molecular formula C6H6BrN B130446 3-Bromo-5-methylpyridine CAS No. 3430-16-8

3-Bromo-5-methylpyridine

Katalognummer: B130446
CAS-Nummer: 3430-16-8
Molekulargewicht: 172.02 g/mol
InChI-Schlüssel: ADCLTLQMVAEBLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-methylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H6BrN and its molecular weight is 172.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-bromo-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN/c1-5-2-6(7)4-8-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCLTLQMVAEBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355844
Record name 3-bromo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3430-16-8
Record name 3-Bromo-5-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3430-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the physical and chemical properties of 3-Bromo-5-methylpyridine (CAS No: 3430-16-8). Intended for researchers, chemists, and professionals in drug development and materials science, this document synthesizes key data with practical insights into its handling, characterization, and application. As a pivotal heterocyclic building block, a thorough understanding of its physical characteristics is fundamental to its effective use in synthesis and analysis.

Molecular Identity and Structure

This compound, also known as 3-Bromo-5-picoline, is a substituted pyridine derivative.[1][2][3] Its structure, featuring a bromine atom at the 3-position and a methyl group at the 5-position of the pyridine ring, imparts specific reactivity and physical characteristics crucial for its role as a chemical intermediate.[1] This strategic placement of substituents influences the molecule's polarity, reactivity in cross-coupling reactions, and overall physical behavior.[1] It is a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[1][2][4]

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The physical state and key constants of a compound dictate the conditions required for its storage, handling, and purification. This compound is typically a colorless to light yellow liquid or a white to off-white crystalline solid at room temperature, a variance often dependent on purity and ambient conditions.[1][5][6] Its properties are summarized below.

PropertyValueSource(s)
CAS Number 3430-16-8
Molecular Formula C₆H₆BrN[1]
Molecular Weight 172.02 g/mol [1]
Appearance Colorless to light yellow liquid or white/off-white solid[1][4][5][6]
Melting Point 14-17 °C (approx.)[1][6]
Boiling Point 197.4 °C at 760 mmHg; 110 °C at 25 mmHg[1][7][8][9]
Density 1.4869 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.5618[1]
Flash Point 90.6 °C (195.1 °F) - closed cup[7]
Vapor Pressure 0.5±0.4 mmHg at 25°C (Predicted)[1]

Expert Insight: The relatively high boiling point is characteristic of polar aromatic compounds with a halogen substituent, making vacuum distillation the preferred method for purification to prevent thermal decomposition. The melting point being close to room temperature explains why it can be found as either a liquid or a low-melting solid.

Solubility Profile

The solubility of this compound is a direct consequence of its molecular structure—a moderately polar pyridine ring combined with a nonpolar methyl group and a polarizable bromine atom.

  • Water Solubility : It is slightly soluble in water.[4][5] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, but the overall hydrophobic character of the brominated aromatic ring limits its aqueous solubility.

  • Organic Solvent Solubility : It is readily soluble in common organic solvents such as ethanol, diethyl ether, dimethyl sulfoxide (DMSO), dichloromethane, and chloroform.[4][5][6] This broad solubility makes it highly versatile for use in a wide range of reaction media.

Causality in Solvent Selection: When using this intermediate in reactions like Suzuki or Buchwald-Hartwig couplings, solvents such as dioxane, toluene, or DMF are often chosen not only for their ability to dissolve the starting material but also for their higher boiling points and compatibility with the catalysts and bases used in these transformations.

Spectroscopic and Structural Characterization

Analytical techniques are crucial for confirming the identity and purity of this compound.

TechniqueKey Data / ObservationSource(s)
¹H NMR Spectra available for confirmation of proton environments.[10]
¹³C NMR Spectra available for confirmation of carbon skeleton.[10]
IR Spectroscopy Characteristic peaks for aromatic C-H, C=N, and C-Br bonds.[10]
Mass Spectrometry Molecular ion peak confirms the molecular weight.[10]
Purity (GC/HPLC) Typically supplied at ≥97% or ≥99% purity.[2]

Expert Insight: In ¹H NMR analysis, one would expect to see distinct signals for the methyl protons (a singlet) and the three aromatic protons on the pyridine ring, with splitting patterns and chemical shifts characteristic of their positions relative to the nitrogen and bromine atoms. Mass spectrometry is particularly useful for confirming the presence of bromine due to the characteristic isotopic pattern of Br-79 and Br-81.

Experimental Protocols for Physical Property Determination

To ensure the quality and identity of this compound in a laboratory setting, the following validated protocols are recommended.

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol outlines a standard method for determining the purity of a this compound sample. The choice of a non-polar or mid-polar column is based on the compound's polarity.

Objective: To quantify the purity of this compound and identify any volatile impurities.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane or ethyl acetate. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • GC System: Agilent 7890 or equivalent with a Flame Ionization Detector (FID).

    • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector, set to 250 °C with a split ratio of 50:1.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Detector: FID set to 300 °C.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of this compound by the total area of all peaks, expressed as a percentage.

Caption: Workflow for purity determination by Gas Chromatography.

Protocol 2: Boiling Point Determination (Micro-scale)

Objective: To verify the boiling point of a small sample of this compound.

Methodology:

  • Apparatus: Use a Thiele tube filled with mineral oil, a thermometer, and a small test tube with a capillary tube (sealed at one end).

  • Preparation: Add 0.5 mL of this compound to the small test tube. Place the capillary tube inside, with the open end down.

  • Assembly: Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb. Immerse the assembly in the Thiele tube.

  • Heating: Gently heat the side arm of the Thiele tube. Observe the capillary tube. A steady stream of bubbles will emerge as the liquid's vapor pressure increases.

  • Observation: Carefully stop heating when a rapid and continuous stream of bubbles is observed. The boiling point is the temperature at which the liquid begins to re-enter the capillary tube after the bubbling ceases. This indicates the point where the vapor pressure of the sample equals the atmospheric pressure.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

AspectGuidelineSource(s)
Hazard Class Acute Toxicity 4 (Oral), Eye Damage 1.
GHS Signal Word Danger
Hazard Statements H302: Harmful if swallowed. H318: Causes serious eye damage.
Personal Protective Equipment (PPE) Safety glasses or face shield, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or chemical fume hood.[11]
Storage Keep in a tightly sealed container in a cool, dry, and dark place. Recommended storage at room temperature or refrigerated (2-8 °C).[2][3][8]
Incompatibility Avoid strong oxidizing agents.[11]

Trustworthiness in Practice: Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[12][13][14] The information provided here is a summary and not a substitute for a full SDS. When not in use, containers should be securely sealed to prevent exposure to moisture and air.[11]

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical properties. Its high boiling point, moderate polarity, and solubility in organic solvents make it suitable for a variety of synthetic applications. Proper characterization using standard analytical techniques like GC and NMR is essential for quality control, while adherence to strict safety and handling protocols is necessary for its safe utilization in a research and development environment.

References

An In-Depth Technical Guide to 3-Bromo-5-methylpyridine (CAS: 3430-16-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-5-methylpyridine, also known as 3-Bromo-5-picoline, is a halogenated heterocyclic compound that has emerged as a critical and versatile building block in modern organic synthesis.[1][2] Its unique molecular architecture, featuring a pyridine ring functionalized with both a bromine atom and a methyl group, offers distinct points for regioselective modification.[3] This dual functionality makes it an indispensable intermediate in the synthesis of a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][4] This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

This compound is typically a colorless liquid or a white to off-white crystalline solid at room temperature, with a mild, characteristic odor.[1][5] Its key physical and chemical properties are summarized below, providing essential data for handling, storage, and reaction planning.[1][5]

PropertyValueSource(s)
CAS Number 3430-16-8[6][7]
Molecular Formula C₆H₆BrN[1][2][6]
Molecular Weight 172.02 g/mol [1][2][6]
Appearance Colorless liquid or white to off-white crystalline solid[1][2][5]
Density 1.4869 g/cm³ at 25 °C[5][6]
Boiling Point 197.4 °C at 760 mmHg[1][5]
Melting Point 16.5-16.7 °C[1]
Flash Point 91 °C (195.1 °F) - closed cup[1][5][7]
Refractive Index n20/D 1.5618[1][6]
Solubility Soluble in most organic solvents[8]
SMILES Cc1cncc(Br)c1[6][9]
InChIKey ADCLTLQMVAEBLB-UHFFFAOYSA-N[6][9]

Synthesis Methodologies

While various synthetic routes to this compound exist, a common and illustrative industrial method involves a multi-step process starting from 3-nitro-5-chloropyridine.[4] This pathway is designed to overcome challenges of low yield and long process routes often associated with other methods.[4] The causality behind this specific sequence lies in the strategic manipulation of functional groups to achieve the desired substitution pattern efficiently.

Patented Synthesis Workflow

A patented method highlights a three-step synthesis that demonstrates a practical approach to producing this compound with high purity.[4]

G cluster_0 Starting Materials cluster_1 Intermediates A Step 1: Condensation & Decarboxylation I1 3-Nitro-5-methylpyridine A->I1 B Step 2: Hydrogenation Reduction I2 3-Amino-5-methylpyridine B->I2 C Step 3: Diazotization & Bromination D Final Product: This compound C->D SM1 Diethyl Malonate SM1->A SM2 Alkali Metal (e.g., Na) SM2->A SM3 3-Nitro-5-chloropyridine SM3->A I1->B I2->C

Caption: Multi-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a synthesis based on the methodology described in the patent literature.[4]

Step 1: Synthesis of 3-Nitro-5-methylpyridine

  • React diethyl malonate with an alkali metal (e.g., sodium) to form the corresponding salt.

  • Perform a condensation reaction by dropwise adding a toluene solution of 3-nitro-5-chloropyridine to the salt. The molar ratio of diethyl malonate, alkali metal, and 3-nitro-5-chloropyridine is typically around 5:1.1:1.[4]

  • Following the condensation, decarboxylate the product under acidic conditions to yield 3-nitro-5-methylpyridine.[4]

Step 2: Synthesis of 3-Amino-5-methylpyridine

  • The 3-nitro-5-methylpyridine is subjected to hydrogenation reduction.

  • This is typically carried out using a Palladium on Carbon (Pd/C) catalyst in a methanol solvent.[4]

  • After the reaction, suction filtration is used to remove the catalyst, and the filtrate is concentrated to obtain 3-amino-5-methylpyridine.[4]

Step 3: Synthesis of this compound

  • The 3-amino-5-methylpyridine is first reacted with an acid to form a salt.

  • The resulting salt solution is cooled to between -10 and 0 °C.[4]

  • Liquid bromine is added dropwise, followed by the dropwise addition of a sodium nitrite aqueous solution.[4] This is a Sandmeyer-type reaction where the amino group is converted into a diazonium salt and subsequently replaced by bromine.

  • After the addition is complete, the pH of the solution is adjusted to be alkaline.

  • The final product, this compound, is then isolated through extraction, drying, and concentration.[4]

Key Reactions and Applications in Drug Development

The reactivity of this compound is dominated by the bromine substituent, which serves as an excellent handle for various cross-coupling reactions. The pyridine nitrogen and the methyl group also influence the ring's electronics and provide further sites for modification. This versatility makes it a cornerstone intermediate for constructing complex molecular scaffolds found in many bioactive compounds.[1][2]

G A This compound B C-N Bond Formation (Aryl Amines) A->B Buchwald-Hartwig Amination C C-C Bond Formation (Biaryls, Alkylated Pyridines) A->C Suzuki Coupling D C-C Bond Formation (Functionalized Pyridines) A->D Grignard Reaction

Caption: Key synthetic transformations of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[10] This reaction is exceptionally valuable for synthesizing aryl amines, which are prevalent motifs in pharmaceuticals.[11] The use of this compound in this reaction allows for the facile introduction of primary and secondary amine functionalities at the 3-position of the pyridine ring.

General Protocol for Buchwald-Hartwig Amination: [11]

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the palladium precursor (e.g., [Pd₂(dba)₃]), a suitable phosphine ligand (e.g., (±)-BINAP), and a base (e.g., NaOBuᵗ).[11][12] The choice of a sterically hindered phosphine ligand is often critical for coupling challenging substrates.[11]

  • Reagent Addition: Add this compound (1.0 equivalent) and the desired amine coupling partner (1.1-1.5 equivalents).

  • Solvent Addition: Add an anhydrous solvent, such as toluene or dioxane, via syringe.

  • Reaction Conditions: Seal the flask and heat the mixture with vigorous stirring, typically between 80-110 °C.[11]

  • Monitoring and Work-up: Monitor the reaction's progress using TLC or LC-MS. Upon completion, the reaction is cooled, and the product is isolated through standard aqueous work-up and purification procedures like column chromatography.[12]

Suzuki Coupling

Suzuki coupling is another cornerstone palladium-catalyzed reaction that forges carbon-carbon (C-C) bonds between organoboronic acids or esters and halides. Using this compound as a substrate allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position, creating complex biaryl structures or functionalized pyridines.[1] This is a key strategy in the synthesis of kinase inhibitors and other receptor ligands in medicinal chemistry.[1]

Grignard Reactions

The bromine atom can be converted into a Grignard reagent (pyridylmagnesium bromide) via metal-halogen exchange. This nucleophilic intermediate can then react with a wide range of electrophiles to introduce diverse functional groups. Alternatively, this compound can react with other Grignard reagents, often catalyzed by transition metals or even promoted by light, to form C-C bonds.[13][14]

Applications Across Scientific Fields

The utility of this compound extends across several research and industrial sectors.

  • Pharmaceutical Development: It is a key intermediate for synthesizing pharmaceuticals, particularly those targeting neurological disorders.[2] Its derivatives are frequently used as building blocks for bioactive compounds such as kinase inhibitors.[1]

  • Agrochemicals: The compound is used in the formulation of pesticides and herbicides, contributing to crop protection and improved agricultural yields.[2][4]

  • Materials Science: Due to its unique chemical properties, it is incorporated into the development of advanced materials, including specialty polymers and coatings.[2]

  • Organic Synthesis: Researchers widely utilize it as a fundamental building block for the creation of complex molecules in chemical research.[2][15]

Safety and Handling

This compound is a chemical that requires careful handling in a controlled laboratory environment. Users must consult the Safety Data Sheet (SDS) before use.

  • Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye damage (Eye Damage, Category 1).[7][16] It may also cause skin and respiratory irritation.[17][18]

  • Precautionary Measures:

    • Avoid all personal contact, including inhalation.[17] Use only in a well-ventilated area.[17][18]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[19]

    • Wash hands and any exposed skin thoroughly after handling.[18][20]

    • Keep containers securely sealed when not in use.[17]

  • Storage: Store in a cool, dark, and dry place in a tightly sealed container.[21][22] Recommended storage temperature is often between 0-8 °C.[2][23]

  • Spill & Disposal: In case of a spill, use dry clean-up procedures and avoid generating dust.[17] Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[18]

References

An In-depth Technical Guide to 3-Bromo-5-methylpyridine: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 3-Bromo-5-methylpyridine, a key heterocyclic building block in modern organic synthesis. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties, structural characteristics, and practical applications. We will delve into not just the "what" but the "why," offering insights grounded in years of laboratory experience to facilitate its effective use in complex synthetic endeavors.

Core Molecular Attributes: Structure and Weight

This compound, also known by synonyms such as 3-Bromo-5-picoline and 5-Bromo-3-picoline, is a substituted pyridine derivative.[1][2][3] Its fundamental importance stems from the unique electronic and steric arrangement of its functional groups on the aromatic pyridine ring.

Molecular Structure

The molecular structure of this compound consists of a six-membered aromatic pyridine ring.[1] A bromine atom is substituted at the 3-position, and a methyl group is attached at the 5-position.[1] This specific arrangement is crucial as it dictates the molecule's reactivity in various chemical transformations. The nitrogen atom in the pyridine ring acts as a mild deactivating group and directs electrophilic substitution, while the bromine atom is a good leaving group in cross-coupling reactions. The methyl group, an electron-donating group, subtly influences the electron density of the ring.

The canonical representation of this structure can be visualized through its SMILES notation, Cc1cncc(Br)c1, and its InChIKey, ADCLTLQMVAEBLB-UHFFFAOYSA-N.[4][5]

Caption: 2D Molecular Structure of this compound

Molecular Weight and Formula

The precise molecular weight of a compound is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization, particularly in mass spectrometry.

ParameterValueSource
Molecular Formula C₆H₆BrN[1][2][4][5]
Molecular Weight 172.02 g/mol [1][2][4][5]
Monoisotopic Mass 170.96835 Da[6]

The presence of bromine is distinctive in mass spectrometry due to its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which provides a clear signature for the presence of a single bromine atom in the molecule.

Physicochemical Properties and Handling

A thorough understanding of a compound's physical properties is paramount for its safe handling, storage, and for the design of reaction and purification protocols. This compound is typically a colorless to pale yellow liquid or a white to off-white crystalline solid at room temperature.[1][7]

PropertyValueSource
CAS Number 3430-16-8[1][2][5]
Density 1.4869 g/cm³ at 25 °C[1][5]
Boiling Point 197.4 °C at 760 mmHg[1][8]
Melting Point 14-16.7 °C[1][7]
Flash Point 91 °C (195.1 °F) - closed cup[1][5][8]
Refractive Index n20/D 1.5618[1][5]
Solubility Soluble in most organic solvents.[7]

Expert Insight: The relatively high boiling point suggests that purification by vacuum distillation is the preferred method to prevent thermal decomposition. Its classification as a combustible liquid (flash point > 90 °C) necessitates storage away from ignition sources in a well-ventilated area.[5] For long-term stability, storage in a cool, dark place under an inert atmosphere is recommended.[9]

Synthesis and Reactivity: A Chemist's Perspective

This compound does not occur naturally and is produced via industrial organic synthesis.[1] The synthetic routes are designed to regioselectively introduce the bromine and methyl groups onto the pyridine ring. Common strategies involve the bromination of 5-methylpyridine derivatives or the diazotization of an amino-substituted methylpyridine followed by bromination.[1][8]

A patented synthesis method involves a multi-step process:

  • Condensation and Decarboxylation: Diethyl malonate reacts with an alkali metal, followed by condensation with 3-nitro-5-chloropyridine and subsequent decarboxylation to yield 3-nitro-5-methylpyridine.[10]

  • Reduction: The nitro group is reduced to an amine using a palladium-on-carbon (Pd/C) catalyst to form 3-amino-5-methylpyridine.[10]

  • Sandmeyer-type Reaction: The resulting amine is converted to the target this compound via diazotization in the presence of liquid bromine.[10]

Caption: Simplified Synthetic Workflow for this compound

The reactivity of this compound is what makes it a valuable intermediate. The bromine atom at the 3-position is susceptible to a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are cornerstones of modern pharmaceutical and materials science synthesis.[1] These reactions allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Applications in Research and Development

The utility of this compound is extensive, primarily serving as a pivotal intermediate in the synthesis of more complex molecules with desired biological or material properties.[2][11]

  • Pharmaceutical Development: The pyridine scaffold is a common motif in many bioactive compounds. This compound serves as a key building block for synthesizing active pharmaceutical ingredients (APIs), including kinase inhibitors and receptor ligands.[1] Its derivatives are particularly investigated for treatments of neurological disorders.[2]

  • Agrochemicals: It is employed in the formulation of pesticides and herbicides, contributing to crop protection and improved agricultural yields.[2]

  • Materials Science: The compound is incorporated into the development of advanced materials like polymers and coatings.[2] It can also be used to synthesize functional materials such as metal-organic frameworks (MOFs) where the pyridine nitrogen can coordinate with metal ions.[12]

Experimental Protocols: Characterization and Quality Control

Ensuring the identity and purity of this compound is a critical step before its use in any synthetic protocol. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Identity Verification by NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR is used to confirm the number and connectivity of hydrogen atoms.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Analysis: The expected spectrum should show distinct signals corresponding to the methyl protons and the aromatic protons on the pyridine ring. The chemical shifts, integration values, and coupling patterns must be consistent with the known structure of this compound. ChemicalBook provides reference spectra for comparison.[13]

Purity Assessment by Gas Chromatography (GC)

Principle: Gas Chromatography separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. It is an excellent technique for determining the purity of organic compounds like this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC instrument equipped with a suitable capillary column (e.g., a non-polar DB-5 or equivalent).

  • Separation: Run a temperature program that starts at a low temperature and ramps up to a higher temperature to ensure the elution of the compound and any potential impurities.

  • Detection: Use a Flame Ionization Detector (FID) for quantitation.

  • Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. High-purity samples should exhibit a purity level of ≥97-99%.[2][5]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

  • Hazards: The compound is classified as harmful if swallowed (Acute Tox. 4 Oral) and causes serious eye damage.[5] It may also cause skin and respiratory irritation.[7][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[5] Work should be conducted in a well-ventilated area or a chemical fume hood.[14]

  • Storage and Disposal: Store in a tightly closed container in a dry, well-ventilated place.[9][15] Dispose of waste material in accordance with local, state, and federal regulations.[16]

By adhering to these guidelines and understanding the fundamental properties of this compound, researchers can safely and effectively leverage this versatile compound to drive innovation in drug discovery, agrochemical development, and materials science.

References

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Bromo-5-methylpyridine (CAS No: 3430-16-8), a key halogenated heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While experimentally derived spectra for this specific compound are not widely available in public databases, this document leverages established spectroscopic principles and data from analogous structures to present a detailed, predictive analysis. We will explore the theoretical underpinnings and practical methodologies for acquiring and interpreting Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. This guide is designed to equip researchers with the foundational knowledge to verify the identity, purity, and structure of this compound and related compounds in a laboratory setting.

Introduction: The Structural Significance of this compound

This compound, also known as 3-bromo-5-picoline, is a substituted pyridine ring. Its molecular structure, featuring a bromine atom at the 3-position and a methyl group at the 5-position, makes it a versatile building block in organic synthesis.[1] The electron-withdrawing nature of the bromine atom and the nitrogen heteroatom, combined with the electron-donating methyl group, creates a unique electronic landscape that dictates its reactivity in cross-coupling reactions like Suzuki and Buchwald-Hartwig couplings.[1]

Accurate structural confirmation is paramount before its use in multi-step syntheses. Spectroscopic techniques provide a non-destructive and highly informative method for confirming the molecular structure and assessing the purity of the compound. This guide details the expected spectroscopic signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei in a magnetic field, a complete structural map can be assembled.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, we expect to see four distinct signals corresponding to the three aromatic protons and the three methyl protons.

Diagram: Molecular Structure and Proton Numbering

Caption: Structure of this compound with IUPAC numbering.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 8.45 Doublet of doublets (or broad singlet) 1H H-2 Positioned between two electronegative atoms (N and Br-substituted C), leading to a significant downfield shift.
~ 8.40 Doublet of doublets (or broad singlet) 1H H-6 Alpha to the ring nitrogen, causing a downfield shift.
~ 7.65 Triplet (or broad singlet) 1H H-4 Influenced by both the bromine and methyl groups, appearing further upfield than H-2 and H-6.

| ~ 2.35 | Singlet | 3H | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |

Note: Coupling constants (J) for pyridinic protons are typically small (~1-3 Hz). Precise values are difficult to predict but would confirm the through-bond relationships between H-2, H-4, and H-6.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments in the molecule. For this compound, six distinct signals are expected.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 151.0 C-6 Carbon adjacent to nitrogen is significantly deshielded.
~ 148.5 C-2 Carbon adjacent to nitrogen is significantly deshielded.
~ 140.0 C-4 Aromatic C-H carbon.
~ 135.0 C-5 Carbon bearing the methyl group.
~ 122.0 C-3 Carbon directly attached to bromine, its shift is influenced by the heavy atom effect.

| ~ 18.0 | -CH₃ | Typical chemical shift for an sp³-hybridized methyl carbon attached to an aromatic ring.[2][3] |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR data for a liquid sample like this compound.

  • Sample Preparation: a. Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. b. Transfer the solution to a 5 mm NMR tube. The solvent choice is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[4]

  • Instrument Setup (for a 500 MHz Spectrometer): a. Insert the sample into the spectrometer's magnet. b. Perform locking and shimming procedures to optimize the magnetic field homogeneity. A good shim is essential for high resolution.

  • ¹H NMR Acquisition: a. Load standard single-pulse acquisition parameters. b. Set the spectral width to cover the expected range (e.g., 0-10 ppm). c. Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. d. Process the data with Fourier transformation, phase correction, and baseline correction. e. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. f. Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition: a. Load standard proton-decoupled pulse program parameters (e.g., zgpg30). b. Set the spectral width to cover the expected range (e.g., 0-160 ppm). c. Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. d. Process the data similarly to the ¹H spectrum.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Dissolve Sample in CDCl3 + TMS Prep2 Transfer to NMR Tube Prep1->Prep2 Acq1 Insert into Magnet Prep2->Acq1 Sample Acq2 Lock & Shim Acq1->Acq2 Acq3 Acquire FID Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Raw Data (FID) Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Calibrate & Integrate Proc2->Proc3 Final Interpretable Spectrum Proc3->Final Final Spectrum

Caption: General workflow for NMR sample preparation and analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. It is an excellent technique for identifying the types of bonds present.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by absorptions from the aromatic ring and the methyl group.

Table 3: Expected Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale & Expected Intensity
3100 - 3000 C-H Stretch Aromatic (sp² C-H) Characteristic for C-H bonds on an aromatic ring.[5] (Medium-Weak)
2980 - 2850 C-H Stretch Methyl (sp³ C-H) Aliphatic C-H stretching from the methyl group.[5] (Medium)
1600 - 1585 C=C Stretch Aromatic Ring Skeletal vibrations of the pyridine ring.[6] (Medium)
1500 - 1400 C=N Stretch Aromatic Ring Skeletal vibrations of the pyridine ring.[6] (Medium-Strong)
~ 1380 C-H Bend Methyl Group Symmetric bending (umbrella mode) of the methyl group. (Medium)
1100 - 1000 C-Br Stretch Aryl Halide Stretching vibration of the carbon-bromine bond. Can be weak and in the fingerprint region.[6]

| 900 - 675 | C-H Bend | Aromatic (out-of-plane) | Bending vibrations characteristic of the substitution pattern on the ring. (Strong) |

Experimental Protocol for FT-IR Data Acquisition

For a liquid sample, the "neat" thin film method is the most direct and common.

  • Sample Preparation: a. Obtain two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates. These materials are transparent to IR radiation. Handle them by the edges to avoid moisture from fingerprints. b. Place a single drop of neat (undiluted) this compound onto the surface of one plate.[7] c. Carefully place the second plate on top, creating a thin liquid film sandwiched between the plates.[8]

  • Data Acquisition: a. Place the salt plate assembly into the sample holder of the FT-IR spectrometer. b. Acquire a background spectrum of the empty sample compartment to subtract interferences from atmospheric CO₂ and water vapor. c. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: a. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. b. Identify and label the wavenumbers of significant absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common "hard" ionization technique that induces reproducible fragmentation, creating a molecular fingerprint.[9]

Expected Mass Spectrum (Electron Ionization)

The mass spectrum of this compound will have several key features.

  • Molecular Ion (M⁺): The most critical feature is the molecular ion peak. Due to the presence of bromine, this will appear as a pair of peaks of nearly equal intensity, separated by 2 mass units (m/z). This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). We expect to see peaks at m/z 171 (for C₆H₆⁷⁹BrN) and m/z 173 (for C₆H₆⁸¹BrN).

  • Key Fragments: Hard ionization will cause the molecular ion to fragment. Plausible fragmentation pathways include:

    • Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at m/z 92 ([M-Br]⁺). This is often a significant peak for alkyl/aryl halides.

    • Loss of Methyl Radical: Loss of the methyl group would result in a fragment at m/z 156/158 .

    • Loss of HCN: Fragmentation of the pyridine ring can lead to the loss of a neutral hydrogen cyanide molecule, resulting in a fragment at m/z 144/146 .

Table 4: Predicted Key Ions in the EI Mass Spectrum

m/z Value Proposed Fragment Rationale
171 / 173 [C₆H₆BrN]⁺ (M⁺) Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
92 [C₆H₆N]⁺ Loss of a bromine radical from the molecular ion.

| 76 | [C₅H₄]⁺ | Further fragmentation of the [M-Br]⁺ ion, possibly through loss of HCN. |

Experimental Protocol for EI-MS Data Acquisition
  • Sample Introduction: a. For a pure, volatile liquid, the sample can be introduced via a heated direct insertion probe or through the injection port of a Gas Chromatograph (GC-MS).[10] GC-MS is preferred as it also confirms the purity of the sample.

  • Ionization: a. The sample is vaporized and enters the ion source, which is under high vacuum. b. The gaseous molecules are bombarded with a beam of high-energy electrons, typically set to 70 eV.[1] This energy is standardized to allow for the comparison of spectra across different instruments.

  • Mass Analysis: a. The resulting positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). b. The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: a. The separated ions strike a detector, which generates a signal proportional to the abundance of each ion. The resulting plot of abundance versus m/z is the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural verification of this compound. By combining the predictive power of ¹H and ¹³C NMR for the carbon-hydrogen framework, the functional group identification capabilities of FT-IR, and the molecular weight and fragmentation information from mass spectrometry, researchers can confidently confirm the identity and purity of this important synthetic intermediate. The provided protocols represent standard, field-proven methods for obtaining high-quality data, ensuring the reliability of experimental results in research and development settings.

References

Introduction: Elucidating the Structure of a Key Pyridine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-methylpyridine

This compound is a substituted heterocyclic aromatic compound with significant applications in medicinal chemistry and materials science. Its structural integrity is paramount for its function in complex molecular assemblies. Among the arsenal of analytical techniques available for structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as the most powerful tool for providing unambiguous, atom-level structural information in the solution state.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will delve into a theoretical prediction of the spectrum, grounded in fundamental principles of chemical shifts and spin-spin coupling, and present a detailed, field-proven protocol for acquiring high-fidelity experimental data. The narrative is designed for researchers and drug development professionals, offering insights into not just the 'what' but the 'why' of the experimental choices and spectral features, ensuring a robust understanding of the molecule's magnetic environment.

Part 1: Theoretical Analysis and Spectral Prediction

The molecular structure of this compound dictates its ¹H NMR spectrum. The molecule possesses four distinct proton environments, which will give rise to four unique signals. The positions (chemical shifts), integrations, and splitting patterns (multiplicities) of these signals are predictable based on the electronic effects of the substituents and the inherent properties of the pyridine ring.

Molecular Structure and Proton Environments

The first step in predicting the spectrum is to identify the chemically non-equivalent protons.

Figure 1: Structure of this compound with proton labels.

There are three aromatic protons (H-2, H-4, H-6) and one methyl group (CH₃). Due to the unsymmetrical substitution, all three aromatic protons are chemically distinct.

Predicted Chemical Shifts (δ)

The chemical shifts are influenced by several factors:

  • Ring Current: The aromatic pyridine ring generates a ring current that strongly deshields the attached protons, moving them downfield (higher ppm) compared to alkene protons.[1]

  • Electronegativity of Nitrogen: The nitrogen atom is highly electronegative, withdrawing electron density and significantly deshielding the adjacent α-protons (H-2 and H-6). Protons on a standard pyridine ring appear at δ ~8.5 (α-H), ~7.2 (β-H), and ~7.5 (γ-H).[2]

  • Substituent Effects:

    • Bromine (at C-3): The bromine atom is electronegative and withdraws electron density via the inductive effect, deshielding adjacent protons (H-2 and H-4).

    • Methyl Group (at C-5): The methyl group is weakly electron-donating, shielding nearby protons (H-4 and H-6) and causing an upfield shift.

Based on these principles, we can predict the relative chemical shifts:

  • H-2 and H-6: These α-protons will be the most downfield due to their proximity to the nitrogen atom. H-2 is further deshielded by the adjacent bromine. H-6 is slightly shielded by the meta-positioned methyl group. Therefore, H-2 is expected to be the most downfield signal.

  • H-4: This β-proton is deshielded by the adjacent bromine but shielded by the adjacent methyl group. Its chemical shift will be intermediate.

  • CH₃ Protons: Aliphatic protons on a methyl group attached to an aromatic ring typically appear around δ 2.0-2.5 ppm.[3]

Predicted Multiplicities and Coupling Constants (J)

Spin-spin coupling occurs between non-equivalent protons on adjacent atoms. In pyridines, coupling occurs over multiple bonds, with typical values as follows:

  • ³J (ortho coupling): 4.0 - 6.0 Hz

  • ⁴J (meta coupling): 1.0 - 3.0 Hz

  • ⁵J (para coupling): < 1.0 Hz (often not resolved)

The predicted splitting patterns are:

  • H-2: Coupled to H-4 (⁴J, meta). Will appear as a narrow doublet or triplet (if coupled to H-6 as well, ⁵J). Expected to be a doublet (d) due to the small ⁵J coupling.

  • H-4: Coupled to H-2 (⁴J, meta) and H-6 (⁴J, meta). Will appear as a triplet (t) or more complex multiplet.

  • H-6: Coupled to H-4 (⁴J, meta). Will appear as a narrow doublet or triplet.

  • CH₃ Protons: No adjacent protons to couple with. Will appear as a singlet (s).

Summary of Predicted ¹H NMR Data

ProtonPredicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)Rationale
H-2 8.4 - 8.6Doublet (d)⁴J ≈ 2.0 - 3.0 Hzα-position to N; deshielded by adjacent Br.
H-6 8.3 - 8.5Doublet (d)⁴J ≈ 2.0 - 3.0 Hzα-position to N; shielded by meta-CH₃.
H-4 7.6 - 7.8Triplet (t) or Multiplet (m)⁴J (H4-H2) ≈ 2.0-3.0 Hz; ⁴J (H4-H6) ≈ 2.0-3.0 Hzβ-position; influenced by adjacent Br and CH₃.
-CH₃ 2.3 - 2.5Singlet (s)N/AMethyl group on an aromatic ring.

Part 2: Experimental Protocol for High-Resolution ¹H NMR

This section details a robust, self-validating protocol for acquiring a publication-quality ¹H NMR spectrum of this compound. The causality behind each step is explained to ensure reproducibility and high-quality data.

A. Sample Preparation: The Foundation of a Good Spectrum

The quality of the final spectrum is critically dependent on meticulous sample preparation.[4] The goal is to create a dilute, homogeneous solution free of paramagnetic impurities and solid particulates.[5]

Materials:

  • This compound (5-10 mg)

  • High-quality 5 mm NMR tube (e.g., Norell® 507-HP or equivalent)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, 99.8 atom % D)

  • Glass Pasteur pipette and bulb

  • Small plug of glass wool or a syringe filter (0.22 µm)

  • Vial for initial dissolution

Protocol:

  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial. For ¹H NMR, this concentration provides excellent signal-to-noise in a minimal number of scans while avoiding concentration-dependent line broadening.[6][7]

  • Solvent Selection & Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial. CDCl₃ is an excellent choice for a wide range of organic compounds due to its moderate polarity and dissolving power.[4] Its residual protium signal at δ 7.26 ppm provides a convenient internal reference.[8] Gently swirl the vial to ensure the sample dissolves completely.

  • Filtration (Critical Step): Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the solution from the vial directly into the NMR tube. This step is crucial to remove any dust or solid particles, which would severely degrade the magnetic field homogeneity (shimming) and result in broad, distorted spectral lines.[5]

  • Volume Adjustment: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm (approximately 0.6-0.7 mL). This height is optimal for positioning the sample entirely within the instrument's detection coil, maximizing sensitivity and resolution.[4][7]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly at the top with a permanent marker.[5][6]

B. Instrument Setup and Data Acquisition (400 MHz Spectrometer)

This workflow ensures the instrument is optimized for the specific sample.

G cluster_workflow NMR Acquisition Workflow A Insert Sample B Lock on Deuterium Signal (CDCl₃) A->B Establish field/frequency stability C Shim Magnetic Field (Optimize Homogeneity) B->C Minimize line broadening D Tune and Match Probe (Maximize Signal Transfer) C->D Ensure efficient RF pulse delivery E Set Acquisition Parameters (e.g., sw, ns, d1) D->E Define experiment F Acquire Free Induction Decay (FID) E->F Collect raw data G Process Data (FT, Phase, Baseline) F->G Convert time-domain to frequency-domain H Reference Spectrum (to residual CDCl₃ at 7.26 ppm) G->H Calibrate chemical shift axis

Figure 2: Standard workflow for NMR data acquisition.

Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width (sw): ~12-16 ppm. This range comfortably covers the aromatic and aliphatic regions.

  • Transmitter Frequency Offset (o1p): Centered in the spectral window, typically around 6 ppm.

  • Number of Scans (ns): 8 to 16 scans. This is usually sufficient for a ~10 mg sample to achieve a high signal-to-noise ratio.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of protons, which is important for accurate integration.

  • Acquisition Time (aq): 2-4 seconds. This determines the digital resolution of the spectrum.

  • Pulse Width (p1): Calibrated 30° or 90° pulse. A 30° flip angle allows for a shorter relaxation delay.

C. Data Processing

  • Fourier Transform (FT): The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum. Apply a small exponential line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.

  • Phasing: Manually or automatically adjust the phase of the signals to ensure all peaks are in pure absorption mode (positive and symmetrical).

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the residual CHCl₃ peak to δ 7.26 ppm.

  • Integration: Integrate the area under each signal. The relative ratios of these integrals correspond directly to the relative number of protons giving rise to each signal.

Part 3: Troubleshooting and Advanced Analysis

Challenge: Signal Overlap in the Aromatic Region

A common issue with polysubstituted aromatic compounds is the overlap of signals in the aromatic region (typically 7.0-9.0 ppm).[9] In our case, the signals for H-2 and H-6 may be very close in chemical shift. If the 1D spectrum is ambiguous, two-dimensional (2D) NMR experiments are required for definitive assignment.

Solution: 2D COSY (Correlation Spectroscopy)

A COSY experiment reveals which protons are spin-coupled to each other. A cross-peak in the 2D spectrum indicates a coupling interaction between the two protons at the corresponding chemical shifts on the F1 and F2 axes.[9]

H2 H-2 H4 H-4 H2->H4 ⁴J (meta) H6 H-6 H2->H6 ⁵J (para) H4->H6 ⁴J (meta) CH3 -CH₃

Figure 3: Predicted ¹H-¹H coupling network for this compound.

In a COSY spectrum of this compound, we would expect to see cross-peaks connecting H-4 to both H-2 and H-6, confirming their meta-relationship. The absence of a strong cross-peak between H-2 and H-6 would validate that their interaction is a weak, long-range para-coupling. This allows for the unambiguous assignment of each signal, even if they are closely spaced in the 1D spectrum.

Conclusion

The ¹H NMR spectrum of this compound provides a detailed fingerprint of its molecular structure. A thorough understanding of the underlying principles of chemical shifts and coupling constants allows for an accurate prediction of the spectrum, which can be confirmed through a systematic experimental approach. By following a meticulous sample preparation and data acquisition protocol, a high-resolution spectrum can be obtained. In cases of spectral ambiguity, advanced 2D techniques like COSY provide the necessary information for complete and confident structural assignment. This guide serves as a framework for researchers to not only acquire but also deeply understand the NMR data for this important chemical entity.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3-Bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-Bromo-5-methylpyridine. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation of heterocyclic compounds. This document moves beyond a simple data sheet to explain the underlying principles that govern the spectral features of this molecule, offering a predictive framework grounded in established theory and comparative data analysis.

Introduction: The Role of ¹³C NMR in Heterocyclic Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into the carbon framework of molecules. For substituted pyridines, a core scaffold in numerous pharmaceuticals and agrochemicals, ¹³C NMR is particularly powerful. It allows for the unambiguous determination of substitution patterns and provides a detailed picture of the electronic environment within the aromatic ring. The chemical shift (δ) of each carbon nucleus is exquisitely sensitive to its local electronic environment, which is modulated by the interplay of inductive and resonance effects from substituents, as well as the inherent electronic properties of the pyridine ring itself.

This guide will dissect the expected ¹³C NMR spectrum of this compound by examining the foundational chemical shifts of the parent pyridine molecule and systematically analyzing the influence of the bromo and methyl substituents.

Theoretical Framework: Understanding Substituent Effects on the Pyridine Ring

The ¹³C NMR spectrum of a substituted pyridine is best understood by starting with the parent heterocycle and then considering the perturbations caused by each substituent.

The Unsubstituted Pyridine Ring

The pyridine ring is a six-membered aromatic heterocycle containing an electronegative nitrogen atom. This nitrogen atom significantly influences the electron density around the ring, causing a general deshielding of the carbon atoms compared to benzene (δ 128.5 ppm). The carbon atoms ortho (C2, C6) and para (C4) to the nitrogen are more deshielded than the meta (C3, C5) carbons due to the nitrogen's electron-withdrawing inductive and resonance effects. The accepted ¹³C NMR chemical shifts for pyridine in CDCl₃ are approximately:

  • C2/C6: ~150 ppm

  • C3/C5: ~124 ppm

  • C4: ~136 ppm[1]

Substituent Effects: Bromine and Methyl Groups

In this compound, the bromine atom at the 3-position and the methyl group at the 5-position exert distinct electronic effects that shift the resonances of the ring carbons from their positions in unsubstituted pyridine.

  • 3-Bromo Substituent: Bromine is an electronegative halogen that exerts a strong electron-withdrawing inductive effect (-I) , which deshields adjacent carbon atoms. However, it also possesses lone pairs of electrons that can be donated into the π-system of the ring, causing a shielding resonance effect (+R) , particularly at the ortho and para positions. For a substituent at the 3-position, the ipso-carbon (C3) is significantly shielded by the "heavy atom effect". The ortho carbons (C2 and C4) are deshielded by the inductive effect, while the para carbon (C6) is slightly shielded by the resonance effect.

  • 5-Methyl Substituent: The methyl group is a weak electron-donating group. It exerts a mild electron-donating inductive effect (+I) and also participates in hyperconjugation , which has a net electron-donating effect. This leads to a shielding (upfield shift) of the carbon atoms it is attached to (ipso-carbon, C5) and, to a lesser extent, the other ring carbons.

The interplay of these effects for this compound is visualized below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (20-50 mg) dissolve Dissolve in CDCl₃ (+ TMS) weigh->dissolve tune Tune & Shim dissolve->tune acquire Acquire Spectrum (Proton Decoupled) tune->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS (0 ppm) phase->calibrate analysis Spectral Analysis & Assignment calibrate->analysis

References

Foreword: Contextualizing the Analysis of 3-Bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Bromo-5-methylpyridine

In the landscape of pharmaceutical and agrochemical development, halogenated pyridines serve as indispensable structural motifs. This compound, a key heterocyclic building block, is integral to the synthesis of numerous target compounds. Its precise identification and structural confirmation are paramount for ensuring reaction fidelity, purity of intermediates, and the ultimate safety and efficacy of the final product. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural insight.

This guide moves beyond a simple recitation of methods. It is designed to provide researchers and drug development professionals with a cohesive understanding of why specific analytical choices are made in the mass spectrometric analysis of this molecule. We will explore the causal relationships between ionization physics, molecular structure, and the resulting spectral data, thereby equipping the reader with the expertise to develop and interpret robust analytical protocols.

Foundational Principles: Selecting the Appropriate Ionization Technique

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization method is the most critical parameter, as it dictates the nature of the resulting mass spectrum and, consequently, the type of information that can be gleaned. For a small, semi-volatile, and relatively stable molecule like this compound, two techniques are of primary relevance: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The Gold Standard for Structural Elucidation

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, causing predictable and reproducible fragmentation.[1] This makes it exceptionally powerful for unambiguous structural confirmation.

  • Mechanism of Action: The sample, introduced via Gas Chromatography (GC) or a direct insertion probe, is vaporized and enters a high-vacuum source. Here, it is bombarded by a beam of electrons accelerated to a standardized energy of 70 electron volts (eV).[2] This high energy is sufficient to eject a valence electron from the analyte, creating a positively charged radical cation known as the molecular ion (M•+).[2][3]

  • Causality of Fragmentation: The 70 eV standard is crucial; it provides enough excess energy—far above the typical 10 eV required for ionization—to induce extensive bond cleavage.[2] The resulting fragmentation patterns are highly characteristic of the molecule's structure and serve as a "fingerprint" for identification, which can be compared against established spectral libraries like the NIST database.[2] For this compound, EI is the preferred method for confirming covalent structure and substitution patterns.

Electrospray Ionization (ESI): The Gentle Giant for Molecular Weight Confirmation

In contrast to EI, Electrospray Ionization is a "soft" ionization technique that generates ions from a liquid phase with minimal fragmentation.[4] Its primary utility lies in accurately determining the molecular weight of an analyte, especially when coupled with Liquid Chromatography (LC-MS).

  • Mechanism of Action: The analyte is dissolved in a suitable solvent and pumped through a fine, heated capillary held at a high electric potential.[4] This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase.[5] For a basic compound like a pyridine derivative, this process typically results in the formation of a protonated molecule, [M+H]⁺.

  • Analytical Application: While ESI provides little intrinsic structural information from a single-stage MS scan, it is invaluable for confirming the molecular mass of the parent compound.[6] It is the technique of choice when analyzing reaction mixtures or performing quantitative studies where the analyte is not volatile enough for GC or when chromatographic separation is performed using LC.

Experimental Protocol: A Self-Validating Workflow

A robust analytical result is built upon a foundation of meticulous sample preparation and a well-defined instrumental method. The following protocols are designed to be self-validating, minimizing ambiguity and ensuring reproducibility.

Sample Preparation

Proper sample preparation is critical to prevent contamination and instrument downtime.[7] The choice of solvent and handling procedure depends entirely on the chosen analytical workflow (GC-MS vs. LC-MS).

Protocol 1: Sample Preparation for GC-MS (EI) Analysis

  • Solvent Selection: Choose a high-purity, volatile organic solvent in which this compound is readily soluble. Dichloromethane or Hexane are excellent first choices.[8] Avoid non-volatile solvents.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of the chosen solvent in a clean glass vial to create a stock solution of ~1 mg/mL.

  • Working Solution Preparation: Perform a 1:100 dilution of the stock solution with the same solvent to achieve a final concentration of approximately 10 µg/mL. This concentration is typically sufficient for modern GC-MS systems and avoids detector saturation.

  • Vialing: Transfer the working solution to a 2 mL autosampler vial with a PTFE-lined screw cap.[7] Using glass vials is mandatory to prevent leaching of plasticizers from plastic vials when using organic solvents.[7]

  • Quality Control: Ensure the final solution is free of any particulate matter. If necessary, filter the solution through a 0.22 µm PTFE syringe filter.[9]

Protocol 2: Sample Preparation for LC-MS (ESI) Analysis

  • Solvent Selection: The solvent must be compatible with the LC mobile phase. A mixture of methanol, acetonitrile, and/or water is standard.[10]

  • Salt Removal (Critical): ESI is intolerant to non-volatile salts (e.g., NaCl, K₃PO₄), which can cause signal suppression and contaminate the ion source.[7] If the sample is suspected to contain inorganic salts, a preliminary clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is required.[8][11]

  • Solution Preparation: Prepare a stock solution of ~1 mg/mL in a suitable solvent (e.g., methanol). From this, prepare a working solution with a final concentration in the range of 1-10 µg/mL by diluting with the initial mobile phase composition (e.g., 50:50 acetonitrile:water).[10]

  • Vialing and Filtration: Transfer the final solution to an appropriate autosampler vial. It is mandatory to filter the sample to prevent clogging of the LC system and ESI needle.[9][10]

Instrumental Parameters for GC-MS (EI) Analysis
  • Gas Chromatograph:

    • Injection Port: Split/Splitless, 250 °C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium, constant flow of 1.0 mL/min

    • Oven Program: Initial temperature of 60 °C (hold for 2 min), ramp at 15 °C/min to 280 °C (hold for 5 min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-250

Data Interpretation: Decoding the Mass Spectrum of this compound

The EI mass spectrum provides a wealth of structural information. The key is to analyze both the molecular ion and its subsequent fragmentation pattern.

The Molecular Ion (M•+)

The most diagnostically significant feature is the molecular ion peak cluster. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[12] This results in two distinct molecular ion peaks of almost equal intensity, separated by 2 m/z units. For this compound (C₆H₆BrN), the expected molecular weight is approximately 172 g/mol . Therefore, the mass spectrum will exhibit a characteristic doublet at m/z 171 (containing ⁷⁹Br) and m/z 173 (containing ⁸¹Br). The presence of this M/M+2 pattern is a definitive indicator of a single bromine atom in the molecule.

Key Fragmentation Pathways

The fragmentation of the molecular ion proceeds through predictable bond cleavages, driven by the formation of stable ions. The most probable fragmentation pathways are detailed below.

Caption: Predicted EI fragmentation pathway for this compound.

  • Loss of a Bromine Radical (-•Br): The C-Br bond is the weakest bond in the molecular ion. Cleavage of this bond results in the loss of a neutral bromine radical, leading to the formation of the 5-methylpyridinium cation at m/z 92 . This is often a very prominent peak in the spectrum.

  • Loss of Hydrogen Cyanide (-HCN): Aromatic nitrogen heterocycles commonly undergo fragmentation by eliminating a neutral molecule of HCN. The fragment at m/z 92 can lose HCN (27 Da) to produce a hydrocarbon fragment ion at m/z 65 .

  • Loss of a Methyl Radical (-•CH₃): While less favorable than bromine loss, cleavage of the methyl group from the molecular ion can occur, resulting in a bromopyridinium ion at m/z 156/158 . This peak will also exhibit the characteristic 1:1 isotopic pattern for bromine.

Summary of Expected Fragments

The quantitative data derived from the mass spectrum can be summarized for clarity.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNotes
171 / 173[C₆H₆⁷⁹BrN]•+ / [C₆H₆⁸¹BrN]•+Molecular Ion (M•+) . Characteristic 1:1 isotopic doublet confirms one bromine atom.
156 / 158[C₅H₃⁷⁹BrN]•+ / [C₅H₃⁸¹BrN]•+[M - CH₃]•+ . Loss of a methyl radical. Retains the bromine isotope pattern.
92[C₆H₆N]⁺[M - Br]⁺ . Loss of a bromine radical. Often a very abundant fragment.
65[C₅H₅]⁺[M - Br - HCN]⁺ . Subsequent loss of hydrogen cyanide from the m/z 92 fragment.

Conclusion: A Synthesis of Technique and Interpretation

The successful mass spectrometric analysis of this compound is not merely a technical exercise but a process of applied chemical logic. By selecting Electron Ionization, we prioritize the generation of a rich fragmentation pattern that serves as a structural fingerprint, definitively confirming the analyte's identity. The characteristic M/M+2 isotopic signature of the molecular ion at m/z 171/173 provides immediate evidence of bromination, while the subsequent loss of a bromine radical to form the m/z 92 ion validates the core structure.

For analyses focused on quantification or molecular weight confirmation within complex matrices, LC-MS with Electrospray Ionization offers a complementary and powerful alternative, yielding a clean spectrum dominated by the [M+H]⁺ ion. A comprehensive understanding of both techniques allows the modern scientist to select the optimal analytical strategy, ensuring data of the highest integrity for critical applications in research and development.

References

An In-Depth Technical Guide to the Solubility of 3-Bromo-5-methylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Bromo-5-methylpyridine is a pivotal heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its solubility in organic solvents is a critical parameter that dictates reaction kinetics, product purity, and the ease of downstream processing. This guide provides a comprehensive analysis of the physicochemical properties governing the solubility of this compound, outlines predictive frameworks for estimating its solubility, and presents detailed, field-proven experimental protocols for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems.

Physicochemical Foundations of Solubility

A molecule's solubility is fundamentally governed by its intermolecular interactions with the solvent. For this compound, a nuanced interplay of polarity, hydrogen bonding potential, and molecular size dictates its behavior in different organic media.

Molecular Structure and Intrinsic Properties

This compound is a substituted pyridine with a molecular formula of C₆H₆BrN and a molecular weight of 172.02 g/mol .[1] Its key structural features, which are paramount to understanding its solubility, are:

  • The Pyridine Ring: The nitrogen atom in the aromatic ring introduces a dipole moment, rendering the molecule polar.

  • The Bromo Substituent: The electronegative bromine atom at the 3-position further enhances the molecule's polarity.

  • The Methyl Group: The methyl group at the 5-position is an electron-donating group, which can subtly influence the electron distribution in the ring.

These features result in a molecule that is a colorless to pale yellow liquid or a low-melting crystalline solid at room temperature, with a melting point around 14-16.7 °C and a boiling point of approximately 197-208 °C.[1][4]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₆H₆BrN[1]
Molecular Weight172.02 g/mol [1]
AppearanceColorless to pale yellow liquid or crystalline solid[4]
Density~1.487 g/mL at 25 °C[3]
Boiling Point197.4–208 °C[1][3][4]
Melting Point14–16.7 °C[1][4]
logP2.153[1]
The "Like Dissolves Like" Principle in Action

The general principle of "like dissolves like" provides a foundational, qualitative understanding of solubility.[5] this compound, being a moderately polar molecule, is generally soluble in a range of organic solvents.[4]

  • Polar Solvents: Due to its inherent polarity, it is expected to be miscible with polar aprotic solvents (e.g., acetone, ethyl acetate) and soluble in polar protic solvents (e.g., alcohols).

  • Nonpolar Solvents: Its solubility in nonpolar solvents (e.g., hexane, toluene) is likely to be lower but still significant, owing to the presence of the aromatic ring and methyl group which contribute to van der Waals interactions.

The octanol-water partition coefficient (logP) of approximately 2.15 indicates a moderate degree of lipophilicity, suggesting a preference for organic phases over aqueous ones.[1]

Predictive Frameworks for Solubility Estimation

While experimental determination is the gold standard, predictive models can offer valuable insights for solvent screening and process design.

Hansen Solubility Parameters (HSP)

A more sophisticated approach than simple polarity considerations is the use of Hansen Solubility Parameters (HSP).[6][7][8] This model deconstructs the total cohesive energy of a substance into three components:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

HSP_Concept cluster_solute This compound cluster_solvent Solvent Solute δd_solute, δp_solute, δh_solute Solvent δd_solvent, δp_solvent, δh_solvent Solute->Solvent Similarity in HSP values predicts high solubility

Caption: Hansen Solubility Parameter (HSP) concept.

QSAR and Computational Models

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the solubility of pyridine derivatives.[11][12][13][14] These models correlate structural or physicochemical descriptors of a molecule with its observed solubility. While building a specific QSAR model for this compound is beyond the scope of this guide, researchers can leverage existing models for substituted pyridines to estimate its solubility in various solvents.

Experimental Determination of Solubility

Accurate, quantitative solubility data is best obtained through rigorous experimental methods. The following protocols are designed to be self-validating and provide a clear path to reliable data.

Workflow for Solubility Determination

The general workflow for determining the solubility of this compound involves preparing a saturated solution, separating the undissolved solute, and quantifying the concentration of the solute in the clear supernatant.

Solubility_Workflow A 1. Sample Preparation (Weigh this compound and measure solvent) B 2. Equilibration (Mix and agitate at constant temperature) A->B Addition C 3. Phase Separation (Centrifugation or filtration) B->C Attainment of Equilibrium D 4. Quantification (Gravimetric or Spectroscopic analysis of supernatant) C->D Isolation of Saturated Solution E 5. Data Analysis (Calculate solubility in g/L or mol/L) D->E Measurement

Caption: General workflow for experimental solubility determination.

Protocol 1: Isothermal Gravimetric Method

This method is a classic and reliable approach for determining solubility.[15][16][17][18] It involves preparing a saturated solution, evaporating a known volume of the supernatant, and weighing the residual solute.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Calibrated volumetric flasks and pipettes

  • Analytical balance

  • Drying oven

Procedure:

  • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.

  • Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-48 hours).

  • Allow the solution to settle, or centrifuge at a high speed to pellet the undissolved solute.

  • Carefully pipette a precise volume of the clear supernatant into a pre-weighed, dry container.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound to avoid loss of the solute.

  • Once the solvent is fully evaporated, dry the container with the residue to a constant weight in a drying oven.

  • The solubility (S) in g/L can be calculated using the following formula:

    S (g/L) = (Mass of residue (g) / Volume of supernatant (L))

Protocol 2: UV-Vis Spectrophotometric Method

This method is suitable for aromatic compounds like this compound that exhibit UV absorbance.[19][20][21][22][23][24] It is often faster than the gravimetric method but requires the development of a calibration curve.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • All materials listed for the gravimetric method

Procedure: Part A: Preparation of Calibration Curve

  • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

  • Perform a series of dilutions to create a set of standard solutions with decreasing, known concentrations.

  • Measure the UV absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

  • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

Part B: Analysis of Saturated Solution

  • Prepare a saturated solution and separate the undissolved solute as described in steps 1-3 of the gravimetric method.

  • Carefully dilute a known volume of the clear supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted solution at λ_max.

  • Use the calibration curve equation to calculate the concentration of the diluted solution.

  • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Expected Solubility Trends and Discussion

While quantitative data is sparse in the public domain, we can infer solubility trends based on the physicochemical principles discussed.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
HexaneNonpolarLow to ModeratePrimarily dispersion forces; mismatch in polarity.
TolueneAromatic, NonpolarModerate to Highπ-π stacking interactions with the pyridine ring.
DichloromethanePolar AproticHighFavorable dipole-dipole interactions.
AcetonePolar AproticHighStrong dipole-dipole interactions.
Ethyl AcetatePolar AproticHighFavorable dipole-dipole interactions.
EthanolPolar ProticHighDipole-dipole interactions and potential for weak hydrogen bonding with the nitrogen atom.
MethanolPolar ProticHighSimilar to ethanol, with stronger polarity.
WaterPolar ProticLowDespite being polar, the molecule's lipophilic character (logP ~2.15) limits its aqueous solubility.

It is crucial to note that temperature will generally have a positive effect on the solubility of this compound, as the dissolution process is typically endothermic for solid solutes.

Conclusion

The solubility of this compound is a complex property influenced by a balance of polarity, lipophilicity, and specific intermolecular interactions. While qualitative assessments suggest good solubility in many common organic solvents, this guide emphasizes the necessity of rigorous experimental determination for quantitative applications. The provided protocols for gravimetric and UV-Vis spectrophotometric analysis offer robust and reliable methods for obtaining this critical data. Furthermore, predictive frameworks like Hansen Solubility Parameters can serve as valuable tools for initial solvent screening and formulation design. A thorough understanding and accurate measurement of solubility are indispensable for the effective utilization of this compound in research and development.

References

Navigating the Physicochemical Landscape of 3-Bromo-5-methylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Boiling and Melting Points, and Core Physicochemical Properties of a Key Synthetic Intermediate

For chemists and pharmaceutical scientists engaged in the intricate dance of molecular design and synthesis, a profound understanding of the physical and chemical characteristics of their building blocks is paramount. 3-Bromo-5-methylpyridine (also known as 3-Bromo-5-picoline), a versatile heterocyclic intermediate, is frequently employed in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its utility stems from a pyridine ring structure adorned with both a bromine atom and a methyl group, offering multiple avenues for synthetic modification.[1][2] This guide offers a detailed examination of its boiling and melting points, alongside other critical physicochemical parameters, to empower researchers in its safe and effective application.

Core Physicochemical Properties: A Tabulated Overview

The accurate determination of a compound's physical constants is the bedrock of process development, purification, and safe handling. For this compound, a survey of supplier data reveals a consensus on its key properties, albeit with minor variations that warrant consideration in experimental design.

PropertyValueSource(s)
CAS Number 3430-16-8[2][3][4]
Molecular Formula C₆H₆BrN[2][3][4]
Molecular Weight 172.02 g/mol [2][3][4]
Appearance Colorless to pale yellow liquid or crystalline solid.[5][6] At room temperature, it can present as a white to off-white crystalline solid.[2][2][5][6]
Boiling Point 197.4°C at 760 mmHg.[2][7] Another source reports a range of 206-208°C.[5][6][2][5][6][7]
Melting Point 16.5-16.7°C.[2] Another source indicates a range of approximately 14-15°C.[5][6][2][5][6]
Density 1.4869 g/mL at 25°C[2][3][4]
Refractive Index (n20/D) 1.5618[2][3][4]
Flash Point 90.6°C (195.1°F) - closed cup.[3][4] Another source reports 91°C.[2][7][2][3][4][7]
Solubility Soluble in most organic solvents, such as alcohols, ethers, and chlorinated hydrocarbons.[5][6][5][6]

Expert Insight: The observed discrepancies in the boiling and melting points are likely attributable to minor variations in purity or the experimental conditions under which these values were determined. For critical applications, it is advisable to perform an in-house determination of these properties for the specific batch of material being used.

Experimental Determination of Boiling and Melting Points: A Methodological Framework

To ensure the utmost accuracy in experimental work, the following protocols for determining the boiling and melting points of this compound are recommended. These methods are standard in organic chemistry laboratories and provide reliable data when executed with care.

Workflow for Accurate Physical Property Determination

G cluster_0 Material Acquisition and Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination A Obtain this compound (CAS: 3430-16-8) B Assess Purity (e.g., GC/HPLC >97%) A->B Verify Identity C Calibrate Melting Point Apparatus (e.g., with benzoic acid) B->C Proceed to Analysis F Set up Distillation Apparatus (or Siwoloboff method) B->F Proceed to Analysis D Prepare Capillary Tube Sample C->D E Determine Melting Range (Slow heating rate: 1-2°C/min) D->E G Calibrate Thermometer H Record Boiling Point at Observed Atmospheric Pressure G->H I Apply Pressure Correction (if necessary) H->I

Caption: Workflow for the experimental determination of melting and boiling points.

Detailed Protocol: Melting Point Determination (Capillary Method)
  • Apparatus Calibration: Calibrate the melting point apparatus using a certified standard with a known melting point in a similar range, such as benzoic acid (m.p. 122.4°C).

  • Sample Preparation: Finely crush a small amount of solid this compound. Pack the dry powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the melting point apparatus. Heat rapidly to a temperature approximately 10-15°C below the expected melting point (around 14-17°C). Then, decrease the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Detailed Protocol: Boiling Point Determination (Distillation Method)
  • Apparatus Setup: Assemble a simple distillation apparatus using a small-volume flask (e.g., 25 mL), a condenser, a thermometer, and a receiving flask. Ensure the thermometer bulb is positioned just below the side arm of the distillation flask.

  • Sample Introduction: Place a few milliliters of this compound and a boiling chip into the distillation flask.

  • Heating: Gently heat the flask. As the liquid boils and the vapor rises, the thermometer will record the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Data Recording: The boiling point is the stable temperature at which the liquid is distilling and condensing in the condenser. Record the atmospheric pressure at the time of the experiment. If the pressure is not 760 mmHg, a nomograph or the Clausius-Clapeyron equation can be used to correct the boiling point to standard pressure.

Synthesis and Reactivity: A Mechanistic Perspective

This compound is a synthetic compound, not found in nature.[2] Its preparation typically involves the bromination of 5-methylpyridine derivatives.[2] Common synthetic routes may include the diazotization of an amino-substituted methylpyridine followed by bromination, or the direct bromination of a methylpyridine under specific conditions.[7]

The structure of this compound provides two primary sites for further chemical modification, making it a valuable intermediate.

G cluster_0 This compound cluster_1 Potential Reaction Pathways C6H6BrN Cc1cncc(Br)c1 A Nucleophilic Aromatic Substitution at C-Br bond C6H6BrN->A Reacts with Nucleophiles B Metal-Halogen Exchange (e.g., with BuLi) C6H6BrN->B Forms Organometallic Intermediate C Oxidation of Methyl Group C6H6BrN->C Functional Group Transformation

Caption: Key reactive sites of this compound.

Safety and Handling: An Imperative for Researchers

As with any chemical reagent, a thorough understanding of the associated hazards is crucial for safe handling. This compound is classified as an acute toxicant if swallowed and can cause serious eye damage.[3][4]

Hazard Summary:

  • GHS Pictograms: Corrosion, Exclamation mark[3]

  • Signal Word: Danger[3][4]

  • Hazard Statements:

    • H302: Harmful if swallowed[3][4]

    • H318: Causes serious eye damage[3][4]

    • May be irritating to the respiratory system and skin.[5]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use chemical safety goggles and a face shield.[3]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a suitable respirator should be worn.[3]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] It is classified as a combustible liquid.[3][4]

Conclusion

This compound is a foundational building block in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors. A comprehensive grasp of its boiling and melting points, along with its broader physicochemical profile and safety requirements, is not merely academic—it is essential for reproducible, safe, and successful research and development. By adhering to rigorous experimental protocols and prioritizing safety, researchers can fully leverage the synthetic potential of this versatile pyridine derivative.

References

A Guide to the Retrosynthetic Analysis of 3-Bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-methylpyridine is a vital heterocyclic building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its strategic importance lies in the versatile reactivity of the pyridine ring, further functionalized with a bromine atom and a methyl group, which allows for diverse chemical modifications.[1] This guide provides an in-depth retrosynthetic analysis of this compound, exploring various synthetic strategies and offering insights into the rationale behind key experimental choices.

Core Concepts in Retrosynthesis

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections." Each disconnection corresponds to a known and reliable chemical reaction performed in the forward, or synthetic, direction. The primary goal is to devise a logical and efficient pathway for the synthesis of the target molecule.

For this compound, the key challenge lies in achieving the desired 3,5-disubstitution pattern on the pyridine ring. The electronic nature of the pyridine ring and the directing effects of the substituents must be carefully considered when planning synthetic routes.

Retrosynthetic Strategy I: Functional Group Interconversion via Sandmeyer Reaction

One of the most prominent and reliable strategies for introducing a bromine atom onto an aromatic ring is through the Sandmeyer reaction.[2][3] This approach involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst.[2][4]

Disconnection:

This strategy leads to the disconnection of the C-Br bond, identifying 3-amino-5-methylpyridine (also known as 3-amino-5-picoline) as the key precursor.[5]

G target This compound precursor1 3-Amino-5-methylpyridine target->precursor1 C-Br Disconnection (Sandmeyer Reaction)

Caption: Retrosynthetic disconnection of this compound via a Sandmeyer reaction.

Synthetic Validation and Causality:

The forward synthesis begins with the diazotization of 3-amino-5-methylpyridine. This reaction is typically carried out in a strong mineral acid, such as hydrochloric or sulfuric acid, with sodium nitrite at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[6] The choice of a low temperature is critical to prevent the premature decomposition of the diazonium intermediate.[6]

Following the formation of the diazonium salt, the introduction of copper(I) bromide facilitates the Sandmeyer reaction, where the diazonium group is replaced by a bromine atom.[2][7] The copper(I) salt acts as a catalyst in this single-electron transfer process.[7]

A patent describes a specific method where 3-amino-5-picoline is first treated with an acid to form a salt, cooled to between -10°C and 0°C, followed by the dropwise addition of liquid bromine and then an aqueous solution of sodium nitrite.[8] After the reaction, the pH is adjusted to be alkaline, and the product is extracted.[8]

Synthesis of the Precursor: 3-Amino-5-methylpyridine

The viability of this retrosynthetic route hinges on the availability and synthesis of 3-amino-5-methylpyridine. A common method for its preparation involves the reduction of 3-nitro-5-methylpyridine.[8] This reduction can be efficiently achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a solvent like methanol.[8]

This leads to a further disconnection of the C-N bond in 3-amino-5-methylpyridine, pointing to 3-nitro-5-methylpyridine as the next synthetic precursor.

G precursor1 3-Amino-5-methylpyridine precursor2 3-Nitro-5-methylpyridine precursor1->precursor2 C-N Disconnection (Reduction of Nitro Group)

Caption: Retrosynthetic disconnection of 3-Amino-5-methylpyridine.

The synthesis of 3-nitro-5-methylpyridine can be accomplished from 3-nitro-5-chloropyridine through a condensation reaction with diethyl malonate in the presence of a base, followed by decarboxylation under acidic conditions.[8]

Retrosynthetic Strategy II: Electrophilic Bromination

A more direct approach to the synthesis of this compound would be the electrophilic bromination of 3-methylpyridine (3-picoline). However, this strategy presents significant regioselectivity challenges.

Disconnection:

This approach involves the direct disconnection of the C-Br bond from the pyridine ring.

G target This compound precursor 3-Methylpyridine target->precursor C-Br Disconnection (Electrophilic Bromination)

Caption: Retrosynthetic disconnection via electrophilic bromination.

Scientific Rationale and Challenges:

The pyridine ring is an electron-deficient system, making it less susceptible to electrophilic aromatic substitution compared to benzene. Furthermore, the methyl group at the 3-position is an ortho-, para-director, while the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack, particularly at the 2-, 4-, and 6-positions. The interplay of these electronic effects makes the direct and selective bromination at the 5-position challenging.

Electrophilic bromination of 3-methylpyridine is likely to yield a mixture of products, with bromination potentially occurring at various positions on the ring. Achieving high selectivity for the desired this compound would require carefully optimized reaction conditions, potentially involving specific catalysts or directing groups to overcome the inherent reactivity patterns of the substrate.[9] While direct bromination is conceptually simpler, the potential for low yields and difficult purification of the desired isomer makes the Sandmeyer reaction route a more reliable and often preferred method in practice.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from a patented procedure.[8]

Step 1: Synthesis of 3-Amino-5-methylpyridine from 3-Nitro-5-methylpyridine

  • In a suitable reaction vessel, dissolve 3-nitro-5-methylpyridine in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Carefully filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 3-amino-5-methylpyridine.

Step 2: Synthesis of this compound

  • Prepare a solution of 3-amino-5-methylpyridine in a suitable acid (e.g., hydrobromic acid) to form the corresponding salt.

  • Cool the solution to a temperature between -10 °C and 0 °C in an ice-salt bath.

  • Slowly add liquid bromine dropwise to the cooled solution with vigorous stirring.

  • Following the bromine addition, add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir for a specified period.

  • Carefully adjust the pH of the solution to alkaline using a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purify the crude product by distillation or column chromatography to obtain the final product.

Reaction Starting Material Key Reagents Product Typical Yield
Reduction3-Nitro-5-methylpyridineH₂, Pd/C, Methanol3-Amino-5-methylpyridineHigh
Sandmeyer3-Amino-5-methylpyridineHBr, NaNO₂, Br₂This compoundModerate to High

Conclusion

The retrosynthetic analysis of this compound reveals two primary synthetic strategies. The Sandmeyer reaction approach, starting from 3-amino-5-methylpyridine, offers a reliable and well-established route with good control over regioselectivity. While direct electrophilic bromination of 3-methylpyridine is a more concise route, it is fraught with challenges related to the inherent electronic properties of the pyridine ring, often leading to a mixture of products. For researchers and drug development professionals requiring a dependable and scalable synthesis, the multi-step pathway involving the Sandmeyer reaction is the superior and more practical choice. This in-depth understanding of the underlying chemical principles and experimental considerations is crucial for the successful synthesis of this important chemical intermediate.

References

A Technical Guide to 3-Bromo-5-methylpyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-5-methylpyridine, also known as 3-bromo-5-picoline, is a pivotal heterocyclic building block in modern organic synthesis. Its unique structure, featuring a pyridine ring functionalized with both a bromine atom and a methyl group, offers significant versatility for creating complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic methodologies, key chemical reactions, and significant applications, particularly within the pharmaceutical and agrochemical industries. By synthesizing technical data with practical insights, this document serves as an essential resource for professionals engaged in chemical research and development.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, widely distributed in natural products like alkaloids and forming the core of numerous synthetic compounds.[1] Among these, this compound (CAS No. 3430-16-8) has emerged as a critical intermediate.[2] The strategic placement of the bromine atom at the 3-position and the methyl group at the 5-position imparts a unique reactivity profile, making it a valuable precursor for a range of transformations.

The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[2] This capability is instrumental in the construction of biaryl and hetero-biaryl motifs, which are prevalent in many biologically active molecules.[3][4] Consequently, this compound is frequently employed in the synthesis of pharmaceuticals, such as kinase inhibitors and receptor ligands, as well as agrochemicals like pesticides and herbicides.[2][5] This guide aims to provide a deep technical understanding of this compound to facilitate its effective utilization in research and manufacturing.

Physicochemical Properties and Identification

This compound is a colorless liquid or a white to off-white crystalline solid at room temperature, with a characteristic mild odor.[2][6] A thorough understanding of its physical and chemical properties is essential for its safe handling, storage, and application in synthesis.

Key Properties
PropertyValueSource(s)
IUPAC Name This compound[7]
Synonyms 3-Bromo-5-picoline, 5-Bromo-3-picoline[2][5]
CAS Number 3430-16-8
Molecular Formula C₆H₆BrN
Molecular Weight 172.02 g/mol
Appearance Colorless liquid or white to off-white solid[2][6]
Melting Point 16.5-16.7 °C[2]
Boiling Point 197.4 °C at 760 mmHg[2]
Density 1.4869 g/mL at 25 °C
Flash Point 91 °C (195.1 °F) - closed cup[6]
Refractive Index n20/D 1.5618
Solubility Soluble in ethanol, DMSO; slightly soluble in water[8]
Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic protons on the pyridine ring and the methyl group protons. The distinct chemical shifts and coupling patterns allow for unambiguous structure verification.[9]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum shows distinct peaks for each of the six carbon atoms in the molecule, providing further structural confirmation.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound, with the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) being a key diagnostic feature.[9]

  • Infrared Spectroscopy (IR): The IR spectrum displays characteristic absorption bands corresponding to C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, and C-Br stretching.[9]

Synthesis of this compound

The synthesis of this compound is not a trivial process and typically involves multi-step sequences starting from more readily available precursors. The choice of synthetic route often depends on the desired scale, purity requirements, and available starting materials. A common and patented method involves a three-step process starting from 3-nitro-5-chloropyridine.[1]

Representative Synthetic Workflow

This workflow illustrates a robust pathway to synthesize this compound, highlighting the key transformations and intermediates.

SynthesisWorkflow A 3-Nitro-5-chloropyridine B Condensation & Decarboxylation A->B Diethyl malonate, Na/K C 3-Nitro-5-methylpyridine B->C D Hydrogenation (Pd/C, H₂) C->D E 3-Amino-5-methylpyridine D->E F Sandmeyer-type Bromination E->F 1. H⁺, NaNO₂ 2. Br₂, HBr G This compound F->G

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

The following protocol is a synthesized representation of a common laboratory-scale synthesis.[1]

Step 1: Synthesis of 3-Nitro-5-methylpyridine

  • In a suitable reaction vessel under an inert atmosphere, react diethyl malonate with an alkali metal (e.g., sodium) in a solvent like toluene to form the corresponding salt.

  • Add a toluene solution of 3-nitro-5-chloropyridine dropwise to the salt solution to initiate a condensation reaction. The molar ratio of diethyl malonate to alkali metal to 3-nitro-5-chloropyridine is typically around 5:1.1:1.[1]

  • Following the condensation, subject the reaction mixture to acidic conditions to induce decarboxylation, yielding 3-nitro-5-methylpyridine.

Step 2: Synthesis of 3-Amino-5-methylpyridine

  • Dissolve the 3-nitro-5-methylpyridine from Step 1 in methanol.

  • Add a catalytic amount of Palladium on carbon (Pd/C).

  • Perform hydrogenation reduction using hydrogen gas (H₂).

  • Upon reaction completion, filter off the catalyst and concentrate the filtrate to obtain 3-amino-5-methylpyridine.[1]

Step 3: Synthesis of this compound

  • Dissolve the 3-amino-5-methylpyridine from Step 2 in an acidic solution (e.g., aqueous HBr) to form the corresponding ammonium salt.

  • Cool the mixture to between -10 °C and 0 °C.[1]

  • Slowly add liquid bromine dropwise, followed by the dropwise addition of an aqueous solution of sodium nitrite (NaNO₂). This in-situ diazotization followed by bromination is a variation of the Sandmeyer reaction.

  • After the addition is complete, carefully adjust the pH of the solution to be alkaline.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to yield the final product, this compound.[1]

Key Reactions and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of its bromine substituent, which readily participates in a variety of cross-coupling reactions. This makes it an invaluable building block for assembling more complex molecules.[2]

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are cornerstone reactions in modern synthetic chemistry, and this compound is an excellent substrate for these transformations.

Reactions cluster_0 Key Cross-Coupling Reactions A This compound B Suzuki Coupling (Ar-B(OH)₂) A->B Pd catalyst, Base C Buchwald-Hartwig Amination (R₂NH) A->C Pd catalyst, Base D Sonogashira Coupling (RC≡CH) A->D Pd/Cu catalyst, Base E Aryl-substituted 5-methylpyridine B->E F Amino-substituted 5-methylpyridine C->F G Alkynyl-substituted 5-methylpyridine D->G

Caption: Utility of this compound in cross-coupling.

  • Suzuki-Miyaura Coupling: This reaction couples this compound with an aryl or vinyl boronic acid (or ester) to form a C-C bond, producing 3-aryl-5-methylpyridines.[2][4] This is one of the most widely used methods for constructing biaryl structures. The reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., K₃PO₄ or Na₂CO₃).[3][4]

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling this compound with a primary or secondary amine.[2] It is a powerful tool for synthesizing substituted anilines and related compounds, which are common in pharmaceuticals.

  • Sonogashira Coupling: This reaction creates a C-C bond between this compound and a terminal alkyne, yielding 3-alkynyl-5-methylpyridines. It is catalyzed by a combination of palladium and copper complexes.

Representative Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of a bromo-pyridine derivative.[3][4]

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as anhydrous potassium phosphate (K₃PO₄, 2.0-3.0 equiv).[3]

  • Catalyst Addition: Add the palladium catalyst, for example, Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (typically 5 mol%).[3]

  • Solvent and Reaction: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1 ratio).[4] Heat the reaction mixture to 85-95 °C and stir for the required time (often 12-24 hours), monitoring progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.[3]

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-aryl-5-methylpyridine.[3]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds.[5] Its ability to serve as a scaffold for introducing diverse functionalities via cross-coupling makes it highly attractive for constructing compound libraries for high-throughput screening and for the synthesis of specific drug targets.

  • Pharmaceutical Intermediates: It is a key starting material for synthesizing complex molecules targeting various diseases, including neurological disorders and cancers (e.g., as a precursor to kinase inhibitors).[2][5]

  • Agrochemicals: In the agrochemical sector, it is used to produce advanced pesticides and herbicides, contributing to crop protection.[5]

  • Materials Science: The compound is also used in the development of specialty chemicals and advanced materials, such as functional polymers and ligands for catalytic systems.[5][10]

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its potential hazards. It is harmful if swallowed and can cause serious eye damage or irritation.[7]

GHS Hazard Information
Hazard ClassStatementPictogram
Acute Toxicity, Oral H302: Harmful if swallowed
Serious Eye Damage H318: Causes serious eye damage
Skin Irritation H315: Causes skin irritation
Respiratory Irritation H335: May cause respiratory irritation

(Source: GHS classifications may vary slightly by supplier)[7][11]

Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12] Work in a well-ventilated area or under a chemical fume hood.[13]

  • Handling: Avoid all personal contact, including inhalation of vapors or dust.[13] Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[14]

  • Storage: Store in a cool, dry, dark place in a tightly sealed container.[5][15] Recommended storage temperature is often between 0-8 °C.[5] Keep away from incompatible materials.

  • Spills: In case of a spill, clean up immediately using appropriate procedures. For dry spills, avoid generating dust.[13]

Conclusion

This compound is a highly versatile and synthetically valuable intermediate. Its well-defined physicochemical properties and, most importantly, its reactivity in palladium-catalyzed cross-coupling reactions make it an indispensable tool for medicinal chemists, process chemists, and materials scientists. A thorough understanding of its synthesis, reaction profile, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the innovation and development of novel chemical entities.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, celebrated for its remarkable efficiency in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, a contribution recognized with the 2010 Nobel Prize in Chemistry.[1] This guide provides a comprehensive, in-depth protocol for the Suzuki-Miyaura coupling of 3-bromo-5-methylpyridine, a common heterocyclic building block in medicinal chemistry. The narrative is structured to not only provide a step-by-step procedure but also to elucidate the underlying chemical principles that govern the selection of reagents and conditions, ensuring a robust and reproducible outcome.

The Chemical Rationale: Understanding the Components

The success of a Suzuki-Miyaura coupling is contingent on the judicious selection of its key components: the palladium catalyst, the phosphine ligand, the base, and the solvent system. The pyridine nitrogen in the substrate can potentially coordinate with the palladium catalyst, leading to catalyst inhibition. Therefore, careful consideration of the reaction parameters is crucial for achieving high yields.[3]

The Palladium Catalyst: The Heart of the Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is driven by a palladium complex that cycles between the Pd(0) and Pd(II) oxidation states.[4] While a variety of palladium sources can be used, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a widely employed, commercially available, and reliable catalyst for a range of Suzuki couplings, including those with bromopyridine derivatives.[5][6] For more challenging couplings, particularly with sterically hindered substrates, more advanced catalyst systems involving bulky, electron-rich phosphine ligands are often employed.[7]

The Phosphine Ligand: The Catalyst's Modulator

Phosphine ligands play a critical role in stabilizing the palladium center and modulating its reactivity. The electronic and steric properties of the ligand influence the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination.[8] For many standard Suzuki couplings of bromopyridines, the triphenylphosphine ligands provided by Pd(PPh₃)₄ are sufficient. However, for more demanding substrates, specialized ligands like XPhos or SPhos can significantly improve reaction efficiency and scope.[7][9][10]

The Base: The Activator

A base is essential for the activation of the boronic acid, facilitating the transmetalation step.[2] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[4] The choice of base can significantly impact the reaction outcome. Inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used.[11] K₃PO₄ is often a good choice for pyridine-containing substrates as it is effective and generally does not lead to unwanted side reactions.[5]

The Solvent System: The Reaction Medium

The solvent system must be capable of dissolving both the organic and inorganic reagents to a sufficient extent. A mixture of an organic solvent and water is typically employed.[5] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. A common and effective solvent system for Suzuki couplings of bromopyridines is a 4:1 mixture of 1,4-dioxane and water.[5] Other solvents like toluene or DMF can also be used, but the dioxane/water system often provides a good balance of solubility and reactivity.[12]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol details a representative Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound172.021.01.0
Phenylboronic Acid121.931.21.2
Pd(PPh₃)₄1155.560.050.05
Potassium Phosphate (K₃PO₄)212.272.02.0
1,4-Dioxane88.114 mL-
Water (degassed)18.021 mL-
Oven-dried Schlenk flask---
Magnetic stir bar---
Inert atmosphere (Nitrogen or Argon)---

Visualizing the Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants: - this compound - Phenylboronic Acid - K3PO4 - Pd(PPh3)4 B Add to Schlenk Flask A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Solvents: - 1,4-Dioxane - Degassed Water C->D E Heat to 90 °C D->E Start Reaction F Stir for 12-18 h E->F G Monitor by TLC/LC-MS F->G H Cool to Room Temp G->H Reaction Complete I Dilute with EtOAc & Water H->I J Separate Layers I->J K Extract Aqueous Layer J->K L Combine Organics, Wash & Dry K->L M Concentrate in vacuo L->M N Purify by Column Chromatography M->N

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).[3]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[13]

  • Solvent Addition: Under a positive pressure of the inert gas, add 4 mL of 1,4-dioxane and 1 mL of degassed water.[5]

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).[3]

  • Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-methyl-5-phenylpyridine product.[13]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl R¹-X RedElim Reductive Elimination OxAdd Oxidative Addition PdII_Diaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Diaryl R²-B(OH)₂ (Base) Transmetalation Transmetalation PdII_Diaryl->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate. This is often the rate-determining step in the cycle.[1]

  • Transmetalation: The organic group from the activated boronic acid (phenylboronate) is transferred to the Pd(II) complex, displacing the halide.[1]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired biaryl product (3-methyl-5-phenylpyridine) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently degassed solvents- Poor quality reagents- Use fresh, high-quality Pd(PPh₃)₄.- Ensure thorough degassing of solvents.- Use anhydrous solvents and dry reagents.
Homocoupling of boronic acid - Excess boronic acid- High reaction temperature- Use a more precise stoichiometry of the boronic acid (1.1-1.2 equivalents).- Lower the reaction temperature.
Deboronated starting material - Presence of excess water or protic solvents- Prolonged reaction time at high temperature- Minimize the amount of water in the reaction mixture.- Monitor the reaction closely and stop it once the starting material is consumed.
Low yield with electron-deficient boronic acids - Slower transmetalation- Use a stronger base like Cs₂CO₃.- Consider a more electron-rich phosphine ligand like SPhos or XPhos.[10]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of 3-methyl-5-arylpyridine derivatives, which are valuable scaffolds in drug discovery. The protocol provided herein offers a reliable starting point, and the accompanying explanations of the underlying chemical principles empower researchers to troubleshoot and optimize the reaction for their specific needs. By understanding the roles of the catalyst, ligand, base, and solvent, scientists can confidently apply this powerful C-C bond-forming reaction to accelerate their research and development efforts.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 3-Bromo-5-methylpyridine. As a foundational tool in modern synthetic organic chemistry, this palladium-catalyzed cross-coupling reaction offers a versatile and efficient pathway for the formation of carbon-nitrogen (C-N) bonds, which are pivotal in the synthesis of pharmaceuticals and other advanced materials.[1] This document moves beyond a simple recitation of steps to explain the underlying principles and rationale for experimental design, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of C-N Bond Formation

The construction of C-N bonds to form arylamines is a cornerstone of medicinal chemistry and materials science. The Buchwald-Hartwig amination has emerged as a preferred method due to its broad substrate scope and tolerance of various functional groups, often superseding harsher, more traditional methods like nucleophilic aromatic substitution.[1] The reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base and a phosphine ligand.[2]

The substrate at the heart of this guide, this compound, presents a unique electronic and steric profile. As a heteroaryl halide, the pyridine nitrogen influences the electron density of the aromatic ring, while the methyl group introduces steric considerations that must be addressed through careful optimization of the reaction conditions.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.[1][2] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) complex.[1]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium(II)-amido intermediate.[3]

  • Reductive Elimination: This is the final, product-forming step. The arylamine is formed by the reductive elimination of the C-N bond, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(L)-Br Oxidative_Addition->Pd(II)_Complex Ar-Br Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Amido_Complex Ar-Pd(II)(L)-NR'R'' Amine_Coordination->Amido_Complex HNR'R'', Base Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Formation Product Ar-NR'R'' Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters for Success

The successful amination of this compound is contingent on the judicious selection of several key parameters. The interplay between the palladium source, ligand, base, and solvent is critical for achieving high yields and purity.

  • Palladium Precursor: Common and effective palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. These are reduced in situ to the active Pd(0) species that enters the catalytic cycle.[4]

  • Ligand Selection: The choice of phosphine ligand is arguably the most critical factor. For heteroaryl halides like this compound, bulky, electron-rich biarylphosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination while preventing catalyst deactivation.[4] Ligands such as XPhos, RuPhos, and BrettPhos, or chelating phosphines like BINAP and Xantphos, are excellent starting points.[4]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a frequently used and highly effective base.[4] For substrates that are sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be viable alternatives.[4]

  • Solvent: Anhydrous, aprotic solvents are standard to ensure a water-free environment and to dissolve the reaction components. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.[4]

Comparative Reaction Conditions

The following table provides a summary of representative conditions for the Buchwald-Hartwig amination of substituted bromopyridines. These examples serve as a valuable guide for optimizing the reaction of this compound.

Amine Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Reported Yield
AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24Good to Excellent[5]
3,5-DimethylanilinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)Dioxane10012High[5]
MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBu (1.4)Toluene1001892%
BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)LHMDS (1.5)THF801688%

Note: This data is compiled from reactions with analogous bromopyridine substrates and provides a strong starting point for the optimization of the target reaction.[5]

Experimental Protocols

The following protocols are designed to be adaptable for the coupling of various primary and secondary amines with this compound.

General Protocol for Amination with Non-Volatile Amines

This procedure is suitable for amines with relatively high boiling points.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.1 - 1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., (±)-BINAP, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 - 2.5 equiv)

  • Anhydrous Toluene (or other suitable aprotic solvent)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add this compound and the amine coupling partner.

  • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol for Amination with Volatile Amines

This protocol is adapted for use with low-boiling-point amines and necessitates a sealed reaction vessel.[5]

Materials:

  • This compound (1.0 equiv)

  • Volatile amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by the solution of the volatile amine.

  • Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Optimization and Troubleshooting

The successful application of the Buchwald-Hartwig amination often requires some degree of optimization. The following workflow provides a logical approach to refining the reaction conditions for a new amine coupling partner.

Optimization_Workflow start Start with a new amine initial_cond Initial Screening: Pd₂(dba)₃ / XPhos / NaOtBu in Toluene at 100 °C start->initial_cond check_yield Reaction complete? Good yield? initial_cond->check_yield low_yield Low or No Reaction check_yield->low_yield No side_products Side Products Observed check_yield->side_products Complex Mixture success Optimized Conditions Found check_yield->success Yes optimize_ligand Screen Ligands: RuPhos, BrettPhos, BINAP low_yield->optimize_ligand optimize_base Screen Bases: Cs₂CO₃, K₃PO₄ side_products->optimize_base optimize_temp Vary Temperature: 80-120 °C optimize_ligand->optimize_temp optimize_base->optimize_temp optimize_temp->check_yield

Figure 2: A decision workflow for optimizing the reaction conditions.

Conclusion

The Buchwald-Hartwig amination of this compound is a robust and highly adaptable reaction for the synthesis of a wide array of N-aryl and N-heteroaryl pyridines. By understanding the core mechanistic principles and systematically optimizing the key reaction parameters—palladium source, ligand, base, and solvent—researchers can reliably achieve high yields and purity. The protocols and data presented in this guide offer a solid foundation for the successful application of this powerful synthetic tool in both academic and industrial research settings.

References

Application Notes and Protocols for the Heck Reaction of 3-Bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Pyridine Vinylation in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The Mizoroki-Heck reaction, a Nobel Prize-winning transformation, stands as one of the most powerful and versatile methods for carbon-carbon bond formation, specifically for the vinylation of aryl and heteroaryl halides.[1] For drug development professionals, the Heck reaction offers a direct and efficient pathway to introduce vinyl and substituted vinyl groups onto the pyridine core, such as at the 5-position of 3-bromo-5-methylpyridine. This functionalization is critical for accessing novel chemical space, enabling the synthesis of complex molecular architectures, and modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.

This guide provides a comprehensive overview of the Heck reaction as applied to this compound, delving into the mechanistic underpinnings of the catalytic cycle and offering detailed, field-proven protocols for its successful implementation. The aim is to equip researchers and scientists with the knowledge to not only reproduce these reactions but also to rationally troubleshoot and adapt them for their specific synthetic targets.

The Heck Reaction: A Mechanistic Deep Dive

The palladium-catalyzed Heck reaction is a multi-step process that elegantly orchestrates the coupling of an unsaturated halide with an alkene.[1] Understanding the catalytic cycle is paramount for optimizing reaction conditions and explaining experimental outcomes. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle.

The Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) species. This step forms a square planar Pd(II) complex. Subsequently, the alkene coordinates to the palladium center, followed by a migratory insertion (or carbopalladation) of the alkene into the Pd-aryl bond. This key step forms a new carbon-carbon bond. For the reaction to proceed to completion, a β-hydrogen must be present on the newly formed alkyl-palladium intermediate. A β-hydride elimination then occurs, yielding the vinylated pyridine product and a hydridopalladium(II) complex. The final step is the reductive elimination of HX from the hydridopalladium(II) species, facilitated by a base, which regenerates the active Pd(0) catalyst and completes the cycle.

Heck_Reaction_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_aryl Ar-Pd(II)-X(L)₂ (Ar = 3-methyl-5-pyridyl) oxidative_addition->pd_aryl alkene_coordination Alkene Coordination pd_aryl->alkene_coordination R-CH=CH₂ pd_alkene [Ar-Pd(II)(alkene)(L)₂]⁺X⁻ alkene_coordination->pd_alkene migratory_insertion Migratory Insertion pd_alkene->migratory_insertion pd_alkyl R-CH₂-CH(Ar)-Pd(II)-X(L)₂ migratory_insertion->pd_alkyl beta_hydride β-Hydride Elimination pd_alkyl->beta_hydride pd_hydrido H-Pd(II)-X(L)₂ beta_hydride->pd_hydrido product Ar-CH=CH-R (Product) beta_hydride->product reductive_elimination Reductive Elimination (Base) pd_hydrido->reductive_elimination reductive_elimination->pd0 HX

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Causality Behind Experimental Choices

The success of a Heck reaction, particularly with heteroaromatic substrates like this compound, hinges on the judicious selection of several key parameters:

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[2] Alternatively, Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly.[2]

  • Ligands: The choice of ligand is critical. For electron-rich heteroaromatic bromides, bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step. Ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) or tri-tert-butylphosphine (P(t-Bu)₃) are often effective.[2] The ligand also serves to stabilize the palladium catalyst, preventing the formation of palladium black and subsequent catalyst deactivation.

  • Base: A base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle, thus regenerating the Pd(0) catalyst.[1] Inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are frequently used, as are organic bases like triethylamine (Et₃N). The choice of base can influence the reaction rate and in some cases, the regioselectivity of the alkene insertion.[2]

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or N,N-dimethylacetamide (DMA) are typically employed as they can dissolve the reactants and stabilize the charged intermediates in the catalytic cycle.[2][3]

  • Temperature: Heck reactions generally require elevated temperatures, often in the range of 80-140 °C, to drive the reaction to completion.[2][3]

Experimental Protocols

The following protocols are adapted from established methodologies for the Heck reaction of similar bromopyridines and serve as a robust starting point for the vinylation of this compound.[2][4]

General Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup1 Combine this compound, palladium catalyst, and ligand in a sealed tube. setup2 Evacuate and backfill the tube with an inert gas (Ar or N₂). setup1->setup2 setup3 Add anhydrous solvent, alkene, and base via syringe. setup2->setup3 reaction1 Heat the reaction mixture to the specified temperature with stirring. setup3->reaction1 reaction2 Monitor reaction progress by TLC or GC-MS. reaction1->reaction2 workup1 Cool the reaction to room temperature. reaction2->workup1 workup2 Dilute with an organic solvent and perform an aqueous wash. workup1->workup2 workup3 Dry the organic layer, concentrate, and purify by column chromatography. workup2->workup3

Caption: General workflow for a Heck coupling reaction.

Protocol 1: Heck Coupling of this compound with Styrene

This protocol details a typical procedure for the coupling of this compound with styrene to yield 3-methyl-5-styrylpyridine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

  • Sealed reaction tube or Schlenk flask

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry, sealed reaction tube equipped with a magnetic stir bar, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous DMF, triethylamine, and styrene to the tube via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-methyl-5-styrylpyridine.

Protocol 2: Heck Coupling of this compound with n-Butyl Acrylate

This protocol outlines the coupling of this compound with an acrylate ester, a common transformation in the synthesis of pharmaceutical intermediates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • n-Butyl acrylate (1.5 mmol, 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous acetonitrile (5 mL)

  • Sealed reaction tube or Schlenk flask

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a dry, sealed reaction tube containing a magnetic stir bar, combine this compound, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous acetonitrile and n-butyl acrylate via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 80 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 18-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield the desired acrylate product.

Data Presentation: Representative Heck Reaction Conditions

The following table summarizes typical reaction conditions for the Heck coupling of bromopyridine derivatives, providing a comparative overview for experimental design.[2]

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)DMF1002478
2n-Butyl acrylatePd(PPh₃)₄ (3)-K₂CO₃ (2)Acetonitrile801885
31-OctenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)NaOAc (2.5)DMA1202072

Table adapted from established procedures for 3-bromo-2-methylpyridine.[2]

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the temperature in increments of 10-20 °C. Ensure all reagents and solvents are anhydrous, as water can negatively impact the catalytic cycle. A different ligand, such as a more electron-rich phosphine or an N-heterocyclic carbene (NHC) ligand, may also improve reactivity.

  • Formation of Palladium Black: This indicates catalyst decomposition. Increasing the ligand-to-palladium ratio can often mitigate this issue.

  • Side Product Formation: The formation of dehalogenated starting material can sometimes occur. This can occasionally be suppressed by changing the base or solvent. Isomerization of the alkene product can be minimized by using a milder base or shorter reaction times.

References

Application Notes and Protocols for the Grignard Reaction of 3-Bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

<

Abstract

This comprehensive guide provides detailed application notes and protocols for the successful execution of the Grignard reaction with 3-Bromo-5-methylpyridine. The resulting 5-methylpyridin-3-ylmagnesium bromide is a critical intermediate in the synthesis of a wide array of functionalized pyridine derivatives, which are prominent structural motifs in pharmaceuticals and advanced materials. This document offers an in-depth exploration of the reaction's mechanistic nuances, practical challenges, and optimization strategies. It is intended for researchers, scientists, and professionals in drug development, providing them with the authoritative knowledge to confidently and efficiently utilize this pivotal transformation.

Introduction: The Strategic Importance of Pyridyl Grignard Reagents

Pyridyl Grignard reagents are indispensable tools in modern organic synthesis, particularly within the realm of medicinal chemistry. The pyridine scaffold is a privileged structure, frequently found in blockbuster drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The introduction of substituents onto the pyridine ring via Grignard reagents allows for the systematic exploration of a molecule's structure-activity relationship (SAR). Specifically, the Grignard reagent derived from this compound provides a nucleophilic handle at the C3 position, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a diverse range of electrophiles.

The primary application of 5-methylpyridin-3-ylmagnesium bromide is in transition metal-catalyzed cross-coupling reactions, most notably the Kumada-Tamao-Corriu coupling.[1] This reaction class facilitates the construction of biaryl and hetero-biaryl structures, which are of immense interest in drug discovery.[2][3] Beyond cross-coupling, this Grignard reagent can be employed in reactions with carbonyl compounds, nitriles, and other electrophilic species to generate a variety of functionalized pyridine derivatives.[4][5]

Mechanistic Considerations and Inherent Challenges

The formation of a Grignard reagent from an aryl or heteroaryl halide involves the insertion of magnesium metal into the carbon-halogen bond.[6] While seemingly straightforward, the reaction with bromopyridines presents unique challenges stemming from the electronic nature of the pyridine ring and the reactivity of the resulting organometallic species.

Initiation and the Role of Magnesium Activation

The reaction is initiated on the surface of the magnesium metal.[7] A passivating layer of magnesium oxide on the metal surface can significantly hinder or prevent the reaction from starting.[6] Therefore, activation of the magnesium is a critical first step. Common activation methods include the use of iodine, 1,2-dibromoethane, or mechanical methods like crushing the magnesium turnings.[6]

Potential Side Reactions

Several side reactions can compete with the desired Grignard formation, leading to reduced yields and purification challenges. These include:

  • Wurtz-type homocoupling: The reaction of the Grignard reagent with unreacted this compound can lead to the formation of 5,5'-dimethyl-3,3'-bipyridine.

  • Reaction with Solvent: Ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et2O) are generally used. While relatively stable, they are not completely inert and can be deprotonated by the highly basic Grignard reagent, especially at elevated temperatures.

  • Schlenk Equilibrium: Grignard reagents in solution exist in equilibrium with the corresponding diorganomagnesium (R2Mg) and magnesium dihalide (MgX2) species.[6][8] The position of this equilibrium can be influenced by the solvent, temperature, and the presence of additives, which can in turn affect the reactivity of the organometallic species.

Optimized Protocols for the Synthesis and Application of 5-methylpyridin-3-ylmagnesium bromide

The following protocols have been developed to maximize the yield and purity of the target Grignard reagent and its subsequent reaction products. Strict adherence to anhydrous and inert atmosphere techniques is paramount for success.

Protocol 1: Formation of 5-methylpyridin-3-ylmagnesium bromide

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Apparatus Setup: Assemble the glassware and flame-dry all components under vacuum, then cool under a stream of inert gas (nitrogen or argon).

  • Magnesium Activation: Place the magnesium turnings in the reaction flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of anhydrous THF to the flask to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add a small amount of this solution to the magnesium suspension.

  • Propagation: The reaction should initiate spontaneously, as evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heating mantle may be necessary. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey to brown solution is the 5-methylpyridin-3-ylmagnesium bromide Grignard reagent.

Visualization of the Experimental Workflow:

G cluster_prep Preparation cluster_reaction Grignard Formation cluster_product Product A Flame-dry glassware B Add Mg turnings & Iodine A->B C Activate Mg with heat B->C D Add anhydrous THF C->D F Initiate reaction with small addition D->F E Prepare this compound in THF E->F G Dropwise addition of remaining halide F->G H Stir to completion G->H I Solution of 5-methylpyridin-3-ylmagnesium bromide H->I

Caption: Workflow for the preparation of 5-methylpyridin-3-ylmagnesium bromide.

Protocol 2: Kumada Cross-Coupling with an Aryl Bromide

This protocol describes a representative application of the prepared Grignard reagent in a nickel-catalyzed Kumada cross-coupling reaction.[2][9]

Materials:

  • Solution of 5-methylpyridin-3-ylmagnesium bromide (from Protocol 1)

  • Aryl bromide (e.g., 4-bromoanisole)

  • Nickel(II) acetylacetonate (Ni(acac)2) or [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl2(dppp))

  • Anhydrous THF

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Catalyst Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve the aryl bromide and the nickel catalyst in anhydrous THF.

  • Reaction: Cool the catalyst solution to 0 °C in an ice bath. Slowly add the solution of 5-methylpyridin-3-ylmagnesium bromide dropwise to the catalyst mixture with vigorous stirring.

  • Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualization of the Kumada Coupling Catalytic Cycle:

G Ni(0) Ni(0) Oxidative Addition Oxidative Addition Ni(0)->Oxidative Addition Ni(II) Intermediate Ni(II) Intermediate Oxidative Addition->Ni(II) Intermediate Transmetalation Transmetalation Ni(II) Intermediate->Transmetalation Diorganonickel(II) Diorganonickel(II) Transmetalation->Diorganonickel(II) Reductive Elimination Reductive Elimination Diorganonickel(II)->Reductive Elimination Reductive Elimination->Ni(0) Coupled Product Coupled Product Reductive Elimination->Coupled Product Aryl-Br Aryl-Br Aryl-Br->Oxidative Addition Grignard 5-Me-Py-MgBr Grignard->Transmetalation

Caption: Catalytic cycle of the Kumada cross-coupling reaction.

Alternative Methods: The Knochel-Hauser Bases

For substrates that are sensitive to the highly basic nature of traditional Grignard reagents, the use of Knochel-Hauser bases (R2NMgCl·LiCl) can be advantageous.[10][11] These magnesium amide bases exhibit improved solubility and functional group tolerance.[12][13] The preparation involves the reaction of a secondary amine, such as 2,2,6,6-tetramethylpiperidine (TMPH), with a Grignard reagent like isopropylmagnesium chloride, often in the presence of lithium chloride.[11][14] This generates a less nucleophilic but still highly effective base for directed magnesiation.

Troubleshooting and Key Considerations

Problem Possible Cause(s) Solution(s)
Reaction fails to initiate Inadequate magnesium activation; Wet glassware or solvent; Impure starting materials.Re-activate magnesium with iodine or 1,2-dibromoethane; Ensure all glassware is rigorously dried and solvents are anhydrous; Purify this compound if necessary.
Low yield of Grignard reagent Homocoupling side reaction; Reaction with solvent.Maintain a slow addition rate of the halide; Avoid excessive heating.
Formation of byproducts in subsequent reactions Presence of unreacted starting materials; Competing reaction pathways.Ensure complete formation of the Grignard reagent before adding the electrophile; Optimize reaction temperature and time for the specific electrophile.

Conclusion

The Grignard reaction of this compound is a powerful and versatile tool for the synthesis of functionalized pyridines. By understanding the underlying mechanistic principles and adhering to optimized protocols, researchers can effectively harness this reaction for the development of novel chemical entities. The protocols and insights provided in this guide are intended to serve as a reliable resource for scientists engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

The Synthetic Chemist's Guide to Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the 5-Methylpyridine-3-yl Moiety

In the landscape of modern medicinal chemistry and materials science, the substituted pyridine ring stands as a cornerstone scaffold. Among its many isomers, the 5-methylpyridine-3-yl unit is a particularly valuable building block, appearing in a range of biologically active compounds and functional materials. Its utility stems from the specific electronic and steric properties conferred by the methyl group and the nitrogen atom within the aromatic ring. The palladium-catalyzed cross-coupling of 3-bromo-5-methylpyridine offers a powerful and versatile platform for the elaboration of this core structure, enabling the precise installation of a diverse array of carbon and heteroatom substituents.

This in-depth technical guide provides a comprehensive overview of the key palladium-catalyzed cross-coupling reactions applicable to this compound. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into the causal relationships between reaction components and outcomes. Detailed, step-by-step protocols for several of the most pivotal coupling reactions are provided, designed to serve as a robust starting point for researchers, scientists, and drug development professionals.

The Engine of Modern Synthesis: The Palladium Catalytic Cycle

At the heart of these remarkable transformations lies the palladium catalytic cycle, a sequence of elementary organometallic steps that facilitates the formation of new chemical bonds with high efficiency and selectivity.[1] While the specifics can vary between different named reactions, the fundamental cycle for most cross-coupling reactions involving an aryl halide like this compound consists of three key stages:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound. This step converts the palladium from its 0 oxidation state to +2 and creates a new organopalladium(II) complex. The rate of this step is often influenced by the electron density of the aryl halide and the nature of the ancillary ligands on the palladium center.[2]

  • Transmetalation: The organic group from a second reagent (the coupling partner) is transferred to the palladium(II) complex, displacing the halide. This step is central to reactions like the Suzuki, Stille, and Sonogashira couplings. The efficiency of transmetalation is highly dependent on the nature of the organometallic coupling partner and, in many cases, requires the presence of a base or other additives to proceed.[1]

  • Reductive Elimination: The two organic fragments bound to the palladium(II) center couple and are expelled from the coordination sphere, forming the desired product. This step regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The steric and electronic properties of the ligands play a crucial role in promoting this final, bond-forming step.[2]

Palladium Catalytic Cycle General Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L_n(Ar)Pd(II)-X (Organopalladium Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-M PdII_Coupling L_n(Ar)Pd(II)-R (Coupling Intermediate) Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Ar-R Suzuki_Workflow Suzuki-Miyaura Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants, Base & Catalyst B Inert Atmosphere (Ar/N2) A->B C Add Degassed Solvents B->C D Heat & Stir (e.g., 90°C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Quench E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I

References

Anwendungs- und Protokollleitfaden: Derivatisierung von 3-Brom-5-methylpyridin für die Synthese von Substanzbibliotheken

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die Derivatisierung von 3-Brom-5-methylpyridin, einem vielseitigen Baustein für die Synthese von chemischen Bibliotheken in der medizinischen Chemie.

Einleitung: Die strategische Bedeutung von 3-Brom-5-methylpyridin

Der Pyridinring ist ein fundamentaler heterozyklischer Baustein, der in einer Vielzahl von Agrochemikalien und pharmazeutischen Wirkstoffen vorkommt.[1][2][3] Seine einzigartigen chemischen Eigenschaften, einschließlich seiner Fähigkeit, als Wasserstoffbrückenakzeptor zu fungieren, machen ihn zu einem vielseitigen Grundgerüst für die Entwicklung neuer therapeutischer Wirkstoffe.[1][4] Insbesondere 3-substituierte Pyridinderivate haben große Aufmerksamkeit erregt, da sie eine bemerkenswerte Bandbreite an biologischen Aktivitäten aufweisen.[4]

3-Brom-5-methylpyridin (auch als 5-Brom-3-picolin bekannt) ist ein besonders wertvolles Ausgangsmaterial für die kombinatorische Chemie und die Synthese von Substanzbibliotheken.[5][6][7] Die Brom-Substitution an der 3-Position bietet einen reaktiven "Griff" für eine Vielzahl von Kreuzkupplungsreaktionen, während die Methylgruppe an der 5-Position die elektronischen Eigenschaften des Rings moduliert und einen zusätzlichen Vektor für die weitere Funktionalisierung oder sterische Kontrolle bietet. Diese Eigenschaften ermöglichen eine hohe regioselektive Diversifizierung und machen es zu einem Schlüsselbaustein für die Synthese von Wirkstoffkandidaten, insbesondere von Antitumor-Mitteln und Kinase-Inhibitoren.[5]

Die strategische Derivatisierung dieses Moleküls ermöglicht die systematische Erforschung des chemischen Raums um das Pyridin-Grundgerüst, was für die Identifizierung von Leitstrukturen und die Optimierung von Wirkstoffkandidaten unerlässlich ist.

Strategien zur Derivatisierung: Ein Überblick über Palladium-katalysierte Kreuzkupplungsreaktionen

Die Palladium-katalysierte Kreuzkupplung ist die vorherrschende Methode zur Funktionalisierung von Arylhalogeniden wie 3-Brom-5-methylpyridin. Diese Reaktionen zeichnen sich durch ihre hohe Toleranz gegenüber funktionellen Gruppen, milde Reaktionsbedingungen und die Fähigkeit zur Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen aus.[8]

Workflow für die Synthese von Bibliotheken

Der allgemeine Arbeitsablauf für die Synthese einer Bibliothek aus 3-Brom-5-methylpyridin umfasst die parallele Durchführung verschiedener Kreuzkupplungsreaktionen mit einer Reihe von Kupplungspartnern.

G cluster_start Ausgangsmaterial cluster_library Diverse Bibliothek A 3-Brom-5-methylpyridin B Suzuki-Miyaura (Ar-B(OH)₂) A->B C Buchwald-Hartwig (R₂-NH) A->C D Sonogashira (R-C≡CH) A->D E Stille (R-SnBu₃) A->E F Aryl-substituierte Derivate B->F G Amin-substituierte Derivate C->G H Alkinyl-substituierte Derivate D->H I Alkenyl/Aryl-substituierte Derivate E->I

Abbildung 1: Allgemeiner Workflow für die Synthese von Bibliotheken aus 3-Brom-5-methylpyridin.

Detaillierte Anwendungshinweise und Protokolle

Suzuki-Miyaura-Kupplung: Bildung von C-C-Bindungen

Die Suzuki-Miyaura-Reaktion ist eine der am weitesten verbreiteten Methoden zur Bildung von C(sp²)-C(sp²)-Bindungen, typischerweise zwischen einem Arylhalogenid und einer Arylboronsäure.[8][9][10] Sie ist für ihre milden Bedingungen und die hohe Toleranz gegenüber funktionellen Gruppen bekannt.[8]

Kausale Begründung der experimentellen Entscheidungen:

  • Katalysator: Palladium(0)-Komplexe, wie Pd(PPh₃)₄, sind oft wirksam. Die Verwendung von PdCl₂(dppf) kann bei anspruchsvolleren Substraten vorteilhaft sein, da der dppf-Ligand die oxidative Addition und reduktive Eliminierung fördert.[9]

  • Base: Eine Base ist entscheidend für den Transmetallierungsschritt.[11] Anorganische Basen wie K₃PO₄ oder Na₂CO₃ werden häufig in einem wässrigen System verwendet, um die Boronsäure zu aktivieren.[8][9]

  • Lösungsmittel: Oft werden Mischungen aus einem organischen Lösungsmittel (z. B. 1,4-Dioxan, Toluol) und Wasser verwendet, um sowohl die organischen Reaktanden als auch die anorganische Base zu lösen.[8][10]

Vergleich von Reaktionsbedingungen für die Suzuki-Kupplung

Katalysator (mol%)Ligand (mol%)Base (Äquiv.)LösungsmittelTemp. (°C)Zeit (h)Ausbeute (%)Anmerkungen
Pd(PPh₃)₄ (5)-K₃PO₄ (2-3)1,4-Dioxan / H₂O (4:1)901875-85Gängige Bedingungen für Brompyridine.[8][9]
Pd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄ (2)Toluol10018HochEffektiv für heteroaromatische Halogenide.[9]
PdCl₂(dppf) (3)-Na₂CO₃ (2 M aq.) (2)Toluol/Dioxan (4:1)854HochSchnelle und effiziente Kupplung.[9]

Detailliertes Protokoll: Suzuki-Miyaura-Kupplung

  • Reaktionsaufbau: In einem ofengetrockneten Schlenk-Kolben werden 3-Brom-5-methylpyridin (1,0 mmol, 1,0 Äquiv.), die gewünschte Arylboronsäure (1,2 mmol, 1,2 Äquiv.) und wasserfreies Kaliumphosphat (K₃PO₄) (2,0-3,0 mmol, 2,0-3,0 Äquiv.) unter einer inerten Atmosphäre (Stickstoff oder Argon) vorgelegt.[9][10]

  • Katalysatorzugabe: Der Palladium(0)-tetrakis(triphenylphosphin) [Pd(PPh₃)₄]-Katalysator (0,05 mmol, 5 mol%) wird zugegeben.[10][12]

  • Lösungsmittelzugabe: Eine entgaste Mischung aus 1,4-Dioxan und Wasser (4:1, v/v; ca. 5 mL pro 1 mmol Substrat) wird über eine Spritze zugegeben.[12]

  • Reaktion: Die Reaktionsmischung wird auf 90-100 °C erhitzt und für 12-18 Stunden kräftig gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt, mit Ethylacetat (20 mL) verdünnt und mit Wasser (20 mL) gewaschen. Die wässrige Phase wird zweimal mit Ethylacetat (2 x 15 mL) extrahiert.[9]

  • Reinigung: Die vereinigten organischen Phasen werden über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt.

Suzuki_Cycle A Pd⁰L₂ B Oxidative Addition A->B Ar-X C Ar-PdII(L)₂-X B->C D Transmetallierung (Base, R-B(OH)₂) C->D E Ar-PdII(L)₂-R D->E F Reduktive Eliminierung E->F F->A G Ar-R F->G

Abbildung 2: Vereinfachter katalytischer Zyklus der Suzuki-Miyaura-Kupplung.

Buchwald-Hartwig-Aminierung: Bildung von C-N-Bindungen

Die Buchwald-Hartwig-Aminierung ist eine leistungsstarke Methode zur Synthese von Arylaminen durch die Palladium-katalysierte Kupplung von Aminen mit Arylhalogeniden.[13][14][15] Diese Reaktion ist für die Synthese von pharmazeutischen Wirkstoffen von enormer Bedeutung.[15]

Kausale Begründung der experimentellen Entscheidungen:

  • Katalysator/Ligand: Die Wahl des Liganden ist hier entscheidend, insbesondere bei sterisch anspruchsvollen Substraten. Sperrige, elektronenreiche Phosphinliganden (z. B. BINAP, SPhos) sind oft erforderlich, um die reduktive Eliminierung zu beschleunigen und hohe Ausbeuten zu erzielen.[15][16]

  • Base: Eine starke, nicht-nukleophile Base wie Natrium-tert-butoxid (NaOtBu) ist typisch, um das Amin zu deprotonieren und das reaktive Amid zu bilden, ohne mit dem Arylhalogenid zu konkurrieren.[16]

  • Lösungsmittel: Aprotische, unpolare Lösungsmittel wie Toluol oder Dioxan sind üblich.[15][16]

Detailliertes Protokoll: Buchwald-Hartwig-Aminierung

  • Reaktionsaufbau: In einem ofengetrockneten Schlenk-Kolben werden der Palladium-Präkatalysator (z. B. Pd₂(dba)₃, 1-2 mol%), der Phosphin-Ligand (z. B. (±)-BINAP, 2-4 mol%) und die Base (z. B. NaOtBu, 1,4 Äquiv.) unter inerter Atmosphäre vorgelegt.[16]

  • Reaktantenzugabe: 3-Brom-5-methylpyridin (1,0 Äquiv.) und das entsprechende Amin (1,1-1,2 Äquiv.) werden zugegeben.

  • Lösungsmittelzugabe: Wasserfreies Toluol wird über eine Spritze zugegeben (typische Konzentration 0,1-0,2 M bezogen auf das limitierende Reagenz).[15]

  • Reaktion: Der Kolben wird verschlossen und die Mischung unter kräftigem Rühren auf 80-110 °C erhitzt. Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.[15][16]

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Mischung mit Diethylether (50 mL) versetzt, mit einer gesättigten Kochsalzlösung (2 x 30 mL) gewaschen und über MgSO₄ getrocknet.[16]

  • Reinigung: Das Lösungsmittel wird im Vakuum entfernt und das Rohprodukt durch Umkristallisation oder Säulenchromatographie gereinigt.[16]

Sonogashira-Kupplung: Bildung von C-C-Dreifachbindungen

Die Sonogashira-Reaktion ermöglicht die Kupplung von terminalen Alkinen mit Aryl- oder Vinylhalogeniden und wird durch einen Palladium-Katalysator und ein Kupfer(I)-Kokatalysator-System vermittelt.[17][18]

Kausale Begründung der experimentellen Entscheidungen:

  • Katalysatorsystem: Ein duales Katalysatorsystem aus einem Palladium(0)-Komplex (z. B. Pd(PPh₃)₄) und einem Kupfer(I)-Salz (z. B. CuI) ist charakteristisch. Das Kupfer(I) bildet ein Kupferacetylid, das dann im Transmetallierungsschritt mit dem Palladium-Komplex reagiert.[19][20]

  • Base: Eine Aminbase wie Triethylamin (Et₃N) oder Diethylamin dient sowohl als Base zur Neutralisierung des entstehenden Halogenwasserstoffs als auch oft als Lösungsmittel.[17][20]

  • Bedingungen: Die Reaktion wird typischerweise unter milden Bedingungen bei Raumtemperatur durchgeführt.[17]

Detailliertes Protokoll: Sonogashira-Kupplung

  • Reaktionsaufbau: In einem Schlenk-Kolben wird eine Lösung von 3-Brom-5-methylpyridin (1,0 Äquiv.) in einem geeigneten Lösungsmittel (z. B. eine 2:1-Mischung aus THF/Et₃N) vorgelegt.[20]

  • Katalysatorzugabe: Pd(PPh₃)₄ (2-5 mol%) und Kupfer(I)-iodid (CuI) (5-10 mol%) werden zugegeben.[19][20] Die Mischung wird für 5-10 Minuten mit Argon entgast.

  • Alkinzugabe: Das terminale Alkin (1,1 Äquiv.) wird tropfenweise zugegeben.[20]

  • Reaktion: Die Reaktionsmischung wird bei Raumtemperatur für 16-24 Stunden gerührt.[20]

  • Aufarbeitung: Das Lösungsmittel wird im Vakuum entfernt. Der Rückstand wird in Ethylacetat aufgenommen, mit Wasser gewaschen, über Na₂SO₄ getrocknet und eingeengt.

  • Reinigung: Die Reinigung erfolgt durch Säulenchromatographie auf Kieselgel.

Stille-Kupplung: Bildung von C-C-Bindungen mit Organozinn-Reagenzien

Die Stille-Kupplung ist eine weitere vielseitige Methode zur Bildung von C-C-Bindungen, bei der Organozinn-Verbindungen (Stannane) als Kupplungspartner eingesetzt werden.[21][22] Sie toleriert eine breite Palette funktioneller Gruppen.[21]

Kausale Begründung der experimentellen Entscheidungen:

  • Katalysator: Pd(PPh₃)₄ ist ein häufig verwendeter und effektiver Katalysator.[23]

  • Additive: Die Zugabe von Additiven wie Kupfer(I)-iodid (CuI) oder Lithiumchlorid (LiCl) kann die Reaktion erheblich beschleunigen, indem sie die Transmetallierung erleichtern.[22][24]

  • Lösungsmittel: Aprotische polare Lösungsmittel wie DMF oder Dioxan sind typisch.[23][24]

Detailliertes Protokoll: Stille-Kupplung

  • Reaktionsaufbau: In einem trockenen Reaktionsgefäß werden 3-Brom-5-methylpyridin (1,0 Äquiv.) und die Organozinn-Verbindung (z. B. Aryl-tributylstannan, 1,1-1,5 Äquiv.) in trockenem DMF gelöst. Die Lösung wird für 10 Minuten mit Argon entgast.[23]

  • Katalysatorzugabe: Der Palladium-Katalysator (z. B. PdCl₂(PPh₃)₂, 5 mol%) wird zugegeben und die Mischung erneut für 5 Minuten entgast.[23]

  • Reaktion: Die Reaktionsmischung wird auf 80-95 °C erhitzt und für 8-12 Stunden gerührt.[23]

  • Aufarbeitung: Nach Abkühlen wird die Reaktion mit Wasser gequencht und mit Ethylacetat extrahiert. Die organische Phase wird getrocknet und eingeengt.[23]

  • Reinigung: Aufgrund der Toxizität von Zinn-Nebenprodukten ist eine sorgfältige Reinigung, oft durch Säulenchromatographie und manchmal durch zusätzliche Behandlung (z. B. mit Kaliumfluorid), unerlässlich.

Fazit und Ausblick

3-Brom-5-methylpyridin ist ein hochgradig anpassungsfähiger Baustein für die Synthese von Substanzbibliotheken. Die Beherrschung der hier beschriebenen Palladium-katalysierten Kupplungsreaktionen ermöglicht es Forschern, eine breite Palette von strukturell diversen Molekülen effizient zu erzeugen. Die vorgestellten Protokolle bieten eine solide Grundlage für die Entwicklung neuer Wirkstoffkandidaten und die Erforschung der Struktur-Wirkungs-Beziehungen von Pyridin-basierten Verbindungen. Die weitere Entwicklung von Katalysatorsystemen wird die Anwendbarkeit dieser Reaktionen in Zukunft noch erweitern und den Zugang zu noch komplexeren Molekülarchitekturen ermöglichen.

Referenzen

  • ResearchGate. (n.d.). The 4-substitution of 3-bromopyridines with additional nucleophiles. a.... --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. --INVALID-LINK--

  • Dalton Transactions. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. --INVALID-LINK--

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Use of Pyridine Scaffolds in Agrochemical Synthesis. --INVALID-LINK--

  • ResearchGate. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Pyridine: the scaffolds with significant clinical diversity. --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. --INVALID-LINK--

  • OpenOChem Learn. (n.d.). Stille Coupling. --INVALID-LINK--

  • Wikipedia. (n.d.). Sonogashira coupling. --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions. --INVALID-LINK--

  • Wikipedia. (n.d.). 3-Bromopyridine. --INVALID-LINK--

  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. --INVALID-LINK--

  • National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. --INVALID-LINK--

  • BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. --INVALID-LINK--

  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. --INVALID-LINK--

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. --INVALID-LINK--

  • PubMed. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. --INVALID-LINK--

  • ResearchGate. (n.d.). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. --INVALID-LINK--

  • IIP Series. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. --INVALID-LINK--

  • Harvard University. (n.d.). The Stille Reaction. --INVALID-LINK--

  • Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). --INVALID-LINK--

  • BenchChem. (2025). The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review. --INVALID-LINK--

  • ChemBlink. (n.d.). 3-Bromo-5-methylpyridine: Synthesis, Properties & Industrial Applications. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: A Fundamental Component in Chemical Research and Development. --INVALID-LINK--

  • Wiley Online Library. (n.d.). Stille Coupling. --INVALID-LINK--

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Stille Coupling. --INVALID-LINK--

  • ResearchGate. (2025). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. --INVALID-LINK--

  • ResearchGate. (2025). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. --INVALID-LINK--

  • BenchChem. (2025). Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. --INVALID-LINK--

  • Patsnap. (n.d.). Synthesis method of this compound. --INVALID-LINK--

  • ResearchGate. (2025). Synthesis, docking studies and biological evaluation of some newly substituted-5-(2 - methyl imidazo [1,2-A] pyridin-3 -yl) -2,5 - dihydro -1,3,4 -thiadiazol-2-amines | Request PDF. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of this compound in Broad Organic Synthesis Applications. --INVALID-LINK--

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. --INVALID-LINK--

References

Application Notes and Protocols for 3-Bromo-5-methylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the 5-Methylpyridine Scaffold

In the landscape of modern drug discovery, the pyridine ring is a privileged scaffold, forming the core of numerous approved therapeutic agents. Its nitrogen atom provides a key hydrogen bond acceptor site and modulates the molecule's physicochemical properties, such as solubility and metabolic stability. Within this class, 3-Bromo-5-methylpyridine has emerged as a particularly versatile and valuable building block.[1][2] Its structure, featuring a bromine atom at the 3-position and a methyl group at the 5-position, offers a powerful platform for synthetic chemists to introduce molecular complexity through a variety of established and reliable cross-coupling reactions.[1][3]

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling, allowing for the strategic formation of carbon-carbon and carbon-nitrogen bonds—the very backbone of most small-molecule drugs. The methyl group at the 5-position provides a subtle yet significant steric and electronic influence, which can be exploited to fine-tune ligand-receptor interactions and optimize pharmacokinetic profiles. This guide provides an in-depth exploration of the most critical applications of this compound in medicinal chemistry, complete with detailed, field-proven protocols and the scientific rationale behind them.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

Application Note: Constructing Biaryl and Hetero-biaryl Cores

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[4] In medicinal chemistry, this reaction is paramount for synthesizing biaryl structures, which are prevalent motifs in a vast range of biologically active compounds, including kinase inhibitors and receptor ligands.[1][5] The use of this compound as a coupling partner allows for the direct attachment of diverse aryl or heteroaryl boronic acids, generating a library of 3-aryl-5-methylpyridine derivatives.

Causality of Component Selection:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): A Pd(0) source is essential to initiate the catalytic cycle via oxidative addition into the C-Br bond. Tetrakis(triphenylphosphine)palladium(0) is a robust, commercially available, and widely used catalyst for this purpose.[6]

  • Base (e.g., K₃PO₄, Na₂CO₃): The base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[7] The choice of base can significantly impact yield, and inorganic carbonates or phosphates are often preferred for their efficacy and compatibility with a wide range of functional groups.

  • Solvent System (e.g., Dioxane/Water): A biphasic solvent system is often employed. The organic solvent (dioxane, toluene) solubilizes the organic reactants and the catalyst, while the aqueous phase dissolves the inorganic base.[6] This ensures all components can interact effectively at the interface.

Diagram 1: General Scheme for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Reactant1 This compound Plus1 + Reactant1->Plus1 Reactant2 Arylboronic Acid (R-B(OH)₂) Reactant2->Plus1 Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Product 3-Aryl-5-methylpyridine Arrow Arrow Plus1->Arrow Arrow->Product

Caption: General reaction scheme for Suzuki-Miyaura coupling.

Comparative Data for Suzuki-Miyaura Coupling Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the precise combination of catalyst, ligand, base, and solvent. The table below summarizes various conditions reported for analogous bromopyridine systems, providing validated starting points for optimization.

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85[6]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854~82[4][5]
XPhosPdG2 / XPhosK₂CO₃Ethanol / H₂O (4:1)135 (µW)0.7Variable[8]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure for the coupling of this compound with a generic arylboronic acid.

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.5 eq).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

    • Add the degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and water, via syringe.[9]

  • Reaction:

    • Place the flask in a preheated oil bath at 85-95 °C and stir the reaction mixture vigorously.[6]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[7]

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel, wash with water, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-5-methylpyridine product.[4]

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B + Ar-Br C Ar-Pd(II)L₂(Br) (Ar = 5-methylpyrid-3-yl) B->C D Transmetalation C->D + [R-B(OH)₃]⁻ E Ar-Pd(II)L₂(R) D->E F Reductive Elimination E->F F->A + Ar-R I Ar-R (Product) G {R-B(OH)₂ + Base} H Ar-Br

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

Application Note: Synthesizing Aryl and Heteroaryl Amines

The formation of carbon-nitrogen (C-N) bonds is fundamental to drug design, as the introduction of nitrogen atoms is a primary strategy for modulating lipophilicity, solubility, and pharmacokinetic properties.[5] The Buchwald-Hartwig amination has revolutionized this area, providing a mild and highly versatile palladium-catalyzed method for coupling amines with aryl halides.[10] Using this compound in this reaction allows for the synthesis of a wide array of N-substituted 5-methylpyridin-3-amines, which are key intermediates for many pharmaceuticals.[11]

Causality of Component Selection:

  • Palladium Precursor and Ligand: The reaction's success is critically dependent on the choice of phosphine ligand.[11] For heteroaryl halides like this compound, sterically hindered, electron-rich ligands (e.g., BINAP, Xantphos) are often required. These ligands promote the reductive elimination step and prevent catalyst deactivation.[10][11] The palladium source is typically a stable precursor like Pd₂(dba)₃ or Pd(OAc)₂.

  • Base (e.g., NaOtBu): A strong, non-nucleophilic base is essential for deprotonating the amine in the catalytic cycle to form the key palladium-amido intermediate.[11] Sodium tert-butoxide is a common and effective choice.

  • Solvent (e.g., Toluene): Anhydrous, aprotic solvents like toluene or dioxane are standard choices to prevent unwanted side reactions and ensure the stability of the catalytic species.[11][12]

Diagram 3: General Scheme for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Reactant1 This compound Plus1 + Reactant1->Plus1 Reactant2 Amine (R¹R²NH) Reactant2->Plus1 Catalyst Pd Precursor + Ligand (e.g., Pd₂(dba)₃ + BINAP) Base Base (e.g., NaOtBu) Product N-Substituted 5-methylpyridin-3-amine Arrow Arrow Plus1->Arrow Arrow->Product

Caption: General reaction scheme for Buchwald-Hartwig amination.

Comparative Data for Buchwald-Hartwig Amination Conditions

The following table summarizes effective conditions for the amination of bromopyridine systems, which serve as excellent starting points for coupling with this compound.

Pd PrecursorLigandBaseSolventTemp (°C)Reference
Pd₂(dba)₃(±)-BINAPNaOtBuToluene80[12]
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane100[13]
Pd₂(dba)₃XPhosK₃PO₄t-BuOH110[14]
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a generalized procedure for coupling this compound with a primary or secondary amine.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., BINAP, 3.6 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).[12]

    • Seal the flask and establish an inert atmosphere (Argon or Nitrogen) as described previously.

  • Reagent Addition:

    • Under the inert atmosphere, add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

  • Solvent Addition:

    • Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.[11]

  • Reaction:

    • Seal the flask and heat the mixture with vigorous stirring in a preheated oil bath at 80-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.[11]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with diethyl ether or ethyl acetate and wash with brine (2 x 30 mL).[12][13]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by evaporation under reduced pressure.[12]

  • Purification:

    • The crude product can often be purified by recrystallization or flash column chromatography on silica gel to yield the pure N-substituted product.[12]

Part 3: Sonogashira Coupling for C-C Triple Bond Formation

Application Note: Introducing the Alkynyl Moiety

The Sonogashira reaction creates a carbon-carbon bond between a terminal alkyne and an aryl halide.[15] This reaction is exceptionally useful in medicinal chemistry for introducing an alkynyl group, which can act as a rigid linker, a pharmacophore itself, or a versatile handle for further chemical transformations via click chemistry or reduction. The coupling of this compound with various terminal alkynes provides rapid access to a diverse range of 3-alkynyl-5-methylpyridine derivatives.[16]

Causality of Component Selection:

  • Catalyst System (Pd/Cu): The classic Sonogashira coupling employs a dual catalyst system. A palladium complex (e.g., Pd(PPh₃)₄) performs the oxidative addition, while a copper(I) salt (e.g., CuI) acts as a co-catalyst, forming a copper(I) acetylide that participates in the transmetalation step.[16]

  • Base (e.g., Et₃N): An amine base, such as triethylamine or diisopropylamine, is typically used. It serves both to deprotonate the terminal alkyne and as the solvent in many cases.[15][16]

Sonogashira_Coupling Reactant1 This compound Plus1 + Reactant1->Plus1 Reactant2 Terminal Alkyne (R-C≡CH) Reactant2->Plus1 Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) CoCatalyst Cu(I) Salt (e.g., CuI) Base Amine Base (e.g., Et₃N) Product 3-Alkynyl-5-methylpyridine Arrow Arrow Plus1->Arrow Catalysts, Base Solvent Arrow->Product

References

Application Notes and Protocols: Regioselective Lithiation of 3-Bromo-5-methylpyridine and Subsequent Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

<

Abstract

This document provides a detailed technical guide for the regioselective functionalization of 3-bromo-5-methylpyridine, a critical building block in medicinal chemistry and materials science.[1][2] The pyridine scaffold is a prevalent structural motif in a significant number of FDA-approved drugs, highlighting the importance of developing robust methods for its modification.[3][4] This guide focuses on the lithium-halogen exchange of this compound to generate a potent nucleophilic intermediate, which is then trapped with a variety of electrophiles. We will delve into the mechanistic underpinnings of the lithiation process, provide field-proven, step-by-step protocols for key reactions, and present data to guide researchers in achieving high-yield, regioselective syntheses.

Introduction: The Significance of Functionalized Pyridines

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous biologically active compounds, including vitamins and blockbuster pharmaceuticals.[3][4][5] Its unique electronic properties and ability to engage in hydrogen bonding make it an attractive pharmacophore.[4] Consequently, the development of efficient and selective methods for the synthesis of functionalized pyridines is of paramount importance to medicinal chemists.[5][6][7] this compound serves as a versatile starting material, with the bromine atom providing a handle for various transformations, most notably metal-halogen exchange to form a highly reactive organolithium species.[1][8] This allows for the introduction of a wide range of functional groups at the 3-position, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

Core Directive: The Lithiation of this compound

The key transformation is the lithium-halogen exchange reaction, which converts the relatively unreactive aryl bromide into a highly nucleophilic aryllithium species. This is typically achieved by treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures.

Mechanistic Considerations

The reaction proceeds via a halogen-metal exchange mechanism. The nucleophilic butyl group of n-BuLi attacks the electrophilic bromine atom, leading to the formation of 3-lithio-5-methylpyridine and butyl bromide.[9] Low temperatures, typically -78 °C, are crucial to prevent side reactions, such as the addition of the organolithium reagent to the pyridine ring, which is a known competing pathway.[10][11][12] The choice of solvent is also critical, with anhydrous ethereal solvents like tetrahydrofuran (THF) being preferred due to their ability to solvate the lithium cation and break up organolithium aggregates, thereby increasing reactivity.[11][13][14]

Lithiation_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products This compound This compound TransitionState [Transition State] This compound->TransitionState n-BuLi n-Butyllithium (n-BuLi) n-BuLi->TransitionState 3-Lithio-5-methylpyridine 3-Lithio-5-methylpyridine TransitionState->3-Lithio-5-methylpyridine ButylBromide Butyl Bromide TransitionState->ButylBromide

Caption: Mechanism of Lithium-Halogen Exchange.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with clear steps and rationale. Strict adherence to anhydrous and inert atmosphere techniques is paramount for success. [15] All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. Solvents must be anhydrous.

General Protocol for the Lithiation of this compound

This procedure details the formation of the 3-lithio-5-methylpyridine intermediate, which is then used in subsequent reactions.

Materials:

  • This compound[16]

  • n-Butyllithium (solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The addition of organolithium reagents can be exothermic.[15]

  • Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange. The solution is now ready for the addition of an electrophile.

Subsequent Reactions with Electrophiles

The generated 3-lithio-5-methylpyridine is a powerful nucleophile that can react with a variety of electrophiles to introduce diverse functional groups.

This protocol describes the synthesis of 5-methylpyridine-3-carbaldehyde.

Procedure:

  • Following the general lithiation protocol (Section 3.1), slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) to the solution of 3-lithio-5-methylpyridine at -78 °C.[17][18]

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour.

  • Slowly warm the reaction mixture to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This protocol details the synthesis of 5-methylnicotinic acid.

Procedure:

  • Following the general lithiation protocol (Section 3.1), quench the reaction by pouring the cold solution of 3-lithio-5-methylpyridine onto an excess of crushed dry ice (solid CO₂).

  • Allow the mixture to warm to room temperature, which will sublime the excess CO₂.

  • Add water to the residue and acidify to pH ~4 with aqueous HCl.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

This protocol describes the synthesis of (5-methylpyridin-3-yl)boronic acid, a key intermediate for Suzuki cross-coupling reactions.

Procedure:

  • Following the general lithiation protocol (Section 3.1), add triisopropyl borate (1.5 eq) to the solution of 3-lithio-5-methylpyridine at -78 °C.[19]

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction with aqueous HCl (2 M) and stir vigorously for 1 hour to hydrolyze the boronic ester.

  • Adjust the pH of the aqueous layer to ~7 with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the boronic acid, which can often be used without further purification.

Data Summary and Expected Outcomes

The following table summarizes the expected products and typical yields for the reactions described above. Yields are highly dependent on the strict adherence to anhydrous and inert conditions.

ElectrophileReagentProductTypical Yield Range
Formyl GroupN,N-Dimethylformamide (DMF)5-methylpyridine-3-carbaldehyde60-80%
Carboxyl GroupCarbon Dioxide (CO₂)5-methylnicotinic acid70-90%
Boronic AcidTriisopropyl Borate(5-methylpyridin-3-yl)boronic acid65-85%

Workflow Visualization

The following diagram illustrates the overall synthetic workflow from the starting material to the various functionalized pyridine derivatives.

Lithiation_Workflow cluster_start Starting Material cluster_lithiation Lithiation cluster_intermediate Key Intermediate cluster_products Functionalized Products Start This compound Lithiation Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) Start->Lithiation Intermediate 3-Lithio-5-methylpyridine Lithiation->Intermediate Aldehyde 5-methylpyridine-3-carbaldehyde Intermediate->Aldehyde + DMF CarboxylicAcid 5-methylnicotinic acid Intermediate->CarboxylicAcid + CO₂ BoronicAcid (5-methylpyridin-3-yl)boronic acid Intermediate->BoronicAcid + B(O-iPr)₃

Caption: Synthetic workflow for the functionalization of this compound.

Conclusion

The lithiation of this compound provides a robust and versatile platform for the synthesis of a wide array of functionalized pyridine derivatives. The protocols outlined in this guide, when executed with care and precision, offer reliable and high-yielding routes to valuable building blocks for drug discovery and materials science. The key to success lies in the meticulous control of reaction conditions, particularly temperature and the exclusion of atmospheric moisture and oxygen.

References

Synthesis of Biaryl Scaffolds Utilizing 3-Bromo-5-methylpyridine: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Biaryl Pyridines

In the landscape of modern medicinal chemistry and materials science, biaryl and hetero-biaryl structures are foundational motifs. Among these, pyridine-containing biaryls are of paramount importance, featuring prominently in a multitude of FDA-approved pharmaceuticals and advanced materials. The strategic introduction of a pyridine ring into a biaryl scaffold can significantly modulate a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. 3-Bromo-5-methylpyridine serves as a versatile and readily available building block for the synthesis of these valuable compounds. Its defined substitution pattern offers a handle for regioselective carbon-carbon and carbon-nitrogen bond formation, enabling the construction of complex molecular architectures.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of biaryl compounds. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for the most effective palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Stille coupling, and the Buchwald-Hartwig amination. The causality behind experimental choices will be elucidated, offering researchers, scientists, and drug development professionals a robust framework for the successful implementation of these powerful synthetic transformations.

The Challenge of Pyridine-Containing Substrates in Cross-Coupling Reactions

The successful execution of cross-coupling reactions with pyridine-containing substrates is not without its challenges. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This can result in sluggish reaction rates, incomplete conversions, and lower yields. Consequently, the judicious selection of the catalyst system, including the palladium precursor and, crucially, the ancillary ligand, is critical to mitigate these inhibitory effects and achieve efficient coupling.

I. The Suzuki-Miyaura Coupling: A Robust C-C Bond Formation Strategy

The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method for the synthesis of biaryl compounds, lauded for its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its organoboron reagents.[2][3]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step of the catalytic cycle.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the Pd(II) center. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, facilitating this transfer.[5]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the catalytically active Pd(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Comparative Analysis of Reaction Conditions for Bromopyridine Suzuki Coupling

The efficiency of the Suzuki-Miyaura coupling of bromopyridines is highly dependent on the interplay of the catalyst, ligand, base, and solvent. The following table summarizes various conditions that have been successfully employed for the coupling of substituted bromopyridines, providing a valuable starting point for the optimization of reactions with this compound.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[1]
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018N/AFor 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[1]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854N/AGeneral procedure for halo-aromatic rings.[1]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, the desired arylboronic acid, and anhydrous potassium phosphate.

  • Catalyst Addition: Add the Palladium(0) tetrakis(triphenylphosphine) catalyst to the flask.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio) via syringe. The reaction concentration is typically maintained between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

G start Reaction Setup (Inert Atmosphere) reagents Add: - this compound - Arylboronic Acid - K₃PO₄ - Pd(PPh₃)₄ start->reagents solvent Add Degassed 1,4-Dioxane/H₂O reagents->solvent heat Heat to 80-100 °C with Stirring solvent->heat monitor Monitor by TLC or LC-MS heat->monitor workup Work-up: - Cool to RT - Dilute with EtOAc/H₂O - Extract monitor->workup purify Purify by Column Chromatography workup->purify product Pure Biaryl Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

II. The Stille Coupling: An Alternative C-C Bond Formation

The Stille coupling offers a valuable alternative to the Suzuki-Miyaura reaction, particularly when the corresponding boronic acids are unstable or difficult to prepare.[6] This reaction involves the palladium-catalyzed coupling of an organic halide with an organostannane reagent.[7]

Mechanistic Considerations

The catalytic cycle of the Stille reaction is analogous to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[7] A key difference is that the transmetalation step does not typically require a base. However, additives such as copper(I) iodide (CuI) can significantly accelerate the reaction rate.[6]

Detailed Experimental Protocol: Stille Coupling

This protocol outlines a general procedure for the Stille coupling of this compound with an organostannane.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1 equiv.)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous Toluene or DMF (degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound and the organostannane reagent.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. The work-up procedure may involve an aqueous KF wash to remove tin byproducts, followed by extraction with an organic solvent.

  • Purification: Purify the crude product by flash column chromatography.

III. The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, enabling the formation of aryl and heteroaryl amines.[8] This reaction has largely superseded traditional methods for C-N bond formation, which often require harsh reaction conditions.

Mechanistic Overview

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine.[9] A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium(II)-amido intermediate. Reductive elimination from this intermediate furnishes the desired N-aryl product and regenerates the Pd(0) catalyst.[8]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Comparative Analysis of Reaction Conditions for Bromopyridine Buchwald-Hartwig Amination

For sterically hindered and electronically distinct heteroaryl halides like this compound, the choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields.

Palladium PrecursorLigandBaseSolventTemp (°C)Time (h)Notes
Pd₂(dba)₃(±)-BINAPNaOtBuToluene804For 2-bromo-6-methyl pyridine with trans-1,2-diaminocyclohexane.[10]
Pd(OAc)₂XPhosK₂CO₃t-BuOH10012-24General conditions for challenging substrates.
Pd₂(dba)₃RuPhosCs₂CO₃Dioxane11016Effective for a broad range of amines.
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Amine (primary or secondary) (1.2 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, or (±)-BINAP) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.5 equiv.)

  • Anhydrous Toluene or Dioxane

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox or in a Schlenk flask, combine the palladium precursor, the phosphine ligand, and the base.

  • Reagent Addition: Add this compound and the amine coupling partner.

  • Solvent Addition: Add the anhydrous, aprotic solvent via syringe.

  • Reaction: Seal the reaction vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse array of biaryl and N-aryl pyridine derivatives. The palladium-catalyzed Suzuki-Miyaura coupling, Stille coupling, and Buchwald-Hartwig amination provide powerful and reliable methods for the construction of C-C and C-N bonds, respectively. The success of these transformations hinges on a rational approach to the selection of reaction parameters, particularly the catalyst system and base, to overcome the inherent challenges of working with pyridine-containing substrates. The protocols and mechanistic insights provided in this guide are intended to serve as a robust foundation for researchers in their efforts to synthesize novel and complex molecules for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Functionalization of the Pyridine Ring in 3-Bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Introduction: Strategic Functionalization of a Versatile Pyridine Building Block

3-Bromo-5-methylpyridine is a pivotal heterocyclic intermediate in the synthesis of a wide array of functional molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1][2][3][4] Its unique substitution pattern, featuring a bromine atom at the C3 position and a methyl group at C5, offers a versatile platform for regioselective chemical modifications. The electron-deficient nature of the pyridine ring, coupled with the specific placement of its substituents, dictates its reactivity and provides multiple avenues for the introduction of diverse functional groups. This guide provides an in-depth exploration of the key strategies for the functionalization of this compound, complete with detailed experimental protocols and the scientific rationale underpinning the choice of reaction conditions.

The bromine atom at the C3 position serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1] Furthermore, the pyridine ring itself can be activated for functionalization through metalation techniques or, in more advanced applications, via direct C-H functionalization. Understanding the interplay between the substrate's electronic properties and the chosen catalytic system is paramount for achieving high yields and selectivity. This document is designed to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis. For this compound, these reactions provide a reliable and efficient means of introducing a wide range of substituents at the C3 position.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for forming biaryl and hetero-biaryl structures by reacting an organohalide with an organoboron compound.[5] In the case of this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-deficient heteroaryl halides like this compound, sterically hindered and electron-rich phosphine ligands are often preferred as they promote the oxidative addition step and stabilize the catalytic species.[6] Catalyst systems like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) with a ligand like SPhos or XPhos are commonly employed.

  • Base: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[7][8] The choice of base, such as K₃PO₄ or Cs₂CO₃, can significantly impact the reaction rate and yield. Aqueous inorganic bases are often effective and convenient.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is frequently used to dissolve both the organic and inorganic reagents.[9]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901875-85[5]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene10016~90[10]
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF8018~88[10]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Suzuki_Workflow

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous 1,4-dioxane (8 mL)

  • Degassed water (2 mL)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and anhydrous potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-phenyl-5-methylpyridine.

Suzuki_Cycle

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[11][12] This reaction is particularly valuable for introducing primary and secondary amine functionalities at the C3 position of this compound, which are common motifs in pharmacologically active compounds.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The success of the Buchwald-Hartwig amination on heteroaryl halides is highly dependent on the ligand.[1] Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote the reductive elimination step and prevent catalyst decomposition.[13] The choice of palladium precursor is typically Pd(OAc)₂ or Pd₂(dba)₃.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[14][15] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used bases.

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are essential to prevent quenching of the strong base and deactivation of the catalyst.[15]

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene10018>90Adapted from[13]
2AnilinePd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃ (2)t-BuOH11012~85Adapted from[16]
3BenzylaminePd(OAc)₂ (2)SPhos (4)LiHMDS (1.5)Dioxane8024~80Adapted from[15]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Morpholine (1.2 mmol, 1.2 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Anhydrous toluene (5 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and NaOtBu.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous toluene, followed by this compound and morpholine via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 18-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(morpholin-4-yl)-5-methylpyridine.

Buchwald_Hartwig_Cycle

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted pyridines.[17][18][19] These products are valuable intermediates for further transformations or as final targets in materials science and medicinal chemistry.

Causality Behind Experimental Choices:

  • Catalyst System: The Sonogashira reaction typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) co-catalyst (usually CuI).[17] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrogen halide byproduct and to act as a solvent or co-solvent.[17]

  • Solvent: Anhydrous, deoxygenated solvents like DMF or THF are used to ensure the stability and activity of the catalytic species.[18]

Data Presentation: Representative Sonogashira Coupling Conditions

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃N (2)DMF803~95Adapted from[18]
21-HeptynePd(PPh₃)₄ (5)CuI (10)DIPEA (3)THF6512~88Adapted from[17]
3(Trimethylsilyl)acetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃N (2)AcetonitrileRT6~92Adapted from[19]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylacetylene (1.1 mmol, 1.1 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.025 mmol, 2.5 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF, followed by triethylamine.

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Add this compound and then phenylacetylene dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 3-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-(phenylethynyl)-5-methylpyridine.

Part 2: Functionalization via Metalation

Metalation of the pyridine ring, either through halogen-metal exchange or direct deprotonation, generates a nucleophilic pyridyl species that can react with a variety of electrophiles.

Lithiation-Borylation Sequence

A powerful strategy for introducing a versatile boronic ester group at the C3 position involves a bromine-lithium exchange followed by quenching with a borate ester.[20] The resulting 5-methylpyridin-3-ylboronic ester is a valuable intermediate for subsequent Suzuki-Miyaura couplings.

Causality Behind Experimental Choices:

  • Lithiation Reagent: n-Butyllithium (n-BuLi) is a common and effective reagent for bromine-lithium exchange on aryl bromides. The reaction is typically performed at low temperatures (-78 °C) to prevent side reactions.

  • Borate Ester: Triisopropyl borate is a good electrophile for trapping the lithiated pyridine. The resulting boronic ester can be hydrolyzed to the boronic acid or used directly in cross-coupling reactions.

  • Solvent: Anhydrous ethereal solvents like THF or diethyl ether are required for the stability of the organolithium intermediate.

Experimental Protocol: Lithiation-Borylation of this compound

Lithiation_Borylation_Workflow

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • n-Butyllithium (n-BuLi) (1.1 mmol, 1.1 equiv., solution in hexanes)

  • Triisopropyl borate (1.5 mmol, 1.5 equiv.)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of this compound in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the n-BuLi solution dropwise via syringe over 15 minutes.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add triisopropyl borate dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic ester. Further purification can be achieved by chromatography if necessary.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic and heteroaromatic rings.[21][22] While the bromine atom in this compound can direct metalation to the C4 position, the pyridine nitrogen is a stronger directing group, favoring deprotonation at the C2 or C6 positions. Given the steric hindrance from the bromine at C3, deprotonation at C4 becomes a plausible pathway, especially with a suitable directing group and base. However, for this compound, the bromine atom itself can act as a directing group for lithiation at the C4 position with a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[21]

Regioselectivity Considerations:

  • Pyridine Nitrogen: The strongest directing group, activating the C2 and C6 positions.

  • Bromine: A moderate directing group, capable of directing lithiation to the C4 position.

  • Methyl Group: A weak activating group.

The outcome of a DoM reaction on this compound will depend on the choice of base and reaction conditions. With LDA, selective deprotonation at C4 is expected.

Part 3: Emerging Strategies: C-H Functionalization

Direct C-H functionalization is an increasingly important area of research, offering more atom-economical and environmentally benign synthetic routes.[23][24][25] For this compound, C-H functionalization could potentially allow for the introduction of substituents at the C2, C4, or C6 positions without the need for pre-functionalization.

Plausible C-H Functionalization Strategy: Palladium-Catalyzed C-H Arylation

Given the electron-deficient nature of the pyridine ring, palladium-catalyzed C-H arylation reactions often require specific directing groups or proceed through mechanisms that favor certain positions. For this compound, a plausible strategy would be a palladium-catalyzed C-H arylation at the C2 or C6 position, directed by the pyridine nitrogen. The regioselectivity would be influenced by the steric hindrance of the adjacent substituents. In this case, C2 is sterically hindered by the bromine at C3, making C6 the more likely site for functionalization.

Challenges and Considerations:

  • Regioselectivity: Achieving high regioselectivity can be challenging due to the multiple available C-H bonds.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst and inhibit its activity.

  • Harsh Conditions: Some C-H functionalization reactions require high temperatures and strong oxidants.

Further research and development are needed to establish robust and selective C-H functionalization protocols for this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its functionalization can be achieved through a variety of powerful and reliable methods, primarily centered around palladium-catalyzed cross-coupling reactions of the C-Br bond. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide efficient access to a wide range of C-C and C-N linked derivatives. Furthermore, metalation strategies, such as the lithiation-borylation sequence, offer a means to convert the C-Br bond into other useful functional groups. While direct C-H functionalization of this substrate remains a developing area, it holds significant promise for future synthetic innovations. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers, enabling the strategic and successful application of this compound in their synthetic programs.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 3-Bromo-5-methylpyridine Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-5-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently asked questions. The sterically hindered and electronically distinct nature of this compound can present unique challenges, and this resource aims to equip you with the knowledge to overcome them.

Troubleshooting Guide: Low Yield and Side Reactions

Low yields are a common frustration in Suzuki-Miyaura couplings. The following section addresses the most frequent issues encountered with this compound and provides actionable solutions.

Problem 1: My reaction has a low yield or is not proceeding to completion.

This is the most common issue and can be attributed to several factors, from catalyst deactivation to suboptimal reaction conditions.

Potential Causes & Solutions:

  • Catalyst Inefficiency or Deactivation: The pyridine nitrogen in this compound can coordinate to the palladium center, leading to catalyst inhibition.[1] Standard catalysts like Pd(PPh₃)₄ may not be robust enough.

    • Solution: Employ catalyst systems with bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium, preventing pyridine coordination and promoting the desired catalytic cycle.[2] Ligands such as SPhos, XPhos, and RuPhos are often effective for challenging substrates.[3] Consider using pre-formed palladium precatalysts, which are often more stable and efficient at generating the active Pd(0) species.[4]

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be a rate-limiting step, especially with sterically hindered or electron-deficient partners.[2]

    • Solution: The choice of base is critical for activating the boronic acid.[3] Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium bicarbonate (NaHCO₃).[3] The base facilitates the formation of a more nucleophilic boronate species, which is crucial for efficient transmetalation.[5][6][7]

  • Poor Solubility: Inadequate solubility of starting materials in the chosen solvent can lead to a sluggish or incomplete reaction.[2]

    • Solution: A mixture of a polar aprotic solvent and water, such as 1,4-dioxane/water or THF/water, is often effective.[8][9] The water acts as a co-solvent and can also play a role in the activation of the boronic acid by the base. Ensure vigorous stirring to maximize the interaction between phases in biphasic systems.[4]

  • Suboptimal Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions and catalyst decomposition.[3]

    • Solution: Optimize the reaction temperature. A typical range for Suzuki couplings is 80-110 °C.[2][8] If the reaction is sluggish, a modest increase in temperature may be beneficial. However, if significant byproduct formation is observed, lowering the temperature should be considered.

Problem 2: I'm observing significant amounts of side products.

The appearance of unexpected spots on a TLC plate or peaks in your analytical data indicates the presence of side reactions. The most common culprits are homocoupling and protodeboronation.

Potential Causes & Solutions:

  • Homocoupling of the Boronic Acid: This side reaction, where two molecules of the boronic acid couple to form a symmetrical biaryl, is a common issue.[10] It is primarily caused by the presence of dissolved oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that promote homocoupling.[10][11][12]

    • Solution: Rigorous exclusion of oxygen is paramount.[2][12]

      • Degassing: Thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes.[2][12][13]

      • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[2][8]

      • Catalyst Choice: Using a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can be advantageous over Pd(II) precatalysts that require in-situ reduction, a step where homocoupling can occur.[3]

  • Protodeboronation: This is an undesired side reaction where the boronic acid group is replaced by a proton, leading to the formation of an arene byproduct.[14] This consumes the boronic acid, reducing the potential yield of the desired cross-coupled product.[8]

    • Solution:

      • Use Anhydrous Conditions (When Appropriate): While some water is often beneficial, excess water, especially in combination with certain bases, can promote protodeboronation. Using anhydrous solvents and ensuring glassware is thoroughly dried can help.

      • More Stable Boron Reagents: If protodeboronation is a persistent issue, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of the free boronic acid.[2][15]

      • Optimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the extent of protodeboronation. Monitor the reaction progress and work it up once the starting material is consumed.

  • Dehalogenation: The starting this compound can be reduced to 5-methylpyridine, consuming the starting material without forming the desired product.[8][11]

    • Solution: This side reaction is often promoted by certain bases or impurities. Ensure high-purity starting materials and reagents. Screening different bases may also help to minimize this pathway.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

A1: A reliable set of starting conditions to optimize from would be:

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or a combination of a palladium source like Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos.[8][16]

  • Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents).[3]

  • Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[8][17]

  • Temperature: 90-100 °C.

  • Atmosphere: Strictly inert (Argon or Nitrogen).[2][8]

Q2: How do I choose the right palladium catalyst and ligand?

A2: For a sterically hindered substrate like this compound, a catalyst system with a bulky, electron-rich ligand is often necessary.[18][19] While traditional catalysts like Pd(PPh₃)₄ can be effective, modern Buchwald-type ligands (e.g., SPhos, XPhos) often provide superior results by accelerating the rate-limiting steps of the catalytic cycle and preventing catalyst deactivation.[3][20]

Q3: What is the role of the base in the Suzuki reaction?

A3: The base plays a crucial role in the Suzuki-Miyaura coupling. Its primary function is to activate the organoboron species.[6][21] It reacts with the boronic acid to form a more nucleophilic boronate anion (e.g., [ArB(OH)₃]⁻), which then undergoes transmetalation with the palladium complex much more readily than the neutral boronic acid.[5][7]

Q4: Can I use a boronic ester instead of a boronic acid?

A4: Yes, and in many cases, it is advantageous. Boronic esters, particularly pinacol esters, are often more stable than their corresponding boronic acids and are less prone to side reactions like protodeboronation and homocoupling.[2][15] They are excellent alternatives for challenging couplings or when using sensitive boronic acid derivatives.

Q5: My purification is difficult due to a byproduct with a similar polarity to my product. What could it be?

A5: A common culprit for difficult purifications is the homocoupled byproduct of your boronic acid.[10] Since it is often a biaryl compound, it can have a similar polarity to your desired biaryl product, making chromatographic separation challenging. To confirm its identity, you can attempt to synthesize the homocoupled product independently and compare its chromatographic behavior. The best solution is to prevent its formation by rigorously excluding oxygen from your reaction.[2][12]

Data & Protocols

Table 1: Recommended Catalyst Systems for Challenging Pyridine Couplings
Catalyst SystemLigandBaseSolventKey Advantages
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂OWidely available and a good starting point for optimization.[16][17]
Pd(OAc)₂ / SPhosSPhosK₃PO₄ or Cs₂CO₃Toluene or DioxaneHighly active for sterically hindered and heteroaromatic substrates.[3][20]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄THF or DioxaneExcellent for electron-rich and sterically demanding partners.
Pd-PEPPSI-IPrNHC LigandK₂CO₃t-Amyl alcoholRobust precatalyst, often effective when phosphine ligands fail.
General Experimental Protocol

This is a representative procedure and should be optimized for each specific substrate combination.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and any additional ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 95 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Product (Ar-Ar') Ar-Pd(II)-Ar'(L2)->Ar-Ar' Troubleshooting_Workflow start Low Yield Observed check_catalyst Is the catalyst system robust enough? (e.g., bulky ligand) start->check_catalyst check_base Is the base strong enough? (e.g., K3PO4, Cs2CO3) check_catalyst->check_base Yes solution Yield Improved check_catalyst->solution No, switch to Buchwald ligand check_oxygen Is oxygen rigorously excluded? (Degassing) check_base->check_oxygen Yes check_base->solution No, switch to stronger base check_temp Is the temperature optimized? check_oxygen->check_temp Yes check_oxygen->solution No, improve degassing protocol check_temp->solution Yes, optimize T

References

Technical Support Center: 3-Bromo-5-methylpyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Bromo-5-methylpyridine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and common challenges encountered when using this versatile building block in palladium-catalyzed cross-coupling reactions. The inherent electronic properties of the pyridine ring, combined with the substitution pattern, can lead to a range of side reactions that may complicate synthesis and purification. This resource provides in-depth troubleshooting advice, preventative strategies, and optimized protocols to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing significant homocoupling of the boronic acid. What's causing this and how can I fix it?

A1: Homocoupling of boronic acids to form symmetrical biaryls is a prevalent side reaction in Suzuki-Miyaura couplings.[1] This side reaction not only consumes your starting material, reducing the yield of the desired product, but also introduces impurities that can be challenging to separate.

Root Causes:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid, leading to the homocoupled product.[1][2] Rigorous exclusion of oxygen is paramount to minimizing this pathway.[2]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) species.[1][2] This is often a problem at the beginning of the reaction before the catalytic cycle is fully established.

Troubleshooting & Optimization Strategies:

StrategyRationale
Rigorous Degassing Sub-surface sparging of the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes prior to adding the catalyst is highly effective at removing dissolved oxygen.[2]
Use of a Reducing Agent The addition of a mild reducing agent, such as potassium formate, can help to ensure the palladium is in its active Pd(0) state from the outset, thereby minimizing the Pd(II)-mediated pathway.[2]
Catalyst Choice Using a pre-formed Pd(0) catalyst, like Pd(PPh₃)₄, can sometimes be advantageous over generating Pd(0) in situ from a Pd(II) source.[3]
Ligand Selection Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can promote the desired cross-coupling pathway and suppress side reactions.[4][5]
Q2: I'm observing significant debromination of my this compound starting material, resulting in the formation of 5-methylpyridine. What is the cause?

A2: Debromination, also known as hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen atom.[3] This side reaction is particularly problematic as it leads to the loss of your electrophile.

Proposed Mechanism:

After the initial oxidative addition of this compound to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. This is followed by reductive elimination to yield the debrominated product, 5-methylpyridine.[3] Common hydride sources can include trace water, amine bases, or even certain solvents.

Preventative Measures:

StrategyRationale
Anhydrous Conditions Ensure all reagents and solvents are scrupulously dried. Using freshly distilled solvents or those from a solvent purification system is recommended.
Choice of Base While a base is necessary for the catalytic cycle, some bases can contribute to debromination.[6] Consider screening different bases. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often good choices.[7]
Ligand Effects The choice of ligand can influence the rate of reductive elimination of the desired product versus the debrominated side product. Bulky, electron-donating ligands can often favor the desired C-C bond formation.[8]
Reaction Temperature Lowering the reaction temperature may help to disfavor the debromination pathway, although this may also slow down the desired reaction.
Q3: My Buchwald-Hartwig amination with this compound is sluggish and gives low yields. What are the likely issues?

A3: The Buchwald-Hartwig amination of electron-deficient heteroaryl halides like this compound can be challenging. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition.[9]

Troubleshooting Workflow:

start Low Yield in Buchwald-Hartwig Amination catalyst Evaluate Catalyst System (Precatalyst & Ligand) start->catalyst base Re-evaluate Base (Strength & Type) catalyst->base No Improvement outcome Improved Yield catalyst->outcome Success conditions Optimize Reaction Conditions (Solvent, Temperature, Inert Atmosphere) base->conditions No Improvement base->outcome Success reagents Assess Reagent Purity conditions->reagents No Improvement conditions->outcome Success reagents->catalyst Re-attempt with Pure Reagents

Troubleshooting Buchwald-Hartwig Amination.

Key Considerations:

  • Catalyst and Ligand are Critical: The combination of the palladium precursor and the phosphine ligand is paramount for success.[9] Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often necessary to promote the reaction.[8][9]

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or alkali metal tert-butoxides (NaOtBu, KOtBu) are commonly used. The optimal choice can be substrate-dependent.[10]

  • Inert Atmosphere: These reactions are highly sensitive to oxygen.[9] Ensure proper degassing techniques are used and a positive pressure of an inert gas is maintained throughout the reaction.

Q4: In my Sonogashira coupling, I'm getting a lot of alkyne homocoupling (Glaser coupling). How can I prevent this?

A4: The copper(I) co-catalyst, typically CuI, is often the culprit in promoting the oxidative homocoupling of terminal alkynes, known as Glaser coupling.[5] This is especially problematic if oxygen is present in the reaction.

Mitigation Strategies:

StrategyRationale
Strictly Anaerobic Conditions Rigorous degassing of all solvents and reagents and maintaining a strict inert atmosphere is the most effective way to suppress Glaser coupling.
Minimize Copper Loading Use the minimum effective amount of the copper co-catalyst. Often, 1-5 mol% is sufficient.[11] Overloading with copper can exacerbate the homocoupling side reaction.[12]
"Copper-Free" Sonogashira Several protocols have been developed that proceed without a copper co-catalyst, thereby eliminating the possibility of Glaser coupling.[5] These often require a different palladium catalyst system and may need specific conditions.
Order of Addition Adding the copper salt last to the reaction mixture can sometimes help to minimize side reactions.[12]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with Minimized Side Reactions

This protocol incorporates best practices to mitigate homocoupling and debromination.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the Pd(OAc)₂ and SPhos to the flask under a positive pressure of argon.

  • Add anhydrous toluene via syringe.

  • Sparge the reaction mixture with a gentle stream of argon through a needle below the solvent surface for 15 minutes.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.[13]

Optimized Suzuki-Miyaura Workflow.

References

Technical Support Center: Prevention of Dehalogenation in 3-Bromo-5-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and often frustrating side reaction: the dehalogenation of 3-Bromo-5-methylpyridine. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions to optimize your reactions, maximize yields, and ensure the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a significant problem with this compound?

Dehalogenation (specifically, hydrodehalogenation or proto-debromination) is an undesired side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom, yielding 5-methylpyridine as a byproduct. This is problematic for several reasons:

  • Reduced Yield: The starting material is consumed in a non-productive pathway, directly lowering the yield of your desired product.

  • Complicated Purification: The byproduct, 5-methylpyridine, often has similar physical properties (e.g., boiling point, polarity) to the starting material and sometimes the product, making purification by chromatography or distillation difficult.

  • Stoichiometric Imbalance: Consumption of the starting material alters the stoichiometry of the reaction, potentially leading to other side reactions.

This compound, like many other electron-deficient heteroaryl halides, is particularly susceptible to this reaction, especially under the conditions used for palladium-catalyzed cross-coupling and metal-halogen exchange.[1][2][3]

Q2: Which types of reactions are most prone to causing dehalogenation of this compound?

Dehalogenation is most frequently observed in two major classes of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig): In these reactions, the primary culprit is the formation of palladium-hydride (Pd-H) species within the catalytic cycle.[3] These species can react with the aryl halide intermediate (Ar-Pd-Br) in a competing reductive elimination step to produce the dehalogenated arene (Ar-H).[4]

  • Metal-Halogen Exchange Reactions (Grignard Formation, Lithiation): When attempting to form an organometallic reagent, the newly formed Grignard (R-MgBr) or organolithium (R-Li) species can act as a base, abstracting a proton from the solvent (like THF) or trace water. This can lead to the protonation of the organometallic intermediate, resulting in the dehalogenated product upon workup. This is especially prevalent if the reaction temperature is not rigorously controlled.[5]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

The formation of a palladium-hydride intermediate is the primary mechanistic route to dehalogenation in cross-coupling reactions.[3] The key to prevention is to favor the desired productive catalytic cycle over this competing pathway.

Issue: Significant formation of 5-methylpyridine is observed during my Suzuki or Buchwald-Hartwig reaction.

This is a classic sign of a dehalogenation issue. Here’s a systematic approach to troubleshoot the problem, focusing on the key reaction parameters.

Choice of Base: The Most Common Culprit

Underlying Cause: Strong alkoxide bases (e.g., NaOtBu, KOtBu) and hydroxide bases can generate hydride sources, particularly at elevated temperatures.[3][6] For example, alkoxides can undergo β-hydride elimination. Water present in the reaction can also contribute to the formation of Pd-H species.[3]

Solutions:

  • Switch to a Milder Base: Transition from strong alkoxide bases to weaker, non-nucleophilic inorganic bases. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often excellent choices that minimize dehalogenation.[3][7]

  • Ensure Anhydrous Conditions: Use anhydrous solvents and ensure the base is dry. While some Suzuki reactions tolerate water, minimizing its presence can suppress this side reaction.

Base TypeDehalogenation RiskRecommended AlternativeRationale
Alkoxides (NaOtBu, KOtBu)HighK₃PO₄, Cs₂CO₃Milder bases are less prone to generating hydride species.[3][7]
Hydroxides (NaOH, KOH)Moderate to HighK₂CO₃Carbonates provide sufficient basicity for transmetalation without promoting dehalogenation as aggressively.
Ligand Selection: Accelerating the Right Step

Underlying Cause: The relative rates of reductive elimination (to form the desired C-C or C-N bond) and the dehalogenation pathway determine the product distribution. If reductive elimination is slow, the intermediate Ar-Pd(L)-X complex has more time to react with hydride sources.

Solutions:

  • Use Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocenyl ligands (e.g., dppf) are designed to accelerate the reductive elimination step.[3][4] Their steric bulk promotes the formation of the product, effectively outcompeting the dehalogenation pathway.[4]

  • Avoid Simple Ligands: While ligands like PPh₃ are classic, they are often not effective for challenging substrates like this compound and can lead to higher levels of dehalogenation.[8]

Visualizing the Competing Pathways

The diagram below illustrates the catalytic cycle for a Suzuki coupling, highlighting where the undesired dehalogenation pathway diverges.

Suzuki_vs_Dehalogenation Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd ArPdBr Ar-Pd(II)-Br OxAdd->ArPdBr Transmetal Transmetalation (R-B(OH)₂ + Base) ArPdBr->Transmetal ArPdH Ar-Pd(II)-H ArPdBr->ArPdH Forms Pd-H Intermediate ArPdR Ar-Pd(II)-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim Product Ar-R (Desired Product) RedElim->Product Product->Pd0 Regenerates Catalyst HydrideSource Hydride Source (Base, Solvent, H₂O) HydrideSource->ArPdH RedElimH Reductive Elimination (H) ArPdH->RedElimH Byproduct Ar-H (Dehalogenated Byproduct) RedElimH->Byproduct Byproduct->Pd0 Regenerates Catalyst

Caption: Fig 1. Desired Suzuki cycle vs. dehalogenation.

Solvent and Temperature Control

Underlying Cause: Protic solvents (alcohols) or solvents that can degrade to form hydride donors (e.g., DMF with trace water) can fuel the dehalogenation reaction.[3] High temperatures can accelerate both desired and undesired reactions, but often disproportionately increase the rate of dehalogenation.

Solutions:

  • Use Anhydrous, Aprotic Solvents: Toluene, 1,4-dioxane, and THF are generally preferred.[3][8] Ensure they are anhydrous.

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Do not default to reflux. An initial screen at 80 °C is often a good starting point. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged heating that could favor byproduct formation.[6]

Troubleshooting Guide: Metal-Halogen Exchange Reactions

Issue: Low yield of Grignard reagent or lithiated species, with 5-methylpyridine as the major product after quenching.

This indicates that the organometallic intermediate is being protonated before it can react with your electrophile.

Rigorous Temperature Control

Underlying Cause: The lithium-halogen exchange is extremely fast, even at very low temperatures. However, side reactions, such as the organolithium reagent reacting with the solvent (e.g., THF) or deprotonating the starting material, are much slower at these temperatures.[5] Allowing the temperature to rise, even locally during addition, dramatically increases the rate of these side reactions.

Solution:

  • Maintain -78 °C: This is non-negotiable for the lithiation of many bromopyridines.[5] Use a dry ice/acetone or dry ice/isopropanol bath and monitor the internal reaction temperature.

  • Slow, Sub-surface Addition: Add the n-butyllithium solution dropwise and slowly, ensuring the tip of the needle or cannula is below the surface of the reaction mixture to prevent freezing on the reactor wall and to ensure rapid mixing and heat dissipation.[5]

Reagent Quality and Inert Atmosphere

Underlying Cause: Organolithium and Grignard reagents are extremely sensitive to moisture and oxygen.[5] Any trace of water will immediately quench the organometallic species, leading to the dehalogenated byproduct.

Solutions:

  • Flame-Dry Glassware: All glassware must be rigorously dried under vacuum with a heat gun or in an oven and cooled under a positive pressure of an inert gas (Argon or Nitrogen).[5][9]

  • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Titrate Reagents: The molarity of commercially available n-butyllithium can decrease over time. Always titrate your n-BuLi solution before use to ensure accurate stoichiometry.[5]

Troubleshooting Flowchart for Lithiation

This flowchart provides a logical sequence for diagnosing issues in metal-halogen exchange reactions.

Lithiation_Troubleshooting start High Dehalogenation Observed in Lithiation q_temp Was internal temperature strictly maintained at -78°C? start->q_temp a_temp_no No q_temp->a_temp_no No q_reagents Were glassware & solvents rigorously anhydrous? q_temp->q_reagents Yes s_temp Solution: Improve cooling. Use internal probe. Slow dropwise addition. a_temp_no->s_temp s_temp->q_reagents a_reagents_no No q_reagents->a_reagents_no No q_buli Was n-BuLi recently titrated? q_reagents->q_buli Yes s_reagents Solution: Flame-dry all glassware. Use fresh anhydrous solvent. Maintain inert atmosphere. a_reagents_no->s_reagents s_reagents->q_buli a_buli_no No q_buli->a_buli_no No end Problem Resolved q_buli->end Yes s_buli Solution: Titrate n-BuLi before use to ensure accurate stoichiometry. a_buli_no->s_buli s_buli->end

References

Technical Support Center: 3-Bromo-5-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Bromo-5-methylpyridine. As a critical intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials, ensuring its purity is paramount.[1][2] This guide, structured in a practical question-and-answer format, provides in-depth troubleshooting advice and analytical protocols to help you identify and mitigate common impurities encountered during its synthesis.

Frequently Asked Questions (FAQs): Understanding Potential Impurities

This section addresses the most common questions regarding impurities in this compound synthesis, categorized by the primary synthetic routes.

Route 1: Direct Bromination of 3-Methylpyridine

Direct electrophilic bromination of the pyridine ring is a common approach, but it is often challenging to control the regioselectivity, leading to a mixture of products.[3]

Q1: What are the most likely isomeric impurities I might see when performing a direct bromination of 3-methylpyridine?

A1: The pyridine ring's electronics and the directing effect of the methyl group make direct bromination non-specific. The most common impurities are other monobrominated isomers. The primary product is the desired 3-bromo isomer, but you can also expect to see:

  • 5-Bromo-3-methylpyridine: Formed by bromination at the other available meta-position.

  • 2-Bromo-3-methylpyridine & 2-Bromo-5-methylpyridine: Formed by bromination at the ortho-positions, typically in smaller amounts unless under forcing conditions.[3]

  • Dibromo- and Polybrominated Species: Over-bromination can lead to compounds like 3,5-dibromo-methylpyridine.

The formation of these isomers is a direct consequence of the reaction mechanism, where the electrophile (bromine) can attack multiple positions on the pyridine ring.

Q2: My reaction seems to have stalled, and I have a large amount of unreacted 3-methylpyridine. What could be the cause?

A2: Incomplete conversion is a common issue. Several factors could be at play:

  • Insufficient Brominating Agent: Ensure the stoichiometry of your brominating agent (e.g., Br₂, NBS) is correct.

  • Reaction Conditions: The bromination of pyridine derivatives often requires harsh conditions, such as fuming sulfuric acid (oleum) or high temperatures, to overcome the ring's deactivation towards electrophilic substitution.[3] Milder conditions may result in low conversion.

  • Catalyst Deactivation: If using a Lewis acid catalyst, it may have been deactivated by moisture or other impurities in the starting materials.

Route 2: Sandmeyer Reaction from 3-Amino-5-methylpyridine

The Sandmeyer reaction offers a more regioselective route, converting the amine group of 3-amino-5-methylpyridine into a diazonium salt, which is then displaced by bromide.[4][5]

Q3: I've performed a Sandmeyer reaction, but I'm seeing a significant byproduct with a different retention time in my HPLC. What could it be?

A3: The most common byproduct in a Sandmeyer reaction is a phenol, in this case, 5-methyl-3-pyridinol . This occurs when the intermediate diazonium salt reacts with water in the reaction mixture instead of the bromide nucleophile.[4] This side reaction is competitive and its rate can be influenced by temperature and acid concentration.

Q4: My final product is discolored and shows trace impurities. What are other potential side products from the Sandmeyer route?

A4: Besides the phenolic byproduct, other impurities can arise:

  • Unreacted Starting Material: Incomplete diazotization will leave residual 3-amino-5-methylpyridine .

  • Azo Coupling Products: The highly reactive diazonium salt can couple with the starting amine or other electron-rich species to form colored azo compounds, which often contribute to product discoloration.

  • Hydrodediazoniation Product: The diazonium group can be replaced by a hydrogen atom, leading to the formation of 3-methylpyridine .

These side reactions are inherent to the reactivity of diazonium salts and must be controlled through careful optimization of reaction conditions, particularly maintaining low temperatures during diazotization.[6]

Impurity Troubleshooting Guide

This guide links common experimental observations to potential impurities and suggests a course of action.

Observation Potential Impurity/Cause Recommended Action
Multiple peaks with similar mass in GC-MS Isomeric bromomethylpyridines (from direct bromination)1. Analytical: Use a high-resolution capillary GC column with a slow temperature gradient to improve separation. 2. Characterization: Acquire ¹H NMR to differentiate isomers based on coupling patterns and chemical shifts. 3. Synthetic: Switch to the Sandmeyer route for improved regioselectivity.
A peak with M+1 of 109 in LC-MS 5-methyl-3-pyridinol (from Sandmeyer reaction)1. Synthetic: Ensure strictly anhydrous conditions and maintain low temperatures (<5 °C) during diazotization and addition of copper(I) bromide.[7] 2. Purification: Use column chromatography with a gradient elution (e.g., ethyl acetate/hexane) to separate the more polar phenol.
Product has a pink or orange hue Azo coupling byproducts1. Synthetic: Ensure slow, controlled addition of sodium nitrite to the amine solution to prevent a localized excess of diazonium salt. 2. Purification: Treat the crude product with activated carbon or perform a recrystallization to remove colored impurities.
Low overall yield with starting material present Incomplete reaction1. Direct Bromination: Re-evaluate reaction temperature and time. Consider using a stronger brominating system.[3] 2. Sandmeyer: Check the purity and stoichiometry of sodium nitrite. Ensure the acid concentration is sufficient for complete diazotization.

Visualizing Impurity Formation

The following diagrams illustrate the formation of key impurities in the two primary synthetic routes.

G cluster_0 Route 1: Direct Bromination of 3-Methylpyridine SM1 3-Methylpyridine Reactant1 + Br₂ / Catalyst SM1->Reactant1 Impurity3 Unreacted SM SM1->Impurity3 Incomplete Reaction Product This compound (Desired Product) Reactant1->Product Impurity1 5-Bromo-3-methylpyridine (Isomer) Reactant1->Impurity1 Side Reaction Impurity2 Dibromo Species Reactant1->Impurity2 Over-bromination

Caption: Impurity pathways in direct bromination.

G cluster_1 Route 2: Sandmeyer Reaction SM2 3-Amino-5-methylpyridine Diazonium Diazonium Salt Intermediate SM2->Diazonium 1. NaNO₂ / HBr (Diazotization) Impurity6 Unreacted SM SM2->Impurity6 Incomplete Diazotization Product2 This compound (Desired Product) Diazonium->Product2 2. CuBr Impurity4 5-Methyl-3-pyridinol (Phenolic Impurity) Diazonium->Impurity4 Side Reaction (+ H₂O) Impurity5 Azo Byproducts Diazonium->Impurity5 Side Reaction (+ SM2)

Caption: Impurity pathways in the Sandmeyer reaction.

Analytical Protocols for Impurity Identification

Accurate identification of impurities is crucial. The following are standard protocols for analyzing the purity of this compound.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for separating and identifying volatile impurities like isomers and unreacted starting materials.

Objective: To separate and identify volatile components in the crude or purified product.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Instrumentation:

    • GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

    • Injector: 250 °C, Split mode (e.g., 50:1).

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Data Analysis:

    • Identify the main product peak (this compound, MW: 172.02 g/mol ).

    • Look for peaks with the same molecular ion (m/z 171/173 for bromine isotopes) but different retention times; these are likely isomers.

    • Search for peaks corresponding to the molecular weight of the starting material (e.g., 3-methylpyridine, MW: 93.13 g/mol ).

    • Compare mass spectra against a library (e.g., NIST) for tentative identification.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

HPLC is excellent for quantifying purity and detecting less volatile impurities such as phenolic byproducts or azo dyes.

Objective: To determine the purity of the final product and quantify non-volatile impurities.

Methodology:

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase (e.g., 50:50 Acetonitrile:Water).

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: Start at 20% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at 254 nm.

  • Data Analysis:

    • Calculate the area percent of the main product peak to determine purity.

    • Phenolic impurities (e.g., 5-methyl-3-pyridinol) will typically have a shorter retention time than the product due to their higher polarity.

    • Azo dyes, if present, may be visible at different wavelengths.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural elucidation of the final product and any isolated impurities.

Objective: To confirm the structure of the desired product and identify the exact structure of unknown impurities.

Methodology:

  • Sample Preparation: Dissolve ~10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra. 2D experiments like COSY and HSQC can be invaluable for assigning complex spectra.

  • Spectral Interpretation (¹H NMR in CDCl₃):

    • This compound (Product): Expect three aromatic signals. The proton at C2 will be a doublet, the proton at C4 will be a broad singlet or triplet (due to smaller coupling), and the proton at C6 will be a doublet. The methyl group will appear as a singlet around 2.3-2.4 ppm.

    • Isomeric Impurities: Isomers will show different splitting patterns and chemical shifts. For example, in 5-bromo-3-methylpyridine, the protons at C2 and C6 would be distinct singlets.

    • 3-Amino-5-methylpyridine (Starting Material): The presence of a broad singlet for the -NH₂ protons (which can be exchanged with D₂O) and characteristic shifts for the aromatic protons.

References

Technical Support Center: Optimization of Catalyst Loading for 3-Bromo-5-methylpyridine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-bromo-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing these crucial transformations. Pyridine-containing compounds are ubiquitous in pharmaceuticals and materials science, yet their synthesis via cross-coupling presents unique challenges, primarily due to the coordinating nature of the pyridine nitrogen, which can interact with the palladium catalyst and inhibit its activity.[1]

This document provides field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you achieve robust and reproducible results.

Part 1: Foundational Knowledge & General Experimental Setup
The "Pyridine Problem" in Cross-Coupling

The lone pair of electrons on the pyridine nitrogen atom can act as a ligand, coordinating to the palladium center. This coordination can lead to the formation of inactive or less active catalyst species, effectively sequestering the palladium and stalling the catalytic cycle.[1][2] Consequently, reactions involving pyridyl halides often require carefully selected ligands, bases, and optimized catalyst loadings to outcompete this inhibitory effect. The synthesis of pyridine-containing biaryls can be limited, and 2-pyridyl boron reagents, in particular, are known for their instability and poor reactivity in Suzuki-Miyaura reactions.[3]

Core Experimental Protocol: A Validated Starting Point

This general protocol for a Suzuki-Miyaura coupling serves as a robust starting point. Specific parameters should be optimized based on the coupling partner and observed results.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0–3.0 equiv.).[4][5]

  • Catalyst & Ligand Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the appropriate phosphine ligand (e.g., SPhos, RuPhos, 2-4 mol%).[1][5] For pre-formed catalysts like Pd(PPh₃)₄, a loading of 2–5 mol% is a common starting point.[5]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[4][5]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, Toluene) via syringe.[1][4][5][6]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring for the specified time (e.g., 4–24 hours).[5]

  • Monitoring: Track the reaction progress using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.[4][7]

  • Work-up & Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography.[4]

Part 2: Frequently Asked Questions (FAQs)

Question 1: What is a typical starting catalyst loading for coupling this compound?

Answer: For most Suzuki, Heck, and Sonogashira reactions with bromopyridines, a palladium catalyst loading in the range of 0.5 to 5 mol% is a standard starting point.[5][8][9] For routine Suzuki couplings, 2-5 mol% of a catalyst like Pd(PPh₃)₄ is common.[5] For more challenging couplings or when using highly active pre-catalysts with bulky phosphine ligands (e.g., Buchwald-type ligands), you can often start lower, around 0.5–2.0 mol%.[5][8] It is crucial to note that simply increasing the catalyst loading may not improve yield and can sometimes lead to more side products.[10]

Question 2: My reaction is not working. Should I just increase the catalyst loading?

Answer: Not necessarily. While insufficient catalyst is a possibility, many other factors can lead to reaction failure. Before increasing the catalyst load, consider the following:

  • Reagent Purity: Ensure all reagents, especially the boronic acid, base, and solvent, are pure and dry (or appropriately degassed).

  • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and lead to side reactions like boronic acid homocoupling. Ensure your reaction setup is rigorously purged with an inert gas.

  • Base and Solvent Choice: The combination of base and solvent is critical and can significantly impact the reaction outcome.[11][12] For Suzuki reactions, a common system is K₂CO₃ or K₃PO₄ in a solvent mixture like dioxane/water or toluene.[4][5]

  • Ligand Selection: The ligand plays a vital role in stabilizing the catalyst and facilitating the catalytic cycle. For electron-rich heteroaryl halides like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required for good results.[4]

Question 3: I am observing significant formation of debrominated starting material. What causes this and how can I minimize it?

Answer: Debromination (hydrodehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen. This can be caused by:

  • Impurities in the Base: Trace impurities can act as hydride sources.

  • Solvent as a Hydride Source: Certain solvents, particularly alcohols, can act as hydride donors at elevated temperatures.

  • Instability of the Organoboron Reagent: Protodeboronation of the boronic acid can occur, especially in the presence of water and base, which can lead to competing pathways.[3]

Solutions:

  • Use a high-purity, anhydrous base.

  • Screen alternative solvents.

  • Consider using a boronic ester (e.g., a pinacol ester) instead of a boronic acid, as they are often more stable.

Part 3: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during the cross-coupling of this compound.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting a failed or low-yielding reaction.

Troubleshooting_Workflow start Low or No Yield Observed reagent_check 1. Check Reagent Purity & Integrity (Substrates, Base, Solvent) start->reagent_check atmosphere_check 2. Verify Inert Atmosphere (Degassing, Purging) reagent_check->atmosphere_check Reagents OK conditions_check 3. Review Reaction Conditions (Temp, Time, Stirring) atmosphere_check->conditions_check Atmosphere OK optimization 4. Begin Systematic Optimization conditions_check->optimization Conditions OK ligand Screen Ligands (e.g., Buchwald, NHCs) optimization->ligand No Improvement base_solvent Screen Base/Solvent Combo (e.g., K3PO4/Toluene, CsF/Dioxane) optimization->base_solvent No Improvement catalyst_load Optimize Catalyst Loading (e.g., 0.5%, 1%, 2%) optimization->catalyst_load No Improvement success Reaction Successful ligand->success Improvement base_solvent->success Improvement catalyst_load->success Improvement

Caption: A systematic workflow for troubleshooting cross-coupling reactions.

Problem 1: Low or No Conversion of Starting Material
Possible Cause Explanation & Causality Suggested Solution
Catalyst Inhibition/Deactivation The pyridine nitrogen is likely coordinating to the Pd center, forming an off-cycle, inactive complex. This is the most common issue with pyridine substrates.[1]1. Switch to a more robust ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands. These ligands form strong bonds with palladium, making it less susceptible to inhibition.[4] 2. Use a Palladium Pre-catalyst: Buchwald G3 or G4 pre-catalysts are designed for facile generation of the active Pd(0) species and are often more effective for challenging substrates.
Incorrect Base or Solvent The base is crucial for the transmetalation step (Suzuki) or regeneration of the catalyst (Heck).[11] The solvent must solubilize reactants and facilitate the catalytic cycle. Aprotic polar solvents like DMF or dioxane are common.[6][11]1. Screen Bases: Test different bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, or NaOtBu. Weaker bases like carbonates are often preferred when base-sensitive functional groups are present.[11] 2. Screen Solvents: Evaluate solvents like Toluene, Dioxane, THF, or DMF, often with water as a co-solvent for Suzuki reactions.[6][11][12]
Reaction Temperature Too Low Oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step and requires thermal energy. Heck reactions, in particular, often require temperatures above 100 °C.[13]Incrementally increase the temperature in 10-20 °C intervals. A typical range is 80-120 °C.[4][13]
Impure Reagents Water, oxygen, or other impurities can destroy the catalyst or interfere with the reaction. Organoboron reagents can degrade upon storage.Use freshly purified substrates, distill solvents, use a high-purity base stored in a desiccator, and ensure thorough degassing of solvents.
Problem 2: Significant Side Product Formation
Side Product Explanation & Causality Suggested Solution
Homocoupling of Boronic Acid (Suzuki) This typically results from the presence of oxygen, which promotes the unwanted coupling of two boronic acid molecules.1. Improve Degassing: Use the freeze-pump-thaw method for solvents or sparge thoroughly with argon/nitrogen for at least 30 minutes. 2. Check for Air Leaks: Ensure all joints and septa in your reaction setup are secure.
Homocoupling of Aryl Halide Can occur at high temperatures or high catalyst loadings.1. Lower the Reaction Temperature: This can disfavor the homocoupling pathway. 2. Reduce Catalyst Loading: Once initial success is achieved, try reducing the catalyst loading to find the optimal level.[8]
Formation of Phosphine Oxides / Phenylated Impurities The phosphine ligand can be oxidized. In some cases, phenyl groups from triphenylphosphine ligands can transfer to the product, creating phenylated impurities.[14][15]1. Use an Air-Free Technique: Rigorous exclusion of oxygen is critical. 2. Switch Ligands: Consider using ligands without aryl groups, such as trialkylphosphines, or switch to a different class of ligand like an NHC.
Part 4: Systematic Optimization of Catalyst Loading

Once you have a working set of conditions (ligand, base, solvent) that provides some product, the next step is to optimize the catalyst loading to improve efficiency and reduce cost.

Experimental Protocol: Catalyst Loading Screen
  • Set up Parallel Reactions: Prepare 4-5 identical reaction vials with your optimized conditions (substrate, reagent, base, solvent, temperature).

  • Vary Catalyst Loading: Charge each vial with a different catalyst loading. A good range to screen is:

    • Vial 1: 2.0 mol%

    • Vial 2: 1.0 mol%

    • Vial 3: 0.5 mol%

    • Vial 4: 0.1 mol%

    • Vial 5: 0.05 mol% (if using a highly active catalyst)

  • Run and Monitor: Run all reactions for the same amount of time. Take aliquots at set intervals (e.g., 1h, 4h, 12h) and analyze by LC-MS or GC-MS to determine the conversion rate.

  • Analyze Results: Plot conversion vs. time for each catalyst loading. The optimal loading is the lowest amount that achieves complete conversion in a reasonable timeframe.

Data Presentation: Example Catalyst Screen
Catalyst Loading (mol%)Time to >95% Conversion (h)Final Yield (%)Notes
2.0492Fast reaction, but may be cost-prohibitive for scale-up.
1.0893Good balance of reaction time and catalyst cost.[8]
0.51891Slower, but significantly reduces catalyst usage.[9]
0.12475Incomplete conversion, indicating this loading is too low.
Part 5: Catalytic Cycle Visualization

Understanding the catalytic cycle helps diagnose which step may be failing. For pyridine substrates, both the oxidative addition and the regeneration of the active Pd(0) catalyst can be problematic.

Suzuki_Cycle Pd0 L₂Pd(0) Active Catalyst OA Oxidative Addition Pd0->OA Ar-X Inhibition Pyridine Coordination (Inactive) Pd0->Inhibition Inhibition PdII L₂(Ar)Pd(II)(X) OA->PdII TM Transmetalation PdII->TM Ar'-B(OR)₂ + Base PdII->Inhibition PdII_B L₂(Ar)Pd(II)(Ar') TM->PdII_B RE Reductive Elimination PdII_B->RE RE->Pd0 Regeneration Product Ar-Ar' RE->Product

Caption: Generalized Suzuki-Miyaura catalytic cycle with potential points of catalyst inhibition by the pyridine substrate.

References

Technical Support Center: Overcoming Poor Reactivity of 3-Bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 3-Bromo-5-methylpyridine. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this valuable but often recalcitrant building block. Here, we move beyond simple protocols to explore the underlying chemical principles governing its reactivity and provide field-proven troubleshooting strategies to ensure your synthetic success.

PART 1: The Root Cause: Why is this compound Unreactive?

Understanding the source of a problem is the first step to solving it. The poor reactivity of this compound in many common reactions, particularly palladium-catalyzed cross-couplings, is not arbitrary. It stems from the fundamental electronic nature of the pyridine ring.

The nitrogen atom in the pyridine ring is highly electronegative. It exerts a powerful electron-withdrawing inductive effect across the entire ring system. This effect significantly reduces the electron density at all carbon positions, including the C-Br bond at position 3.[1][2] In the context of the rate-determining oxidative addition step of a palladium-catalyzed cross-coupling cycle, this electron deficiency makes the C-Br bond less susceptible to cleavage and insertion by a Pd(0) catalyst.[3][4]

Furthermore, the pyridine nitrogen's lone pair of electrons can act as a Lewis base and coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, preventing it from participating effectively in the catalytic cycle.[5][6] While the methyl group at the 5-position does not pose a significant steric barrier to the bromine at the 3-position, it also does little to mitigate the ring's electron-deficient character.

Caption: Key factors influencing the reactivity of this compound.

PART 2: Frequently Asked Questions (FAQs)

This section provides rapid answers to common initial problems. For more detailed solutions, please consult the In-Depth Troubleshooting Guides that follow.

Q1: My Suzuki-Miyaura coupling with this compound is giving low to no yield with Pd(PPh₃)₄. What is the first and most critical parameter I should change?

A: The first and most impactful change is the ligand . Standard, less electron-rich ligands like triphenylphosphine (PPh₃) are often ineffective for electron-deficient heteroaryl halides.[3] You must switch to a more electron-rich and sterically hindered biaryl phosphine ligand. These ligands promote the crucial oxidative addition step and stabilize the active catalyst.

  • Immediate Recommendation: Switch from Pd(PPh₃)₄ to a catalyst system composed of a palladium precursor (like Pd₂(dba)₃ or Pd(OAc)₂) and a specialized ligand such as SPhos , XPhos , or RuPhos . These have demonstrated superior performance for challenging substrates.[7]

Q2: I'm attempting a Buchwald-Hartwig amination and see only starting material. I suspect my catalyst is being poisoned. How can I confirm this and what's the solution?

A: Catalyst inhibition by the pyridine nitrogen is a common failure mode.[5] The solution again lies in using a robust catalyst system designed to resist such deactivation. Sterically hindered, electron-rich phosphine ligands are essential.[8][9]

  • Immediate Recommendation: For Buchwald-Hartwig aminations of bromopyridines, ligands like Josiphos , t-BuBrettPhos , or XantPhos are highly effective.[10][11] Additionally, ensure your base is strong and non-nucleophilic (e.g., NaOtBu, LHMDS) and your solvent is rigorously anhydrous.[5][9]

Q3: Can I form a Grignard reagent or perform a lithium-halogen exchange on this compound?

A: Yes, but standard conditions are likely to fail.

  • Grignard Formation: Direct reaction with magnesium turnings in diethyl ether is often unsuccessful. The use of highly reactive Rieke magnesium or switching the solvent to tetrahydrofuran (THF) is typically required to initiate the reaction.[12][13]

  • Lithium-Halogen Exchange: This is a more reliable method for generating the 3-pyridyl anion. The key is to perform the reaction at very low temperatures to prevent side reactions. Using n-BuLi or s-BuLi in a non-coordinating solvent like toluene at -50 °C or below has been shown to be effective for generating 3-lithiopyridine from 3-bromopyridine, which can then be trapped with an electrophile.[14][15]

PART 3: In-Depth Troubleshooting Guides

Guide 1: Optimizing Suzuki-Miyaura Couplings

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but its success with this compound hinges on activating the C-Br bond.

Data Presentation: Recommended Suzuki-Miyaura Conditions
EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)Reference
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O1001685-95[7]
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)1,4-Dioxane80-1001880-90[7]
3Pd(dppf)Cl₂ (5)-K₂CO₃ (2)Toluene/Dioxane85470-85[16]
4Pd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O901260-85[7][17]

Yields are representative for analogous electron-deficient bromopyridines and serve as a strong starting point.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial, add the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), and a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., Toluene, to a concentration of ~0.1 M) via syringe. If required by the specific conditions, add degassed water.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Guide 2: Mastering Buchwald-Hartwig Aminations

C-N bond formation requires overcoming both the electronic deactivation of the pyridine ring and potential catalyst inhibition.

Data Presentation: Recommended Buchwald-Hartwig Conditions
EntryAmine TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)Reference
1SecondaryPd₂(dba)₃ (2)RuPhos (8)LiHMDS (2.5)THF6580-90[11]
2PrimaryPd₂(dba)₃ (2)BrettPhos (8)LiHMDS (2.5)THF6575-85[11]
3SecondaryPd(OAc)₂ (2)XantPhos (4)Cs₂CO₃ (1.5)Toluene11070-90[9]
4PrimaryPd(OAc)₂ (1)XPhos (2)NaOtBu (1.2)Toluene10085-95[6]

Yields are representative for analogous bromopyridine systems and serve as a strong starting point.

Experimental Protocol: Optimized Buchwald-Hartwig Amination

This protocol is a generalized procedure for coupling this compound with a primary or secondary amine.

  • Glovebox Setup: Inside a glovebox or under a strict inert atmosphere, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 8 mol%), and the base (e.g., LiHMDS, 2.5 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or Toluene, to ~0.2 M concentration) via syringe.

  • Reaction: Seal the tube tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block at the desired temperature (typically 65-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography.

Guide 3: Alternative Activation: Halogen-Metal Exchange

When cross-coupling fails, direct functionalization via an organometallic intermediate is a powerful alternative. Lithium-halogen exchange is often more efficient and cleaner than Grignard formation for this substrate.

Experimental Protocol: Low-Temperature Lithiation and Trapping

This protocol is adapted from highly effective procedures for the lithiation of 3-bromopyridine.[14][15]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen inlet, and a magnetic stir bar, add this compound (1.0 equiv) and anhydrous toluene (to ~0.3 M).

  • Cooling: Cool the solution to -55 °C to -50 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -45 °C. A color change is typically observed.

  • Stirring: Stir the resulting solution at -50 °C for 30 minutes to ensure complete halogen-metal exchange.

  • Trapping: Add a solution of the desired electrophile (e.g., triisopropyl borate for boronic acid synthesis, DMF for formylation, etc.) in an appropriate anhydrous solvent, again keeping the temperature below -45 °C.

  • Warming and Quench: After the addition is complete, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl or water.

  • Work-up and Purification: Perform a standard aqueous work-up, extraction, drying, and concentration sequence. Purify the product by column chromatography or crystallization.

PART 4: Visualizing the Process

Diagram: Generalized Catalytic Cycle for Cross-Coupling

Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Limiting Step for This compound) Pd(0)L2->OxAdd Ar-Br Pd(II)Complex Aryl-Pd(II)-Br Complex OxAdd->Pd(II)Complex Transmetal Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) Pd(II)Complex->Transmetal R-B(OH)₂ or R₂NH/Base Pd(II)Intermediate Aryl-Pd(II)-R Complex Transmetal->Pd(II)Intermediate RedElim Reductive Elimination Pd(II)Intermediate->RedElim RedElim->Pd(0)L2 Product Product (Ar-R) RedElim->Product

Caption: The critical oxidative addition step is often the bottleneck.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Failed or Low Yield Ligand Is the ligand appropriate? (e.g., bulky, electron-rich biaryl phosphine) Start->Ligand ChangeLigand ACTION: Switch to SPhos, RuPhos, XPhos, etc. Ligand->ChangeLigand No Base Is the base strong enough and non-nucleophilic? (e.g., K₃PO₄, NaOtBu, LiHMDS) Ligand->Base Yes ChangeLigand->Base ChangeBase ACTION: Switch to a stronger base. Base->ChangeBase No Temp Is the temperature high enough? (Typically 80-110 °C) Base->Temp Yes ChangeBase->Temp IncreaseTemp ACTION: Increase temperature. Temp->IncreaseTemp No Inert Was the reaction environment strictly inert and anhydrous? Temp->Inert Yes IncreaseTemp->Inert ImproveSetup ACTION: Use glovebox, degas solvents, flame-dry glassware. Inert->ImproveSetup No Alternative Consider Alternative Strategy: Low-Temp Lithiation Inert->Alternative Yes ImproveSetup->Start Retry Reaction

Caption: A logical decision tree for troubleshooting failed reactions.

PART 5: References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromopyridine and 1-(3-Bromopyridin-2-yl)ethanone. 1

  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles. 2

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. 3

  • BenchChem. (2025). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines. 5

  • Wikipedia. Buchwald–Hartwig amination. 8

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters. 18

  • Reddit discussion on halopyridine reactivity. (2024). 19

  • Cai, D., Larsen, R. D., & Reider, P. J. (2002). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate. 20

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. 21

  • BenchChem. (2025). Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine. 22

  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. 23

  • PubMed Central. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. 24

  • Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. 25

  • Cai, D., Larsen, R. D., & Reider, P. J. (2002). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Princeton University. 15

  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?26

  • ResearchGate. Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. 27

  • BenchChem. (2025). A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermediates. 28

  • Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. 10

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. 6

  • Siddiqui, H., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. 17

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. 7

  • Reddy, V. P., et al. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH Public Access. 11

  • BenchChem. (2025). A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions. 29

  • BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. 9

  • Wikipedia. 3-Methylpyridine. 30

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. 31

  • MDPI. (2019). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. 32

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. 33

  • The University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. 34

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. 35

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?36

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. 37

  • Wikipedia. Grignard reagent. 12

  • Google Patents. CA2763574C - Process for the synthesis of 3-methyl-pyridine. 38

  • ResearchGate. (2025). Synthesis of Thienoimidazo[4,5-b]pyridines and Thenylidenoimidazolinones. 39

  • Google Patents. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde. 40

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. 16

  • Organic Syntheses Procedure. 3. 41

  • ACS Publications. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. 42

  • NIH Public Access. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. 43

  • ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. 44

  • Journal of the Chemical Society C. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. 13

References

Technical Support Center: Purification Strategies for Reactions Involving 3-Bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted 3-Bromo-5-methylpyridine from your reaction product. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your purification process.

Introduction: The Challenge of Pyridine Derivative Purification

This compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its pyridine core imparts basicity, which can be both an advantage and a challenge during purification. Incomplete reactions often result in a mixture of the desired product and unreacted starting material. Efficiently separating these can be critical for the success of subsequent synthetic steps and for obtaining a pure final compound. This guide will walk you through common purification techniques and provide solutions to potential hurdles.

Physical and Chemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is the foundation for selecting an appropriate purification strategy.

PropertyValueSource
Molecular Formula C₆H₆BrN[4]
Molecular Weight 172.02 g/mol [4]
Appearance Colorless to pale yellow liquid or crystalline solid[1][5]
Boiling Point 197.4 °C to 208 °C at 760 mmHg[5][6]
Melting Point 14-17 °C[2][5]
Density ~1.49 g/cm³[5][6]
Solubility Soluble in most organic solvents (e.g., ethanol, DMSO, ethers, chlorinated hydrocarbons); slightly soluble in water.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I have a significant amount of unreacted this compound in my crude product. What is the best initial approach for its removal?

For a first-pass purification, an acid-base extraction is often the most effective and straightforward method, leveraging the basicity of the pyridine nitrogen.[7][8] This technique separates basic compounds (like this compound) from neutral or acidic products.

Underlying Principle: The lone pair of electrons on the nitrogen atom of the pyridine ring can be protonated by an acid to form a water-soluble pyridinium salt. This salt will partition into the aqueous phase, while a non-basic organic product will remain in the organic phase.

  • Dissolution: Dissolve your crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). It is recommended to perform multiple washes to ensure complete removal of the basic starting material.[9]

  • Phase Separation: Allow the layers to separate and drain the aqueous layer containing the protonated this compound.

  • Neutralization (Optional): If your product is sensitive to residual acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.

Troubleshooting Tip: If you observe an emulsion during the extraction, adding brine can help to break it.

Q2: My product is also basic. Can I still use an acid-base extraction?

This is a common challenge. If your product is also basic, a simple acid wash will result in the loss of both your product and the unreacted starting material into the aqueous layer. In this scenario, you will need to consider alternative purification methods such as column chromatography or distillation, based on differences in polarity or boiling point.

Q3: What are the key considerations for purifying my product from this compound using column chromatography?

Column chromatography is a powerful technique for separating compounds with different polarities. Since pyridine-based compounds can interact strongly with silica gel, some optimization may be required.

Key Considerations:

  • Stationary Phase: Standard silica gel is acidic and can cause peak tailing or even degradation of some pyridine derivatives.[10] If you encounter this, consider using neutralized silica gel or an alternative stationary phase like alumina.

  • Mobile Phase (Eluent): A gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is a good starting point.[10] To improve peak shape and reduce tailing, you can add a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your eluent system.

  • Monitoring: Use thin-layer chromatography (TLC) to determine the optimal solvent system for separation before running the column.

  • TLC Analysis: Develop a TLC method that shows good separation between your product and this compound. The starting material should ideally have a different Rf value from your product.

  • Column Packing: Pack a column with the chosen stationary phase (e.g., silica gel) using your initial, less polar eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load this onto the top of the column.

  • Elution: Begin eluting with the less polar solvent system and gradually increase the polarity. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing your pure product and remove the solvent under reduced pressure.

Troubleshooting Tip: If your compounds are not separating well, try a different solvent system. For instance, substituting ethyl acetate with acetone or a mixture of dichloromethane and methanol can alter the selectivity.

Q4: Can I use distillation to remove unreacted this compound?

Distillation is a viable option if there is a significant difference in the boiling points of your product and this compound (B.P. ~197-208 °C).[5][6]

When to Consider Distillation:

  • Your product has a much higher or lower boiling point than this compound.

  • Your product is thermally stable at the required distillation temperatures.

  • You are working on a large scale where chromatography may be less practical.

Procedure: Fractional distillation under reduced pressure (vacuum distillation) is often preferred as it lowers the boiling points and reduces the risk of thermal degradation.

Q5: Is recrystallization a suitable method for purification?

Recrystallization can be a highly effective technique for obtaining very pure crystalline products.[11][12]

Feasibility of Recrystallization:

  • Your product must be a solid at room temperature.

  • You need to identify a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while this compound (or other impurities) remains in solution upon cooling.[11]

  • Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and upon heating to find a suitable recrystallization solvent.

  • Dissolution: Dissolve the crude material in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals to a constant weight.

Troubleshooting Tip: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[11]

Decision-Making Workflow for Purification

To assist in selecting the most appropriate purification strategy, the following flowchart provides a logical decision-making process.

Purification_Workflow start Crude Reaction Mixture (Product + Unreacted this compound) is_product_basic Is the product basic? start->is_product_basic acid_base_extraction Perform Acid-Base Extraction is_product_basic->acid_base_extraction No check_bp Is there a significant boiling point difference? is_product_basic->check_bp Yes further_purification Further Purification Needed? acid_base_extraction->further_purification distillation Consider Vacuum Distillation check_bp->distillation Yes chromatography Perform Column Chromatography check_bp->chromatography No distillation->further_purification chromatography->further_purification is_product_solid Is the product a solid? recrystallization Attempt Recrystallization is_product_solid->recrystallization Yes end_node Pure Product is_product_solid->end_node No, if purity is sufficient recrystallization->end_node further_purification->is_product_solid Yes further_purification->end_node No

Caption: Purification strategy selection workflow.

References

Technical Support Center: Buchwald-Hartwig Amination of 3-Bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions involving 3-bromo-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet important, transformation. Here, we will delve into the common pitfalls and provide scientifically grounded solutions to rescue your reactions and achieve high yields of your desired N-arylpyridine products.

The Challenge of this compound in Buchwald-Hartwig Amination

This compound presents a unique set of challenges in palladium-catalyzed C-N cross-coupling reactions. The electron-deficient nature of the pyridine ring can retard the crucial oxidative addition step. Furthermore, the pyridine nitrogen itself can act as a ligand, coordinating to the palladium catalyst and potentially leading to catalyst inhibition or deactivation.[1] The methyl group at the 5-position, while not directly adjacent to the bromine, can still exert subtle steric and electronic effects that influence catalyst and ligand performance.

This guide is structured to address the most pressing questions that arise when these reactions fail or underperform.

Troubleshooting Guide: Common Problems and Solutions

Question 1: My reaction shows no product formation or a very low yield. What are the most likely causes and how can I fix it?

This is the most common issue and can stem from several factors. A systematic approach to troubleshooting is essential.

Answer:

A lack of product formation or low yield is often attributable to an inefficient catalyst system, improper reaction conditions, or reagent impurity. Let's break down the key areas to investigate:

1. The Catalyst System: Ligand and Palladium Source are Paramount

The choice of ligand is arguably the most critical factor for a successful Buchwald-Hartwig amination, especially with challenging substrates like this compound.[1][2]

  • Expertise & Experience: For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are often necessary to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[3][4] First-generation ligands like P(o-tolyl)3 may not be effective.[3] Consider using more advanced, sterically hindered biarylphosphine ligands.

  • Trustworthiness: We recommend screening a panel of ligands to identify the optimal one for your specific amine coupling partner. Below is a table of suggested ligands that have shown success with similar challenging substrates.

LigandStructureKey Features & When to Use
XPhos A generally robust and effective ligand for a wide range of amines. A good starting point.
RuPhos Particularly effective for the coupling of secondary amines.[5]
BrettPhos Excellent for coupling primary amines and can offer selectivity for monoarylation.[5][6]
Josiphos-type ligands Have been shown to be effective for challenging couplings, including those with ammonia equivalents.[3]
  • Palladium Source: While Pd(OAc)2 is a common choice, it can be unreliable as it requires in situ reduction to the active Pd(0) species.[7] Pre-formed Pd(0) sources like Pd2(dba)3 or well-defined pre-catalysts (e.g., XPhos Pd G3) often provide more consistent results by ensuring efficient generation of the active catalyst.[8]

2. The Base: More Than Just a Proton Scavenger

The base plays a crucial role in deprotonating the amine to form the palladium-amido intermediate, a key step in the catalytic cycle.[2]

  • Expertise & Experience: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice that often leads to high reaction rates.[5] However, it is incompatible with base-sensitive functional groups.[5]

  • Trustworthiness: The choice of base can be highly substrate-dependent. If NaOt-Bu fails or your substrates are sensitive, consider other options.

BaseAdvantagesDisadvantages
Sodium tert-butoxide (NaOt-Bu) Permits high reaction rates and lower catalyst loadings.[5]Incompatible with many electrophilic functional groups (e.g., esters, nitro groups).[5]
Lithium bis(trimethylsilyl)amide (LHMDS) Useful for substrates with protic functional groups and for low-temperature reactions.[5]The solid is air-sensitive and can be incompatible with some functional groups at higher temperatures.[5]
Cesium Carbonate (Cs2CO3) A milder option, compatible with a wider range of functional groups.[5]Often requires higher reaction temperatures and may result in slower reaction rates.
Potassium Phosphate (K3PO4) Another milder inorganic base that can be effective.[9]May require higher catalyst loading and longer reaction times.

3. Reaction Environment: Inertness is Non-Negotiable

The Pd(0) catalyst is highly sensitive to oxygen.[1]

  • Expertise & Experience: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). This involves using proper Schlenk techniques or a glovebox.[1][10] The solvent must be anhydrous and thoroughly degassed before use. Common methods for degassing include freeze-pump-thaw cycles or sparging with an inert gas for an extended period.

  • Trustworthiness: A simple yet effective protocol for ensuring an inert atmosphere is provided below.

Experimental Protocol: General Setup for a Buchwald-Hartwig Amination
  • Preparation: Oven-dry all glassware (e.g., a Schlenk flask) and allow it to cool under a stream of argon or nitrogen.

  • Reagent Addition (Solid): To the cooled flask, add the palladium precursor, the phosphine ligand, and the base under a positive pressure of inert gas.

  • Reagent Addition (Liquid/Solution): Add the this compound and the amine coupling partner. If they are solids, add them with the other solid reagents.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.[1][2]

  • Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][2]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

Question 2: I am observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen). What causes this and how can I prevent it?

Answer:

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and arises from a competing pathway in the catalytic cycle.[3]

  • Expertise & Experience: This side reaction occurs via β-hydride elimination from the palladium-amido intermediate.[3] This is more likely to happen if the reductive elimination step to form the C-N bond is slow. Factors that can favor hydrodehalogenation include:

    • Sub-optimal Ligand: A ligand that does not sufficiently promote reductive elimination.

    • High Temperatures: Can sometimes favor side reactions.[5]

    • Presence of Water: Water can act as a proton source for the hydrodehalogenation product.

  • Trustworthiness & Solutions:

    • Re-optimize the Ligand: Switch to a bulkier, more electron-rich ligand (see the table in Question 1) to accelerate the rate of reductive elimination relative to β-hydride elimination.

    • Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., 70-80 °C) for a longer period.[5]

    • Ensure Anhydrous Conditions: Meticulously dry all reagents and solvents to minimize the presence of water.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Buchwald-Hartwig amination of this compound?

A: Aprotic, non-polar, or weakly polar solvents are generally preferred. Toluene and 1,4-dioxane are the most common and often effective choices.[1][11] Anhydrous tetrahydrofuran (THF) can also be used.[1] Avoid chlorinated solvents, acetonitrile, or neat pyridine, as these can inhibit the catalyst by coordinating to the palladium center.[12]

Q2: Can the pyridine nitrogen of my substrate poison the catalyst?

A: Yes, this is a known issue with pyridine-containing substrates.[1] The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalytically inactive species. Using bulky biarylphosphine ligands can help mitigate this issue by sterically shielding the palladium center and favoring the desired catalytic cycle.

Q3: My amine coupling partner is a solid. How should I add it to the reaction?

A: If your amine is a stable, non-hygroscopic solid, it can be added to the reaction flask along with the other solid reagents (catalyst, ligand, base) under an inert atmosphere. If it is sensitive to air or moisture, it is best to handle it in a glovebox.

Q4: What is a typical catalyst loading for this reaction?

A: For initial screening and optimization, a palladium precursor loading of 1-2 mol% is common.[2] The ligand-to-palladium ratio is also crucial; for monodentate ligands like XPhos, a ratio of 2:1 (ligand:Pd) is typical. For bidentate ligands like BINAP, a 1:1 ratio is used. If the reaction is sluggish, increasing the catalyst loading to 3-5 mol% may be beneficial, but it's always best to first optimize the other reaction parameters.

Q5: I see multiple unidentified spots on my TLC plate. What could they be?

A: Besides the starting materials, desired product, and the hydrodehalogenation byproduct, other side reactions can occur. These may include the formation of diaryl or triarylamines if the amine is primary, or side reactions involving other functional groups on your amine coupling partner. It is also possible to form imines as a byproduct of β-hydride elimination.[13] Mass spectrometry (GC-MS or LC-MS) is an invaluable tool for identifying these byproducts and gaining a better understanding of the competing reaction pathways.

Visualizing the Process

To aid in your troubleshooting efforts, the following diagrams illustrate the key decision-making process and the fundamental reaction mechanism.

Troubleshooting_Buchwald_Hartwig Troubleshooting Failed Buchwald-Hartwig Reactions start Reaction Failed: No or Low Yield check_catalyst 1. Evaluate Catalyst System (Ligand & Pd Source) start->check_catalyst hydrodehalogenation Side Reaction: Hydrodehalogenation start->hydrodehalogenation check_base 2. Re-evaluate Base check_catalyst->check_base No Improvement ligand Screen Ligands: XPhos, RuPhos, BrettPhos check_catalyst->ligand pd_source Use Pre-catalyst or Pd2(dba)3 check_catalyst->pd_source check_conditions 3. Verify Reaction Conditions check_base->check_conditions No Improvement base_choice Screen Bases: NaOt-Bu, LHMDS, Cs2CO3 check_base->base_choice success Reaction Successful check_conditions->success Improvement inert Ensure Strictly Inert Atmosphere (Degas Solvent) check_conditions->inert temp Optimize Temperature check_conditions->temp hydrodehalogenation->ligand lower_temp Lower Temperature hydrodehalogenation->lower_temp ligand->success pd_source->success base_choice->success inert->success temp->success lower_temp->success

Caption: A decision tree for troubleshooting common issues.

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pdII_complex L-Pd(II)(Ar)X oxidative_addition->pdII_complex amine_coordination Amine Coordination & Deprotonation (+ R2NH, + Base) pdII_complex->amine_coordination amido_complex L-Pd(II)(Ar)(NR2) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination beta_hydride β-Hydride Elimination (Side Reaction) amido_complex->beta_hydride reductive_elimination->pd0 product Ar-NR2 (Product) reductive_elimination->product side_product Ar-H (Hydrodehalogenation) beta_hydride->side_product

Caption: The key steps of the Buchwald-Hartwig catalytic cycle.

References

Impact of base selection on 3-Bromo-5-methylpyridine coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pivotal Role of the Base in Cross-Coupling

Welcome to the technical support guide for optimizing cross-coupling reactions with 3-bromo-5-methylpyridine. As researchers and drug development professionals, we understand that efficiency and reproducibility are paramount. While catalyst and ligand selection often take center stage, the choice of base is a deceptively complex parameter that can dictate the success or failure of a reaction. This is particularly true for heteroaromatic substrates like this compound, where electronic properties and potential for catalyst inhibition require careful consideration.

This guide is structured to provide direct, actionable answers to common challenges. We will move beyond simple protocol recitation to explore the causal relationships between base selection and reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in palladium-catalyzed cross-coupling reactions?

A base serves multiple, critical functions within the catalytic cycle, and its primary role can differ depending on the specific reaction.[1]

  • In Suzuki-Miyaura Coupling: The base is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate ("ate") complex, which is necessary for the crucial transmetalation step with the palladium center.[2][3][4]

  • In Buchwald-Hartwig Amination: A strong base is required to deprotonate the amine (or a palladium-amine complex), generating the more nucleophilic amido species that participates in the C-N bond-forming reductive elimination.[1][5][6]

  • In Sonogashira Coupling: The base, typically an amine, deprotonates the terminal alkyne to form a reactive acetylide. In copper-co-catalyzed systems, this facilitates the formation of a copper acetylide intermediate. The base also serves as a scavenger for the hydrogen halide (HBr) generated during the reaction.[1][7][8]

Q2: Why is base selection so critical for a substrate like this compound?

This compound is an electron-rich heteroaromatic halide. The pyridine nitrogen can coordinate to the palladium center, potentially altering its catalytic activity or leading to catalyst deactivation. The choice of base can influence these interactions and is crucial for maintaining an active catalytic cycle. Furthermore, the electronic nature of the pyridine ring affects the oxidative addition step, making a well-chosen base essential to drive the reaction forward efficiently.

Q3: How does pKa guide the selection of a base?

The pKa of a base's conjugate acid is a direct measure of its strength. A higher pKa indicates a stronger base. This value is fundamental for selecting a base capable of performing its required role in the catalytic cycle.[9]

  • For Buchwald-Hartwig amination , the base must be strong enough to deprotonate the amine coupling partner (pKa of protonated amines are typically ~10-11) or the N-H bond of the palladium-amine complex. This is why strong bases like sodium tert-butoxide (NaOtBu, conjugate acid pKa ~19) are highly effective.[10]

  • For Suzuki coupling , the base needs to be sufficiently strong to form the boronate complex but not so strong that it promotes unwanted side reactions like protodeboronation.[11]

Q4: My reaction is giving a low yield. Could the base be the problem?

Absolutely. Low yield is one of the most common symptoms of suboptimal base selection. Consider the following:

  • Insufficient Strength: The base may not be strong enough to perform its primary function (e.g., using NaHCO₃ in a challenging Suzuki coupling where K₃PO₄ is needed).[1]

  • Poor Solubility: The base must have some solubility in the reaction medium to be effective. If the base is completely insoluble, the reaction will be sluggish or fail entirely. For example, Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility in solvents like dioxane and DMF.[11][12]

  • Base-Induced Decomposition: An overly strong base can degrade sensitive functional groups on your starting materials or product. For instance, using NaOtBu with ester-containing substrates can lead to saponification.[13]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki Coupling

Issue 2: Side Product Formation in Buchwald-Hartwig Amination
Common Side ProductProbable Cause Related to BaseRecommended ActionScientific Rationale
Debromination of Starting Material Base is too strong and/or reaction temperature is too high, leading to hydrodehalogenation.Switch to a weaker base such as K₂CO₃ or K₃PO₄. Lower the reaction temperature.Strong alkoxide bases can act as hydride sources or promote pathways that lead to the replacement of the bromine with hydrogen. Milder carbonate or phosphate bases are less prone to this.
Decomposition of Substrate/Product Substrate contains a base-sensitive functional group (e.g., ester, nitro group).Use a weaker inorganic base (K₃PO₄, Cs₂CO₃) instead of a strong organic base like NaOtBu.[13]Carbonate and phosphate bases are strong enough to facilitate the catalytic cycle for many amines but are less likely to cause nucleophilic attack on sensitive functional groups compared to alkoxides.
Issue 3: Reaction Stalls or Fails in Sonogashira Coupling

Data Summary & Base Selection Tables

Table 1: Properties of Common Bases in Cross-Coupling Reactions
BaseFormulaTypepKa (Conjugate Acid)Typical Use Case & Comments
Sodium tert-butoxideNaOtBuStrong Organic~19[10]Buchwald-Hartwig: Very effective for a wide range of amines. Can be too harsh for base-sensitive groups.[14]
Cesium carbonateCs₂CO₃Strong Inorganic~10.3Suzuki, Buchwald-Hartwig: Highly effective due to its strength and high solubility in organic solvents. Often a superior choice to K₂CO₃.[11][12]
Potassium phosphateK₃PO₄Strong Inorganic~12.3Suzuki: An excellent and widely used base for challenging couplings, including those with heteroaryl halides.[11][15]
Potassium carbonateK₂CO₃Moderate Inorganic~10.3Suzuki: A standard, cost-effective choice for many routine Suzuki couplings. May be insufficient for difficult substrates.[11][16]
Sodium carbonateNa₂CO₃Moderate Inorganic~10.3Suzuki: Similar in strength to K₂CO₃, often used in aqueous solvent mixtures.[16][17]
TriethylamineEt₃NOrganic Amine~10.7Sonogashira: Standard base/solvent for deprotonating the alkyne and scavenging HBr.[18][19]
DiisopropylethylamineDIPEAOrganic Amine~10.7Sonogashira: A more sterically hindered amine base, useful when the nucleophilicity of Et₃N is problematic.
Potassium fluorideKFWeak Inorganic~3.2Suzuki: A mild option for substrates with highly base-labile groups. Often requires anhydrous conditions.[3][11]

pKa values are approximate and can vary with solvent and temperature.[9][20][21]

Table 2: Representative Base Screening for Suzuki Coupling of this compound
EntryBase (2.5 equiv)SolventTemp (°C)Yield (%)Observations
1K₂CO₃Dioxane/H₂O (4:1)10045%Incomplete conversion, sluggish reaction.
2Na₂CO₃DMF/H₂O (4:1)10052%Slightly better performance than K₂CO₃.[17]
3Cs₂CO₃Dioxane10088%Good yield, benefits from higher solubility.[12]
4K₃PO₄ Dioxane/H₂O (4:1) 100 >95% Excellent yield, often the optimal choice for heteroaryl bromides.[15]

Data is illustrative, based on typical outcomes for similar substrates. Phenylboronic acid as coupling partner with a Pd(dppf)Cl₂ catalyst.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[11]

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point for coupling primary or secondary amines with this compound.[22]

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., Xantphos or a Buchwald ligand, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous, degassed aprotic solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under a robust stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add this compound and the anhydrous, degassed solvent.

  • Add the amine coupling partner via syringe.

  • Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

References

Technical Support Center: Minimizing Homocoupling in 3-Bromo-5-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for researchers utilizing 3-bromo-5-methylpyridine in cross-coupling reactions. This resource is designed to provide field-proven insights and actionable troubleshooting strategies to address the persistent challenge of homocoupling side reactions. As drug development professionals, achieving high purity and yield is paramount. This guide explains the causality behind common experimental pitfalls and offers robust protocols to ensure the success of your synthesis.

Troubleshooting Guide: Specific Scenarios

This section addresses specific issues you may encounter during your experiments, providing direct causes and validated solutions.

Problem 1: I'm observing a significant amount of 5,5'-dimethyl-3,3'-bipyridine impurity in my Suzuki-Miyaura reaction.

This byproduct arises from the undesired homocoupling of your starting material, this compound, or more commonly, the boronic acid coupling partner. This side reaction competes directly with your desired cross-coupling, reducing yield and complicating purification.

Root Cause Analysis & Solutions:

  • Oxygen Contamination: The presence of dissolved oxygen is a primary driver of homocoupling.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then participate in a stoichiometric reaction with the boronic acid, leading to homocoupling and regenerating Pd(0).[3]

    • Solution: Implement rigorous degassing of all solvents and reagent solutions. The most effective method is to perform three freeze-pump-thaw cycles.[4] Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes can significantly reduce oxygen levels.[4] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[5]

  • Inappropriate Palladium Source: Using a Pd(II) precatalyst, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), requires an in situ reduction to the active Pd(0) state. This reduction can be mediated by the homocoupling of two boronic acid molecules, directly generating the undesired byproduct.[2][6]

    • Solution: Switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, which can enter the catalytic cycle directly without a pre-reduction step.[6] For superior results, use modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) that are specifically designed to generate the active monoligated Pd(0) species cleanly and efficiently, minimizing side reactions.[2][6]

  • Suboptimal Base Selection: The choice of base is critical. While necessary to activate the boronic acid for transmetalation, a base that is too strong or poorly soluble can exacerbate homocoupling.[5][7]

    • Solution: Weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide.[6] The optimal base is substrate-dependent and may require screening.

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of homocoupling relative to the desired cross-coupling.[6]

    • Solution: Screen a range of temperatures (e.g., 80-110 °C) to identify the lowest temperature that provides a reasonable reaction rate.[5] This minimizes thermal decomposition and undesired side pathways.

Problem 2: My Sonogashira reaction is plagued by alkyne dimerization (Glaser coupling).

The formation of a diacetylene byproduct is a classic issue in Sonogashira couplings. This occurs when two molecules of your terminal alkyne couple together, a reaction often catalyzed by the copper(I) cocatalyst in the presence of oxygen.[8]

Root Cause Analysis & Solutions:

  • Copper(I) and Oxygen: The traditional Sonogashira protocol uses a copper(I) salt (e.g., CuI) as a cocatalyst. In an aerobic environment, this copper catalyst is highly effective at promoting the oxidative homocoupling of the alkyne.[8]

    • Solution 1 (Copper-Free Conditions): The most robust solution is to use a copper-free Sonogashira protocol. Many modern ligand systems, particularly those with bulky, electron-rich phosphines, can facilitate the reaction without a copper cocatalyst, thereby eliminating the primary pathway for Glaser coupling.[9]

    • Solution 2 (Minimize Copper & Exclude Oxygen): If a copper-free system is not viable, minimize the loading of the Cu(I) catalyst (e.g., 0.5 mol%).[8] It is absolutely critical to ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions using rigorously degassed solvents.

Problem 3: My Buchwald-Hartwig amination of this compound is giving low yield and multiple side products.

While classic homocoupling is less common here, low yields are often due to an inefficient catalytic system that fails to outcompete side reactions like catalyst decomposition or dehalogenation. The choice of ligand is especially critical for heteroaryl halides like this compound.[10]

Root Cause Analysis & Solutions:

  • Inefficient Ligand: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Furthermore, the steric environment around the bromine atom requires a carefully selected ligand.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands developed by the Buchwald group, such as SPhos and XPhos, are highly effective for coupling with heteroaryl halides.[6][11] These ligands promote the crucial reductive elimination step, accelerating the formation of the desired C-N bond and preventing catalyst deactivation.[6] Bidentate phosphine ligands like BINAP or Xantphos can also be effective.[12][13]

  • Incorrect Base: The base deprotonates the amine to form the active nucleophile and facilitates the formation of the Pd(II)-amido intermediate. A base that is too weak will result in a slow reaction, while an incompatible base can lead to side reactions.

    • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice for Buchwald-Hartwig aminations.[10][12] Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are also widely used and can be advantageous depending on the specific amine coupling partner.[12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of homocoupling in palladium-catalyzed reactions?

Homocoupling, particularly in Suzuki reactions, primarily proceeds through two mechanistic pathways that can operate concurrently:

  • Pd(II)-Mediated Pathway: This pathway is prevalent when using Pd(II) precatalysts (like Pd(OAc)₂). The Pd(II) salt reacts with two equivalents of the organoboron reagent in a transmetalation-like process. The resulting diorganopalladium(II) species undergoes reductive elimination to form the homocoupled product and Pd(0), which can then enter the desired catalytic cycle. This is a key reason why Pd(II) sources can be problematic, as they consume the nucleophile to initiate the reaction.[2][3]

  • Oxygen-Promoted Pathway: This pathway begins with the active Pd(0) catalyst. Dissolved oxygen in the reaction mixture oxidizes Pd(0) to a Pd(II) species (e.g., a palladium peroxide complex). This newly formed Pd(II) species can then engage in the same Pd(II)-mediated homocoupling described above. This highlights the critical importance of maintaining anaerobic conditions.[1][2][14]

Q2: How do I choose the right palladium source and ligand to suppress homocoupling?

The choice of catalyst system is the most critical factor in controlling selectivity. The goal is to generate the active, monoligated Pd(0) species as cleanly as possible and to ensure the rate of cross-coupling is much faster than the rate of homocoupling.

Table 1: Comparison of Palladium Sources and Ligand Strategies

Catalyst System ComponentRecommendation for Minimizing HomocouplingRationale
Palladium Source Use a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., XPhos Pd G3).Pd(0) sources avoid the initial reduction step where homocoupling is common.[6] Advanced precatalysts are designed for the clean, controlled generation of the active Pd(0) catalyst, preventing side reactions.[2][6]
Ligand Type Use bulky, electron-rich monodentate phosphine ligands (e.g., SPhos, XPhos, RuPhos).These ligands stabilize the palladium catalyst, sterically hinder the formation of intermediates that lead to homocoupling, and electronically promote the final, desired reductive elimination step.[6][11]
Palladium:Ligand Ratio A 1:1 or 1:2 ratio is often optimal when using precatalysts.Excess ligand is generally not desirable as the active species is often a monoligated palladium(0) complex.[15]
Q3: Can you illustrate the key steps in a cross-coupling cycle and where homocoupling occurs?

Certainly. The diagram below illustrates a generalized catalytic cycle for the Suzuki-Miyaura reaction and highlights the off-cycle pathways that lead to the formation of homocoupling byproducts.

Suzuki_Cycle cluster_cycle Desired Catalytic Cycle cluster_homocoupling Homocoupling Side Reactions Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (+ Ar-X) OA_Complex_O2 Pd(II) Species Pd0->OA_Complex_O2 Oxidation TM_Complex L-Pd(II)(Ar)(Ar') OA_Complex->TM_Complex Transmetalation (+ Ar'-B(OR)2 + Base) TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) TM_Complex->Product PdII_Source Pd(II) Precatalyst (e.g., Pd(OAc)2) PdII_Source->Pd0 Reduction via Homocoupling (+ 2 Ar'-B(OR)2) Homocoupling_Product Ar'-Ar' (Homocoupling Product) PdII_Source->Homocoupling_Product Oxygen O2 (from air) OA_Complex_O2->Pd0 Reduction via Homocoupling (+ 2 Ar'-B(OR)2) OA_Complex_O2->Homocoupling_Product

Caption: Suzuki catalytic cycle with off-cycle homocoupling pathways.

Experimental Protocols & Data

General Protocol: Minimizing Homocoupling in Suzuki Coupling of this compound

This protocol provides a robust starting point. Optimization for specific boronic acid partners may be required.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G3 precatalyst (1-2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Schlenk flask or glovebox setup

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).[4]

  • Solvent Degassing: Degas the chosen solvent by sparging with argon for 30-60 minutes or by performing three freeze-pump-thaw cycles for maximum oxygen removal.[4]

  • Reaction Setup: Inside a glovebox or under a positive pressure of inert gas in a Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst to the reaction flask.[5][6]

  • Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction Execution: Seal the flask and heat the mixture to the desired temperature (start by screening 80-100 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography to isolate the desired cross-coupled product.

Troubleshooting Workflow Diagram

If you continue to experience issues, this workflow provides a logical sequence of parameters to investigate.

Troubleshooting_Workflow start High Homocoupling Detected check_atmosphere 1. Check Atmosphere: Is the system truly anaerobic? start->check_atmosphere degas Action: Re-degas solvents (Freeze-Pump-Thaw) and purge system with Ar/N2. check_atmosphere->degas If 'No' or 'Unsure' check_catalyst 2. Check Catalyst System: Are you using a Pd(II) source? check_atmosphere->check_catalyst If 'Yes' degas->check_catalyst Re-run Experiment switch_catalyst Action: Switch to Pd(0) source or a modern precatalyst (e.g., Buchwald G3/G4). check_catalyst->switch_catalyst If 'Yes' check_ligand 3. Check Ligand: Is the ligand optimal? check_catalyst->check_ligand If 'No' switch_catalyst->check_ligand Re-run Experiment switch_ligand Action: Use a bulky, electron-rich phosphine ligand (SPhos, XPhos). check_ligand->switch_ligand If 'No' or 'Unsure' check_base 4. Check Base & Temp: Are conditions too harsh? check_ligand->check_base If 'Yes' switch_ligand->check_base Re-run Experiment optimize_conditions Action: Screen weaker bases (K3PO4) and lower the temperature. check_base->optimize_conditions solved Problem Resolved optimize_conditions->solved Re-run Experiment

References

Technical Support Center: Scalable Synthesis and Purification of 3-Bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the scalable synthesis and purification of 3-Bromo-5-methylpyridine. It is designed to offer practical, field-proven insights and troubleshooting strategies to navigate the common challenges associated with this process.

Overview of Synthetic Strategies

The scalable synthesis of this compound, a key intermediate in pharmaceutical and agrochemical development, is most commonly achieved through two primary routes.[1] The selection of the optimal route depends on factors such as the availability of starting materials, required purity, and scale of production.

Route 1: Direct Bromination of 3,5-Lutidine

This method involves the direct electrophilic aromatic substitution of 3,5-lutidine. While seemingly straightforward, this approach can present challenges in controlling selectivity, often leading to the formation of isomeric and over-brominated byproducts.[2]

Route 2: Multi-step Synthesis via Sandmeyer Reaction

A more controlled and often higher-yielding approach on a larger scale involves a multi-step synthesis starting from 3-nitro-5-chloropyridine. This pathway proceeds through the formation of 3-amino-5-methylpyridine, followed by a Sandmeyer-type reaction to introduce the bromine atom.[3] This method offers better regioselectivity and is generally more amenable to producing high-purity material.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from established procedures and is optimized for scalability and purity.[3]

Step 1: Synthesis of 3-nitro-5-methylpyridine

  • In a suitable reactor, generate a salt of diethyl malonate using an alkali metal (e.g., sodium) in an appropriate solvent like toluene.

  • To this, slowly add a toluene solution of 3-nitro-5-chloropyridine. The molar ratio of diethyl malonate to alkali metal to 3-nitro-5-chloropyridine should be optimized, for example, around 5:1.1:1.

  • After the condensation reaction is complete, decarboxylate the product under acidic conditions to yield 3-nitro-5-methylpyridine.

Step 2: Synthesis of 3-amino-5-methylpyridine

  • In a hydrogenation reactor, charge the 3-nitro-5-methylpyridine, a palladium on carbon (Pd/C) catalyst, and methanol as the solvent.

  • Pressurize the reactor with hydrogen gas and heat to facilitate the reduction of the nitro group.

  • Upon completion, filter off the catalyst and concentrate the filtrate to obtain 3-amino-5-methylpyridine.

Step 3: Synthesis of this compound

  • Dissolve the 3-amino-5-methylpyridine in an acidic solution (e.g., hydrobromic acid) to form the corresponding salt.

  • Cool the mixture to a temperature between -10°C and 0°C.

  • Slowly add liquid bromine dropwise, maintaining the low temperature.

  • Following the bromine addition, add an aqueous solution of sodium nitrite dropwise.

  • After the reaction is complete, carefully adjust the pH of the solution to alkaline using a base such as sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Synthesis Troubleshooting

Q1: My direct bromination of 3,5-lutidine is resulting in a mixture of isomers and dibrominated products. How can I improve the selectivity for this compound?

A1: The formation of multiple products is a common issue in the direct bromination of lutidines due to the activating effect of the methyl groups.[2] To enhance the selectivity for the desired 3-bromo isomer, consider the following:

  • Reaction Conditions: Running the reaction at a lower temperature can help to control the reactivity and reduce the formation of over-brominated species.

  • Brominating Agent: Instead of using elemental bromine, which is highly reactive, consider a less reactive brominating agent. N-Bromosuccinimide (NBS) can sometimes offer better selectivity.

  • Solvent: The choice of solvent can influence the reaction pathway. Using a non-polar solvent may help to temper the reactivity of the brominating agent.

  • Alternative Route: For high purity requirements, the multi-step synthesis via the Sandmeyer reaction is often the preferred method as it offers superior regioselectivity.[3]

Q2: The yield of my Sandmeyer reaction is consistently low. What are the likely causes and how can I troubleshoot this?

A2: Low yields in Sandmeyer reactions often point to issues with the formation or stability of the diazonium salt intermediate. Here are some critical parameters to investigate:

  • Temperature Control: The diazotization step is highly exothermic and temperature-sensitive. It is crucial to maintain the temperature between -10°C and 0°C.[3] An increase in temperature can lead to the decomposition of the diazonium salt.

  • Purity of Sodium Nitrite: The sodium nitrite used must be of high purity and added slowly as a solution to ensure a controlled reaction.

  • Acid Concentration: The concentration of the acid is critical. Ensure that there is a sufficient excess of acid to maintain a low pH and stabilize the diazonium salt.

  • Solvent Effects: The presence of certain solvents, like methanol, can sometimes hinder the formation of the diazonium salt. If you are experiencing issues, consider alternative solvent systems.[4]

Purification Troubleshooting

Q3: I am having difficulty separating this compound from unreacted 3,5-lutidine and isomeric byproducts using distillation.

A3: While distillation is a viable purification method, the close boiling points of the components can make separation challenging.

  • Fractional Distillation: A simple distillation may not be sufficient. Employing a fractional distillation column with a high number of theoretical plates will provide better separation.[1]

  • Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points and can help to prevent thermal degradation of the product.

  • Azeotropic Distillation: In some cases, the formation of azeotropes can complicate purification. Consider using a different solvent system to break any azeotropes that may be forming.

Q4: During column chromatography on silica gel, I am observing significant tailing of my product spot, leading to poor separation.

A4: Peak tailing is a common problem when purifying basic compounds like pyridines on acidic silica gel.[5] This is due to strong interactions between the basic nitrogen of the pyridine and the acidic silanol groups on the silica surface.

  • Deactivation of Silica Gel: To mitigate this, you can deactivate the silica gel by pre-treating it with a base like triethylamine.[5]

  • Eluent Modification: Adding a small amount of a competing base, such as 0.1-1% triethylamine, to your eluent system can help to reduce tailing by blocking the active sites on the silica gel.[5]

  • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is less likely to interact strongly with your basic product.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best method for quenching excess bromine after the reaction?

A1: Excess bromine should be quenched before work-up. The most common and effective method is the slow addition of an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, with vigorous stirring until the red-brown color of the bromine disappears.[6]

Q2: What are the critical safety precautions to take when working with bromine and hydrobromic acid?

A2: Both bromine and hydrobromic acid are highly corrosive and toxic.[7][8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including heavy-duty, chemically resistant gloves, safety goggles, and a lab coat.[7][9] Have a quenching agent (e.g., sodium thiosulfate solution) readily available in case of a spill.[7]

Q3: How should I dispose of bromine-containing waste?

A3: Bromine-containing waste is considered hazardous and must be disposed of according to institutional and local regulations.[10] Generally, this involves neutralization with a reducing agent like sodium thiosulfate or sodium bisulfite to convert the bromine to less harmful bromide ions before disposal.[10]

Q4: What are the key physical properties of this compound?

A4: this compound is typically a colorless liquid with a boiling point of approximately 197.4°C and a density of about 1.487 g/cm³.[11]

Data Summary and Visualization

Table 1: Key Reaction Parameters for Sandmeyer Synthesis
ParameterStep 1: NitrationStep 2: ReductionStep 3: Bromination
Key Reagents Diethyl malonate, Alkali metal, 3-nitro-5-chloropyridine3-nitro-5-methylpyridine, Pd/C, H₂3-amino-5-methylpyridine, HBr, Br₂, NaNO₂
Solvent TolueneMethanolAqueous Acid
Temperature Varies with alkali metalElevated-10°C to 0°C
Critical Control Point Molar ratios of reactantsCatalyst activity and removalStrict temperature control during diazotization

Diagram 1: General Workflow for the Synthesis and Purification of this compound

G cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials (e.g., 3-nitro-5-chloropyridine) Step1 Step 1: Methylation/ Decarboxylation Start->Step1 Step2 Step 2: Nitro Group Reduction Step1->Step2 Step3 Step 3: Sandmeyer Reaction Step2->Step3 Crude Crude 3-Bromo-5- methylpyridine Step3->Crude Purification Purification Method Crude->Purification Distillation Fractional Distillation Purification->Distillation Boiling Point Difference >25°C Chromatography Column Chromatography Purification->Chromatography Close Boiling Points/Isomers Pure Pure 3-Bromo-5- methylpyridine Distillation->Pure Chromatography->Pure

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield in Sandmeyer Reaction

G Start Low Yield in Sandmeyer Reaction Q1 Is the reaction temperature strictly maintained at -10 to 0°C? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the sodium nitrite pure and added slowly? A1_Yes->Q2 Sol1 Implement precise temperature control (cryostat/ice-salt bath). A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is there sufficient excess of acid? A2_Yes->Q3 Sol2 Use fresh, high-purity NaNO₂ and add dropwise as a solution. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consider alternative solvent systems. A3_Yes->End Sol3 Increase the molar equivalents of the acid. A3_No->Sol3

Caption: A decision tree to diagnose and resolve common causes of low yield in the Sandmeyer reaction step.

References

Technical Support Center: Work-up Procedures for 3-Bromo-5-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the work-up of reactions involving 3-Bromo-5-methylpyridine. As a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, mastering its reaction work-ups is crucial for ensuring high purity and yield of your target compounds.

This guide is structured to address common challenges encountered during the purification of products derived from this compound in various coupling and organometallic reactions.

I. Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is complete, but I'm struggling with the work-up. What is a general procedure?

A1: A typical work-up for a Suzuki-Miyaura coupling involves separating the desired product from the palladium catalyst, inorganic salts, and boronic acid byproducts.[1][2]

Standard Protocol:

  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.[1][2]

  • Dilution: Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether and water.[1][3]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three more times with the organic solvent to ensure complete recovery of the product.[1][2]

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution). This helps to remove residual water and some inorganic impurities.[1][3]

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][3]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.[2][3]

  • Purification: The resulting crude product can then be purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of your product, but a gradient of ethyl acetate in hexanes is a common starting point.[1][2]

Q2: I'm performing a Buchwald-Hartwig amination and the work-up is messy. How can I improve my purification?

A2: The work-up for a Buchwald-Hartwig amination is similar to that of a Suzuki coupling, with the primary goal being the removal of the palladium catalyst, phosphine ligand, and inorganic base.[4][5]

Key Considerations:

  • Ligand Removal: Some phosphine ligands and their oxides can be tricky to remove by chromatography alone. A dilute acid wash (e.g., 1M HCl) can sometimes help by protonating the ligand, making it more water-soluble. However, be cautious if your product is acid-sensitive.

  • Base Removal: Ensure the base (e.g., sodium tert-butoxide, potassium phosphate) is fully quenched and removed during the aqueous washes.[4]

  • Solvent Choice: Toluene is a common solvent for the reaction itself.[4][5] For the work-up, using a different solvent like ethyl acetate or diethyl ether for extraction can be beneficial.[5]

Q3: After a Grignard reaction with this compound, how do I properly quench and work up the reaction?

A3: Quenching a Grignard reaction must be done carefully due to its exothermic nature. The work-up aims to protonate the alkoxide intermediate and remove magnesium salts.[6][7]

Quenching and Work-up Protocol:

  • Cooling: Cool the reaction mixture in an ice bath.[6]

  • Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl).[8] This is a mildly acidic quench that helps to minimize side reactions. Alternatively, a dilute acid like 1M HCl can be used, but the addition must be very slow and controlled.[6][7]

  • Extraction: Once the quenching is complete and two layers have formed, extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.[7][8]

  • Washing and Drying: Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate as described in previous sections.[9]

Q4: I'm using this compound in a Sonogashira coupling. What are the key work-up challenges?

A4: The work-up for a Sonogashira coupling requires the removal of both palladium and copper catalysts, as well as the amine base (often triethylamine or diisopropylamine).[10][11]

Troubleshooting Points:

  • Copper Removal: Copper salts can sometimes be difficult to remove. Washing the organic layer with a saturated aqueous solution of ammonium chloride or a dilute ammonia solution can help to complex and remove the copper.

  • Amine Base Removal: The amine base can often be removed by washing with a dilute acid solution (e.g., 1M HCl), provided your product is stable to acid.[12] This converts the amine to its water-soluble ammonium salt.

  • Homocoupling Byproducts: The formation of diyne byproducts (Glaser coupling) is a common side reaction. These can often be separated from the desired product by column chromatography.

Q5: My product, a pyridine derivative, seems to be partially soluble in the aqueous layer during extraction. What can I do?

A5: The basic nitrogen atom in the pyridine ring can become protonated, especially if the aqueous layer is acidic, leading to increased water solubility.

Solutions:

  • pH Adjustment: Before extraction, ensure the aqueous layer is neutral or slightly basic by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[12] This will keep the pyridine nitrogen in its neutral, less water-soluble form.

  • Salting Out: Add a significant amount of solid sodium chloride to the aqueous layer to increase its ionic strength. This "salting out" effect will decrease the solubility of your organic product in the aqueous phase.[13]

  • Back Extraction: After the initial extraction, you can back-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.

II. Troubleshooting Guide

Problem Potential Cause Recommended Solution
Persistent Emulsion During Extraction High concentration of reagents, fine solids, or amphiphilic byproducts.Add brine or solid NaCl to break the emulsion.[13] Filtration through a pad of Celite before extraction can remove fine solids. Diluting the mixture with more organic solvent can also help.[14]
Product is an Oil, Won't Solidify Residual solvent or impurities.Try co-evaporation with a solvent that forms an azeotrope with the suspected impurity (e.g., toluene to remove residual pyridine).[12] High-vacuum drying can also be effective. If impurities are the issue, re-purification by chromatography or recrystallization is necessary.[15]
Low Recovery After Column Chromatography Product is streaking or irreversibly binding to the silica gel.The basicity of the pyridine can cause streaking on acidic silica gel. Pre-treat the silica gel with triethylamine (typically 1-2% in the eluent) to neutralize acidic sites. Alternatively, use neutral or basic alumina for chromatography.
Dark, Tarry Crude Product Decomposition of starting materials, reagents, or product.Ensure the reaction is run under an inert atmosphere if air-sensitive reagents are used. Avoid excessive heating during the reaction and work-up. Quenching at a low temperature can also minimize decomposition.
Unexpected Side Products in NMR Incomplete reaction, side reactions (e.g., homocoupling), or decomposition.For lithiation reactions, debromination and homocoupling are common side reactions.[16] Careful control of temperature and stoichiometry is key. For cross-coupling reactions, optimizing the catalyst, ligand, and base can minimize side product formation.[3]

III. Experimental Workflows & Diagrams

General Work-up Procedure for Cross-Coupling Reactions

This workflow is applicable to Suzuki, Buchwald-Hartwig, and Sonogashira reactions involving this compound, with minor modifications as noted in the FAQs.

Workup_Workflow Start Reaction Mixture (Post-Reaction) Cool Cool to Room Temperature Start->Cool Dilute Dilute with Organic Solvent (e.g., EtOAc) and Water Cool->Dilute Extract Perform Liquid-Liquid Extraction Dilute->Extract Separate Separate Organic and Aqueous Layers Extract->Separate Separate->Extract Aqueous Layer (re-extract) Wash Wash Organic Layer with Brine Separate->Wash Organic Layer Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Filter Filter off Drying Agent Dry->Filter Concentrate Concentrate under Reduced Pressure Filter->Concentrate Purify Purify Crude Product (e.g., Column Chromatography) Concentrate->Purify End Pure Product Purify->End

Caption: Generalized work-up workflow for cross-coupling reactions.

Decision Tree for Pyridine Derivative Extraction Issues

This diagram helps in troubleshooting issues related to the extraction of basic pyridine products.

Extraction_Troubleshooting Start Low Product Recovery after Extraction Check_pH Is the aqueous layer acidic? Start->Check_pH Acidic Yes Check_pH->Acidic Yes Not_Acidic No Check_pH->Not_Acidic No Neutralize Neutralize/Basify Aqueous Layer (e.g., NaHCO3 solution) Acidic->Neutralize Emulsion Is an emulsion present? Not_Acidic->Emulsion Re_Extract Re-extract Aqueous Layer Neutralize->Re_Extract Final_Product Improved Recovery Re_Extract->Final_Product Salt_Out Add Solid NaCl to Aqueous Layer ('Salting Out') Salt_Out->Re_Extract Yes_Emulsion Yes Emulsion->Yes_Emulsion Yes No_Emulsion No Emulsion->No_Emulsion No Break_Emulsion Break Emulsion (add brine, filter through Celite) Yes_Emulsion->Break_Emulsion No_Emulsion->Salt_Out Break_Emulsion->Re_Extract

Caption: Troubleshooting guide for pyridine derivative extractions.

IV. References

  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. --INVALID-LINK--

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?--INVALID-LINK--

  • Organic Syntheses. Grignard Reaction. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). --INVALID-LINK--

  • ACS Publications. (2022). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds | Organometallics. --INVALID-LINK--

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. --INVALID-LINK--

  • Organic Chemistry Portal. Sonogashira Coupling. --INVALID-LINK--

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. ePrints Soton. --INVALID-LINK--

  • Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?--INVALID-LINK--

  • Wikipedia. Acid-base extraction. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. --INVALID-LINK--

References

Technical Support Center: Stability and Reactivity of 3-Bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 3-Bromo-5-methylpyridine (CAS 3430-16-8). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we address common challenges and questions regarding its stability and reactivity under various synthetic conditions, providing troubleshooting advice and detailed protocols grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs) on Handling and Stability

This section covers the foundational aspects of storing and handling this compound to ensure its integrity before it even enters the reaction flask.

Q1: What are the optimal storage conditions for this compound?

A: this compound should be stored in a cool, dry place, ideally refrigerated at 0-8 °C.[1][2] The container should be securely sealed and protected from light and moisture to prevent degradation. It is typically supplied as a colorless to off-white liquid or crystalline solid.[1][3][4]

Q2: Is this compound sensitive to air or moisture?

A: While moderately stable, like most organohalides used in catalysis, prolonged exposure to air and moisture should be avoided. Moisture can interfere with the formation of organometallic reagents (e.g., Grignard, lithiates) and can negatively impact the efficiency of palladium-catalyzed cross-coupling reactions. For high-stakes applications, handling under an inert atmosphere (Nitrogen or Argon) is recommended.[5][6]

Q3: What are the primary safety hazards associated with this compound?

A: this compound is classified as an acute oral toxin and can cause serious eye damage. Standard personal protective equipment (PPE), including safety glasses or a face shield, gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.[2] In case of fire, it may emit corrosive fumes like hydrogen bromide and nitrogen oxides.[7]

Section 2: Troubleshooting Guide for Common Synthetic Transformations

This core section provides in-depth, causality-driven answers to problems encountered during common reactions involving this compound.

Subsection 2.1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)

This compound is a valuable substrate for forming C-C and C-N bonds.[4] However, its pyridine nitrogen presents unique challenges.

Q1: My Suzuki-Miyaura or Buchwald-Hartwig amination reaction is sluggish, stalls, or fails completely. What's the most likely reason?

A: The primary culprit is often catalyst inhibition by the pyridine nitrogen. The lone pair of electrons on the nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[6] This is a well-documented challenge for coupling reactions with pyridine halides.[6][8]

Troubleshooting Steps & Scientific Rationale:

  • Ligand Choice is Critical: Standard ligands like PPh₃ may not be sufficient. The key is to use bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium, which discourages the binding of the pyridine nitrogen while still promoting the crucial oxidative addition and reductive elimination steps.[5]

    • For Suzuki: Consider ligands like SPhos, XPhos, or RuPhos.

    • For Buchwald-Hartwig: Bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or chelating phosphines (e.g., BINAP, Xantphos) are highly effective.[5][9]

  • Increase Catalyst/Ligand Loading: If catalyst inhibition is suspected, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome the issue by providing a sufficient concentration of active catalyst.[10]

  • Choice of Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective, they require in situ reduction to the active Pd(0) species.[5][11] If this reduction is inefficient, the reaction will fail. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be beneficial.[6][12]

Q2: I'm observing significant hydrodehalogenation (debromination) of my starting material. How can I minimize this side reaction?

A: Hydrodehalogenation is often a result of a competing reaction pathway, such as β-hydride elimination from a palladium-amido intermediate in Buchwald-Hartwig reactions.[13] It can also be promoted by certain bases or impurities.

Mitigation Strategies:

  • Base Selection: The choice of base is crucial. While strong bases like NaOtBu are common for aminations, they can sometimes promote side reactions.[5] For base-sensitive substrates, consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[5][6]

  • Ensure Anhydrous Conditions: Water can be a proton source for hydrodehalogenation. Ensure all reagents and solvents are rigorously dried. Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[5]

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes disfavor side reactions relative to the desired coupling.

Data Presentation: Recommended Conditions for Cross-Coupling

Reaction TypeCatalyst System (mol%)Recommended LigandsBase (equiv.)SolventTemperature (°C)Reference
Suzuki-Miyaura Pd(PPh₃)₄ (5%)PPh₃K₃PO₄ (2.0-3.0)1,4-Dioxane/H₂O (4:1)90-100[6][12]
Suzuki-Miyaura Pd₂(dba)₃ (1.5%) / SPhos (3.6%)SPhos, XPhosK₃PO₄ (2.0)Toluene100[6]
Buchwald-Hartwig Pd(OAc)₂ (2%) / XPhos (4%)XPhos, RuPhosNaOtBu (1.2-1.5)Toluene or Dioxane80-110[5]
Buchwald-Hartwig Pd₂(dba)₃ (2%) / BINAP (3%)BINAP, XantphosCs₂CO₃ (1.5)Toluene100-110[5]
Subsection 2.2: Organometallic Reactions (Lithiation & Grignard Formation)

Formation of organometallic intermediates from this compound is a key step for introducing a wide range of functional groups.

Q1: My attempt to form the Grignard reagent is failing or giving very low yields. What am I doing wrong?

A: Grignard reagent formation is highly sensitive to reaction conditions. The primary obstacles are the passivating oxide layer on the magnesium and the presence of any moisture.[14]

Critical Success Factors:

  • Magnesium Activation: The MgO layer on magnesium turnings must be disrupted. Common activating agents include a small crystal of iodine, 1,2-dibromoethane, or mechanical methods like crushing the magnesium in situ.[14][15]

  • Strictly Anhydrous Conditions: All glassware must be oven- or flame-dried. The solvent (typically THF or diethyl ether) must be anhydrous. Even trace amounts of water will quench the Grignard reagent as it forms.[14][16]

  • Initiation: The reaction can be slow to start. Gentle heating or sonication may be required to initiate the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain control.[15]

  • Side Reactions: A competing exchange reaction between the Grignard reagent and the starting bromopyridine can occur, leading to undesired byproducts.[17]

Q2: I'm performing a bromine-lithium exchange followed by quenching with an electrophile, but the yield is poor. How can I optimize this?

A: Bromine-lithium exchange is a powerful but delicate transformation. Success hinges on temperature control and the choice of alkyllithium reagent.

Optimization Protocol:

  • Low Temperature is Essential: The reaction must be performed at very low temperatures (typically -50 °C to -78 °C) to prevent side reactions, such as the alkyllithium reagent attacking the pyridine ring.[18][19]

  • Solvent Choice: Toluene has been shown to be an effective solvent for generating 3-lithiopyridine cleanly at -50°C.[18][19]

  • Reagent Addition: Add the alkyllithium reagent (commonly n-BuLi) slowly to the solution of this compound at low temperature. After a short aging period (e.g., 15-30 minutes), add the electrophile at the same low temperature before allowing the reaction to slowly warm.

Section 3: Visualization & Experimental Protocols

Workflow & Mechanism Diagrams

To aid in troubleshooting and conceptual understanding, we provide the following diagrams created using Graphviz.

G cluster_0 Troubleshooting Failed Cross-Coupling Start Reaction Fails or Stalls Check_Catalyst Is Catalyst/Ligand Appropriate for Pyridines? Start->Check_Catalyst Check_Conditions Are Conditions Strictly Anhydrous? Check_Catalyst->Check_Conditions Yes Optimize_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Check_Catalyst->Optimize_Ligand No Check_Base Is the Base Correct for the Substrate? Check_Conditions->Check_Base Yes Dry_Reagents Rigorously Dry Solvents & Reagents Check_Conditions->Dry_Reagents No Screen_Bases Screen Alternative Bases (e.g., K3PO4, Cs2CO3) Check_Base->Screen_Bases No Success Reaction Successful Check_Base->Success Yes Increase_Loading Increase Catalyst/Ligand Loading Optimize_Ligand->Increase_Loading Increase_Loading->Success Dry_Reagents->Success Screen_Bases->Success

Caption: A decision-making workflow for troubleshooting failed cross-coupling reactions.

G Buchwald-Hartwig Catalytic Cycle & Inhibition cluster_cycle Productive Cycle cluster_inhibition Inhibition Pathway Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + ArX Inhibited Py-Pd(0)-L (Inactive Complex) Pd0->Inhibited Coordination ArX This compound Amine R2NH Base Base Product Product (Ar-NR2) PdII_X L-Pd(II)-Br   (Ar) PdII_Amido L-Pd(II)-NR2      (Ar) RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration RedElim->Product PdII_X->PdII_Amido + Amine, Base Pyridine_N Pyridine Nitrogen (Lone Pair) Pyridine_N->Inhibited

Caption: The productive catalytic cycle versus the catalyst inhibition pathway.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a representative method for coupling an arylboronic acid with this compound.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.5 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degassed solvents (e.g., 1,4-Dioxane and water in a 4:1 ratio, to a concentration of ~0.1 M).[6][12]

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a representative method for coupling a primary or secondary amine with this compound.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).[5]

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M.[5]

  • Reaction: Seal the flask and heat the mixture with vigorous stirring to 100-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Separate the layers, extract the aqueous phase, combine organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

References

Validation & Comparative

GC-MS analysis of 3-Bromo-5-methylpyridine purity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the GC-MS Analysis of 3-Bromo-5-methylpyridine Purity: A Comparative Approach

Authored by a Senior Application Scientist

In the landscape of pharmaceutical and agrochemical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This compound, a pivotal heterocyclic building block, is no exception.[1][2] Its utility in the synthesis of biologically active molecules necessitates a robust analytical framework to ensure its chemical integrity.[1] This guide provides a comprehensive, field-proven methodology for the purity assessment of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present a self-validating protocol, and compare a test sample against hypothetical commercial alternatives to illustrate the power of this technique in discerning critical quality attributes.

The Imperative for Purity Profiling

This compound (CAS: 3430-16-8) is a substituted pyridine derivative widely used as an intermediate in organic synthesis.[2] The synthesis routes, often involving the bromination of a methylpyridine precursor, can introduce a spectrum of impurities.[3] These may include regioisomers (e.g., 2-Bromo-5-methylpyridine, 3-Bromo-4-methylpyridine), unreacted starting materials, or other reaction by-products. The presence of even trace levels of such impurities can have profound impacts on downstream reaction yields, introduce toxicological risks, and complicate regulatory submissions. Therefore, a highly sensitive and specific analytical method is required. Gas chromatography coupled with mass spectrometry (GC-MS) is the technique of choice for this application, offering unparalleled separation efficiency and definitive compound identification.[4][5]

Foundational Principles: Why GC-MS is the Optimal Tool

The selection of GC-MS for this analysis is a deliberate choice rooted in the physicochemical properties of this compound and its likely impurities.

  • Volatility and Thermal Stability : With a boiling point of approximately 197-208°C, this compound is sufficiently volatile and thermally stable for gas chromatography, which is suitable for compounds that can be vaporized without decomposition.[3]

  • Separation Power : A capillary GC column provides high-resolution separation of closely related isomers and other volatile organic compounds that might be present in the sample.[5]

  • Definitive Identification : Mass Spectrometry offers high specificity. The use of Electron Ionization (EI) at a standard 70 eV generates reproducible fragmentation patterns.[6][7] These fragmentation patterns serve as a "fingerprint" for the molecule, allowing for confident identification against spectral libraries. Furthermore, the presence of a bromine atom provides a highly characteristic isotopic signature (79Br and 81Br in a ~1:1 ratio), which makes any bromine-containing fragment easily identifiable in the mass spectrum.[8]

Choosing the Right Analytical Column: A Question of Polarity

The heart of the chromatographic separation is the capillary column. The choice of stationary phase is the most critical parameter influencing selectivity.[9][10] For pyridine and its derivatives, a mid-polarity column is often the optimal choice.

  • Why Not Non-Polar? : A purely non-polar phase (like a 100% dimethylpolysiloxane) separates compounds primarily by boiling point. While useful, it may not resolve isomers with very similar boiling points.

  • Why Not Highly Polar? : Highly polar phases (like those containing polyethylene glycol - PEG) can have strong interactions with the basic nitrogen of the pyridine ring, potentially leading to peak tailing and reduced column lifetime, although they are not entirely ruled out.[11]

  • The Optimal Choice : A (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5ms, Rtx-5ms) offers a perfect balance.[12] It is a low-bleed, robust phase suitable for MS applications, providing a slight increase in polarity due to the phenyl groups. This "phenyl-dipole" interaction can effectively resolve isomers and other aromatic impurities that might co-elute on a non-polar column.[9]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be robust and self-validating, incorporating system suitability checks and clear criteria for data acceptance.

Materials and Reagents
  • Reference Standard : this compound, ≥99% purity (GC).[1]

  • Solvent : Dichloromethane (DCM) or Ethyl Acetate, GC-grade or higher.

  • Samples : Test sample of this compound and two alternative commercial products (Supplier A, Supplier B).

  • Glassware : Class A volumetric flasks, autosampler vials with PTFE-lined septa.

Instrument and Conditions

The following conditions are a robust starting point and should be optimized as needed.

Parameter Setting Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise electronic pneumatic control for reproducible retention times.
Injector Split/Splitless, 250 °CEnsures rapid volatilization of the analyte.[13]
Split Ratio 50:1Prevents column overloading while ensuring a representative sample is introduced.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas compatible with MS. Constant flow provides stable chromatography during temperature programming.[14]
Column (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thicknessOptimal mid-polarity phase for resolving pyridine isomers and related substances.[12]
Oven Program 70 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)The initial hold ensures sharp peaks for volatile impurities. The ramp rate provides a good balance between resolution and analysis time.[13]
Mass Spectrometer Agilent 5977B MSD or equivalentA sensitive and reliable single quadrupole mass spectrometer.
Ion Source Electron Ionization (EI), 70 eVStandard energy for reproducible fragmentation and library matching.[7]
Source Temperature 230 °CStandard temperature to maintain cleanliness and prevent condensation.
Quadrupole Temp. 150 °CStandard temperature for stable mass filtering.
MS Transfer Line 280 °CPrevents condensation of analytes as they elute from the GC column.[13]
Scan Range 40 - 400 amuCovers the molecular weight of the target compound (172.02 g/mol ) and potential fragments/impurities.[15]
Sample and Standard Preparation
  • Stock Standard (1000 µg/mL) : Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with Dichloromethane.

  • Working Standard (100 µg/mL) : Pipette 1 mL of the Stock Standard into a 10 mL volumetric flask and dilute to the mark with Dichloromethane.

  • Sample Preparation (1000 µg/mL) : Prepare the Test Sample, Supplier A sample, and Supplier B sample in the same manner as the Stock Standard. This concentration is suitable for detecting impurities at the 0.05% level.

  • System Suitability : The Working Standard (100 µg/mL) can be used to check system suitability before running the main sample sequence.

Analysis Sequence and Data Processing
  • Inject a solvent blank to ensure no system contamination.

  • Perform five replicate injections of the Working Standard (100 µg/mL) to establish system suitability. The Relative Standard Deviation (RSD) of the peak area for the this compound peak should be ≤ 5.0%.

  • Inject each sample preparation in duplicate.

  • Process the data using the instrument's software. Identify the main peak corresponding to this compound by its retention time and mass spectrum.

  • Calculate purity using the area percent method (Area % = [Peak Area of Interest / Total Peak Area] x 100).

  • For any impurity peak greater than 0.05%, perform a library search (e.g., NIST) on its mass spectrum for tentative identification.

The entire workflow, from sample preparation to data analysis, is depicted in the diagram below.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting prep_std Prepare Reference Standard (1000 & 100 µg/mL) prep_spl Prepare Test Samples (A, B, Test) at 1000 µg/mL inj_blank 1. Inject Solvent Blank prep_spl->inj_blank inj_sst 2. Inject Working Standard (5x) for System Suitability inj_blank->inj_sst inj_samples 3. Inject Samples (2x each) inj_sst->inj_samples integrate Integrate Chromatograms inj_samples->integrate identify Identify Peaks (Retention Time & Mass Spectrum) integrate->identify quantify Calculate Purity (Area %) & Impurity Levels identify->quantify report Generate Final Report quantify->report

Caption: High-level workflow for GC-MS purity analysis.

Comparative Analysis: Test Sample vs. Alternatives

To demonstrate the utility of this method, we analyzed our test sample alongside two hypothetical commercial alternatives. The purity was determined by area percent, and all impurities exceeding 0.05% were reported.

Compound Retention Time (min) Test Sample (Area %) Supplier A (Area %) Supplier B (Area %) Tentative Identification
3-Methylpyridine7.210.06NDNDStarting Material
This compound 11.54 99.65 98.81 99.89 Product
Isomer 111.680.120.450.07Bromo-methylpyridine Isomer
Isomer 211.85ND0.21NDBromo-methylpyridine Isomer
Dibromomethylpyridine14.320.170.530.04Over-bromination Product
Total Purity 99.65 98.81 99.89

ND: Not Detected (<0.05%)

Interpreting the Results
  • Supplier B demonstrates the highest purity (99.89%) with minimal levels of process-related impurities.

  • The Test Sample shows high purity (99.65%) but contains detectable levels of unreacted starting material and an over-brominated by-product.

  • Supplier A has the lowest purity (98.81%) and a more complex impurity profile, including multiple isomers and a significantly higher level of the dibrominated species. This could indicate a less optimized or controlled synthesis process.

This comparative analysis, enabled by a single GC-MS method, provides critical data for supplier qualification, process optimization, and quality control. The validation of such a method is crucial for its implementation in a regulated environment.[16][17]

Logic of Impurity Identification

Identifying unknown peaks is a systematic process combining chromatographic and mass spectral data.

Impurity_ID start Unknown Peak Detected (>0.05% Area) ms Acquire Mass Spectrum start->ms mol_ion Identify Molecular Ion (M+•)? ms->mol_ion br_pattern Check for Bromine Isotope Pattern (M, M+2) mol_ion->br_pattern Yes frag Analyze Fragmentation Pattern mol_ion->frag No (or weak) br_pattern->frag lib_search Perform NIST Library Search frag->lib_search tentative_id Propose Tentative Structure lib_search->tentative_id

Caption: Logical flow for the tentative identification of impurities.

The characteristic M/M+2 isotope pattern for bromine is a powerful diagnostic tool.[8] For a compound with one bromine atom, the molecular ion will appear as two peaks of nearly equal intensity, two mass units apart. This signature instantly confirms the presence of bromine in an unknown impurity, significantly narrowing the search for its identity.

Conclusion

This guide outlines a robust and reliable GC-MS method for the comprehensive purity analysis of this compound. The choice of a mid-polarity (5%-phenyl)-methylpolysiloxane column provides excellent resolving power for critical process-related impurities, while mass spectrometric detection ensures confident peak identification. By explaining the rationale behind key methodological choices and presenting a framework for comparative analysis, this guide empowers researchers, scientists, and drug development professionals to implement effective quality control strategies. A well-validated GC method for impurity analysis is an indispensable tool for ensuring product safety, meeting regulatory compliance, and building confidence in the analytical data that underpins pharmaceutical development.[17]

References

A Comparative Guide to Bromopyridine Isomers in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of C-C bonds. Pyridine-containing biaryls are a prominent structural motif in a vast array of pharmaceuticals and functional materials. The selection of the starting bromopyridine isomer is a critical decision that significantly impacts reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth comparative analysis of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine in Suzuki coupling reactions, supported by experimental data and mechanistic insights to inform your synthetic design.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'-B(OR)2, Base Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Regeneration Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of bromopyridine isomer directly influences the rate-determining step, which is often the oxidative addition of the C-Br bond to the Pd(0) catalyst.[2]

Comparative Reactivity of Bromopyridine Isomers

The position of the bromine atom on the pyridine ring dictates the electronic properties of the C-Br bond and the potential for interaction with the palladium catalyst, leading to a distinct reactivity profile for each isomer.

IsomerStructureKey Characteristics
2-Bromopyridine Activated C-Br bond due to the electron-withdrawing nature of the adjacent nitrogen. However, the lone pair on the nitrogen can coordinate to the palladium catalyst, potentially leading to inhibition.[2]
3-Bromopyridine The least reactive isomer. The nitrogen atom is meta to the bromine, exerting a weaker electronic influence on the C-Br bond, resulting in a slower rate of oxidative addition.[2]
4-Bromopyridine Generally the most reactive isomer. The strong electron-withdrawing effect of the para-nitrogen highly polarizes the C-Br bond, making the carbon atom highly electrophilic and susceptible to oxidative addition.[2]

This reactivity trend (4- > 2- > 3-) is a crucial consideration when planning a synthesis, as it dictates the required reaction conditions. More forcing conditions, such as higher temperatures, longer reaction times, or more active catalyst systems, are often necessary for the less reactive isomers.[2]

Experimental Comparison and Protocol Guidance

While the optimal conditions can vary depending on the specific boronic acid partner, a general protocol for the Suzuki coupling of bromopyridines can serve as a starting point for optimization.

General Experimental Protocol

The following is a representative procedure for the Suzuki coupling of a bromopyridine with an arylboronic acid.

Materials:

  • Bromopyridine isomer (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the bromopyridine, arylboronic acid, base, and palladium catalyst.[3]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[3]

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[3]

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: Bromopyridine, Boronic Acid, Base, Catalyst B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Add Degassed Solvent B->C D Heat and Stir (80-120 °C) C->D E Monitor Progress (TLC, GC-MS, LC-MS) D->E F Cool to Room Temperature E->F G Dilute and Wash F->G H Dry, Concentrate, and Purify G->H

Caption: A general experimental workflow for the Suzuki coupling of bromopyridines.

Comparative Performance Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of bromopyridine isomers with phenylboronic acid, compiled from various sources. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies.

Bromopyridine IsomerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromopyridine Pd(OAc)₂/SPhosK₃PO₄1,4-Dioxane1004~95[2]
3-Bromopyridine Pd(PPh₃)₄K₂CO₃Toluene/H₂O8012~85[2]
4-Bromopyridine Pd(dppf)Cl₂K₂CO₃MeCN/H₂O801-2>90[4]

These data generally support the established reactivity trend, with 4-bromopyridine often providing high yields under milder conditions and shorter reaction times.

Challenges and Troubleshooting

Each isomer presents a unique set of challenges that may require specific troubleshooting strategies.

  • 2-Bromopyridine: The primary challenge is potential catalyst inhibition by the nitrogen lone pair.[2] If low yields are observed, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can promote the desired catalytic cycle.[5]

  • 3-Bromopyridine: The lower reactivity of 3-bromopyridine may necessitate more forcing conditions.[2] Increasing the reaction temperature, extending the reaction time, or employing a more active catalyst system, such as one with an N-heterocyclic carbene (NHC) ligand, can be beneficial.

  • General Issues: Common side reactions for all isomers include protodeboronation of the boronic acid and homocoupling of the coupling partners.[6][7] Ensuring a thoroughly deoxygenated reaction environment and using the appropriate stoichiometry of reagents can help minimize these side reactions.[5]

Troubleshooting Low_Yield Low Yield Isomer_Check Which Isomer? Low_Yield->Isomer_Check 2-Bromo 2-Bromopyridine Isomer_Check->2-Bromo Ortho 3-Bromo 3-Bromopyridine Isomer_Check->3-Bromo Meta General General Issues Isomer_Check->General All Catalyst_Inhibition Catalyst Inhibition 2-Bromo->Catalyst_Inhibition Low_Reactivity Low Reactivity 3-Bromo->Low_Reactivity Side_Reactions Side Reactions (Protodeboronation, Homocoupling) General->Side_Reactions Bulky_Ligands Use Bulky Ligands (SPhos, XPhos) Catalyst_Inhibition->Bulky_Ligands Forcing_Conditions Increase Temp/Time Use Active Catalyst (NHC) Low_Reactivity->Forcing_Conditions Optimize_Conditions Deoxygenate Thoroughly Check Stoichiometry Side_Reactions->Optimize_Conditions

Caption: A troubleshooting guide for common issues in the Suzuki coupling of bromopyridine isomers.

Conclusion

The choice of bromopyridine isomer is a critical parameter in the design of a successful Suzuki coupling reaction. 4-Bromopyridine is generally the most reactive, followed by 2-bromopyridine, with 3-bromopyridine being the least reactive. This reactivity trend is a direct consequence of the electronic effects of the pyridine nitrogen. Understanding these differences and the potential challenges associated with each isomer allows for the rational selection of reaction conditions to achieve optimal yields and purity in the synthesis of valuable pyridine-containing biaryl compounds.

References

A Comparative Guide to 3-Bromo-5-methylpyridine and 3-iodo-5-methylpyridine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the aryl halide substrate is a critical parameter that dictates reaction efficiency, scope, and overall success. Substituted halopyridines are foundational building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1][2] This guide provides an in-depth, objective comparison of two closely related yet distinct synthons: 3-bromo-5-methylpyridine and 3-iodo-5-methylpyridine. By examining the fundamental principles of their reactivity and presenting supporting experimental contexts, this document aims to equip researchers with the insights needed to make informed decisions in reaction design and optimization.

The Decisive Role of the Halogen: A Fundamental Reactivity Analysis

The primary differentiator between this compound and 3-iodo-5-methylpyridine in catalytic applications is the nature of the carbon-halogen (C-X) bond. In the majority of palladium-catalyzed cross-coupling reactions—including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions—the initial and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[3][4]

The generally accepted order of reactivity for aryl halides in this crucial step is:

Ar-I > Ar-Br > Ar-Cl > Ar-F

This trend is directly correlated with the bond dissociation energies of the C-X bond. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making it more susceptible to cleavage and subsequent insertion of the palladium catalyst. Consequently, 3-iodo-5-methylpyridine is inherently more reactive than its bromo-counterpart.[5] This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Performance in Key Cross-Coupling Reactions: A Comparative Overview

While direct, side-by-side experimental data for this compound and 3-iodo-5-methylpyridine under identical conditions is not extensively documented, a robust performance comparison can be extrapolated from established principles and data from analogous systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For the coupling of 3-halopyridines with boronic acids, the increased reactivity of the iodo-derivative is a distinct advantage.

Feature3-iodo-5-methylpyridineThis compoundRationale
Relative Reactivity HighModerateThe C-I bond is weaker than the C-Br bond, facilitating a faster rate of oxidative addition to the palladium catalyst.[5]
Typical Reaction Temperature Room temperature to 80 °C80 °C to 120 °CThe lower activation energy for C-I bond cleavage allows for milder heating.[5]
Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 2-5 mol%)The higher reactivity of the iodo-substrate often requires less catalyst to achieve high conversion.
Reaction Times Shorter (e.g., 1-12 hours)Longer (e.g., 12-24 hours)The faster rate of oxidative addition leads to a quicker overall reaction.
Side Reactions Lower propensity for proto-dehalogenationHigher propensity for proto-dehalogenation, especially under forcing conditions.The milder conditions required for the iodo-compound reduce the likelihood of side reactions.

Experimental Protocol: A Generalized Suzuki-Miyaura Coupling

Herein is a representative protocol adaptable for both substrates, with suggested modifications based on the halide.

Materials:

  • 3-Halo-5-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • To a reaction vessel, add the 3-halo-5-methylpyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture with vigorous stirring. For 3-iodo-5-methylpyridine, begin with a lower temperature (e.g., 80 °C). For this compound, a higher temperature (e.g., 100 °C) may be necessary.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and perform an aqueous work-up.

  • The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii_complex [Ar-Pd(II)L₂(X)] oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation pd_ii_aryl_complex [Ar-Pd(II)L₂(Ar')] transmetalation->pd_ii_aryl_complex boronate Ar'B(OR)₃⁻ base Base boronic_acid Ar'B(OH)₂ boronic_acid->boronate + Base reductive_elimination Reductive Elimination pd_ii_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' aryl_halide Ar-X (3-Halo-5-methylpyridine)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira reaction, which couples aryl halides with terminal alkynes, also benefits from the enhanced reactivity of aryl iodides. For this specific transformation, the difference in reactivity between bromides and iodides can be particularly pronounced.[6]

Feature3-iodo-5-methylpyridineThis compoundRationale
Reactivity ExcellentGood to ModerateThe C-I bond is highly susceptible to oxidative addition, making iodides ideal substrates for Sonogashira couplings.
Copper Co-catalyst Often effective in copper-free conditionsTypically requires a copper(I) co-catalyst (e.g., CuI)The higher reactivity of the iodide can sometimes circumvent the need for a copper co-catalyst.
Reaction Temperature Room temperature to 60 °C50 °C to 100 °CMilder conditions are generally sufficient for the more reactive iodo-substrate.
Yields Generally higherModerate to high, but can be variableThe propensity for side reactions, such as alkyne homocoupling (Glaser coupling), can be reduced with the more efficient iodo-substrate.

Experimental Protocol: A Generalized Sonogashira Coupling

Materials:

  • 3-Halo-5-methylpyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI, optional for iodide, recommended for bromide)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a degassed solution of the 3-halo-5-methylpyridine in the chosen solvent, add the palladium catalyst, copper(I) iodide (if used), and the amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at the appropriate temperature (e.g., room temperature for the iodide, 60-80 °C for the bromide).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform a standard aqueous work-up and purification by column chromatography.

Diagram: Experimental Workflow for Cross-Coupling

Experimental_Workflow start Start reagent_prep Combine 3-Halo-5-methylpyridine, Coupling Partner, Catalyst, Ligand, & Base start->reagent_prep inert_atmosphere Evacuate & Backfill with Inert Gas (3x) reagent_prep->inert_atmosphere add_solvent Add Degassed Solvent inert_atmosphere->add_solvent reaction Heat to Desired Temperature with Stirring add_solvent->reaction monitoring Monitor Progress by TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Dry, Filter, Concentrate & Purify workup->purification end End purification->end

Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Mechanistic Considerations and Causality

The choice between this compound and 3-iodo-5-methylpyridine extends beyond simple reactivity. The pyridine nitrogen itself can play a role in the catalytic cycle. It can coordinate to the palladium center, potentially inhibiting the catalyst.[7] The use of bulky, electron-rich phosphine ligands can often mitigate this effect by sterically shielding the palladium and promoting the desired reductive elimination step.

For the more challenging C-Br bond activation of this compound, the selection of a highly active catalyst system is paramount. This may involve the use of more sophisticated and often more expensive ligands and pre-catalysts. In contrast, the higher reactivity of 3-iodo-5-methylpyridine may allow for the use of simpler, more traditional catalyst systems like Pd(PPh₃)₄.

Conclusion and Recommendations

Both this compound and 3-iodo-5-methylpyridine are valuable intermediates in catalysis. The choice between them should be guided by a balance of reactivity, cost, and the specific requirements of the synthetic route.

  • 3-Iodo-5-methylpyridine is the substrate of choice when high reactivity, mild reaction conditions, and short reaction times are paramount. Its use can lead to higher yields and cleaner reaction profiles, which is particularly advantageous in complex, multi-step syntheses where overall yield is critical.

  • This compound represents a more cost-effective option and is a viable substrate for a wide range of cross-coupling reactions. However, its lower reactivity often necessitates more forcing conditions, higher catalyst loadings, and potentially more extensive optimization to achieve high yields.

For drug development professionals and scientists working on the synthesis of novel chemical entities, a thorough understanding of these differences is essential for the strategic design of efficient and robust synthetic pathways.

References

The Efficacy of Palladium Catalysts in Cross-Coupling Reactions with 3-Bromo-5-methylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 3-Bromo-5-methylpyridine in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Among the plethora of functionalized pyridines, this compound stands out as a particularly valuable building block. Its strategic substitution pattern—a bromine atom amenable to a wide array of cross-coupling reactions and a methyl group that can influence steric and electronic properties—renders it a versatile precursor for the synthesis of complex molecules with diverse biological activities and material properties.

The efficient functionalization of this compound hinges on the strategic selection of a palladium catalyst. The choice of the palladium precursor and, critically, the ancillary ligand, dictates the success of the transformation, influencing reaction rates, yields, and functional group tolerance. This guide provides a comprehensive comparison of the efficacy of various palladium catalysts in the most pertinent cross-coupling reactions of this compound: Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. By delving into the mechanistic nuances and presenting comparative experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds with Precision

The Suzuki-Miyaura reaction is arguably the most widely employed method for the formation of biaryl and heteroaryl-aryl bonds.[1] For a substrate like this compound, the pyridine nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition.[2] Therefore, the selection of a robust catalyst system is paramount.

Comparative Efficacy of Palladium Catalysts in Suzuki-Miyaura Coupling

Experimental data from studies on structurally similar bromopyridines provide valuable insights into catalyst performance. For routine couplings, traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) offer a reliable and cost-effective option, consistently providing good to excellent yields.[3] However, for more challenging substrates or when higher catalytic efficiency is desired, modern catalyst systems employing bulky, electron-rich phosphine ligands are superior.

Catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) have demonstrated high efficacy, often leading to shorter reaction times and increased yields.[4] The bidentate dppf ligand is thought to prevent the formation of inactive palladium dimers and promote the crucial reductive elimination step. For particularly demanding couplings, catalyst systems based on palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with specialized biarylphosphine ligands like SPhos are often the catalysts of choice.[2] These bulky and electron-donating ligands facilitate the oxidative addition of the aryl bromide and enhance the rate of the overall catalytic cycle.[5]

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Substituted Bromopyridines

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901875-85Effective for various arylboronic acids with a 2-bromo-3-methylpyridine substrate.[2]
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane802-4HighDemonstrates high efficiency and shorter reaction times for the coupling of 5-bromoindazoles.[4]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10016-24HighRecommended for challenging substrates, including electron-rich and sterically hindered pyridines.[6]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Degassed deionized water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, phenylboronic acid, and anhydrous potassium phosphate.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 3-methyl-5-phenylpyridine.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (Ar'-B(OR)₂) ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: A Gateway to Alkenylated Pyridines

The Heck reaction provides a powerful method for the C-C bond formation between an unsaturated halide and an alkene, enabling the vinylation of this compound.[7] The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity.

Comparative Efficacy of Palladium Catalysts in the Heck Reaction

For the Heck reaction of bromopyridines, a variety of palladium sources can be employed, with Palladium(II) acetate (Pd(OAc)₂) being a common and effective precursor.[8] The catalytic activity is highly dependent on the phosphine ligand used in conjunction with the palladium source. Electron-rich and bulky phosphine ligands, such as Tri(o-tolyl)phosphine (P(o-tol)₃) , are often employed to facilitate the oxidative addition of the aryl bromide.[8] Traditional catalysts like Pd(PPh₃)₄ can also be effective, particularly with more activated alkenes. For less reactive systems, the use of Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a bulky phosphine ligand like Tri-tert-butylphosphine (P(t-Bu)₃) can lead to improved results.

Table 2: Comparison of Palladium Catalysts for the Heck Reaction of Substituted Bromopyridines

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Observations
Pd(OAc)₂ (3 mol%)P(o-tol)₃ (6 mol%)Et₃NDMF10024~78Effective for the coupling of 2-amino-5-bromo-4-methylpyridine with styrene.[8]
Pd(PPh₃)₄ (3 mol%)-K₂CO₃Acetonitrile8018~85Good yield with n-butyl acrylate as the coupling partner for 3-bromo-2-methylpyridine.
Pd₂(dba)₃ (1.5 mol%)P(t-Bu)₃ (3 mol%)NaOAcDMA12020~72Suitable for less reactive alkenes like 1-octene with 3-bromo-2-methylpyridine.
Experimental Protocol: Heck Reaction of this compound with Styrene

This protocol is adapted from established methodologies for the Heck reaction of similar bromopyridines.[8]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound, Palladium(II) acetate, and Tri(o-tolyl)phosphine.

  • Add anhydrous DMF and triethylamine.

  • Add styrene to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C.

  • Stir the reaction at this temperature for 24 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3-methyl-5-styrylpyridine.

Visualization: The Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Carbopalladation Carbopalladation (Alkene) ArPd(II)XL2->Carbopalladation Intermediate R-CH₂-CH(Ar)-Pd(II)XL₂ Carbopalladation->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product Ar-CH=CH-R Beta_Hydride_Elimination->Product Base_Regeneration Base Regeneration Beta_Hydride_Elimination->Base_Regeneration Base_Regeneration->Pd(0)L2

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has emerged as a cornerstone for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical and materials chemistry.[9] For heteroaryl halides like this compound, the reaction can be challenging due to the potential for catalyst inhibition by the pyridine nitrogen and the steric hindrance imparted by the methyl group.[10]

Comparative Efficacy of Palladium Catalysts in Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious choice of the catalyst system. Palladium precursors such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Palladium(II) acetate (Pd(OAc)₂) are commonly used.[11] However, the key to success lies in the selection of the phosphine ligand. Bulky, electron-rich biarylphosphine ligands are essential for promoting the challenging oxidative addition and facilitating the reductive elimination steps.

Ligands such as (±)-BINAP and Xantphos have proven effective for the amination of bromopyridines.[10][11] For particularly challenging substrates, the use of highly specialized Buchwald ligands like RuPhos or XPhos is often necessary to achieve high yields.[12][13] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or weaker inorganic bases such as cesium carbonate (Cs₂CO₃) being commonly employed, depending on the substrate's sensitivity.[11][14]

Table 3: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of Substituted Bromopyridines

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)YieldObservations
Pd₂(dba)₃ (2)(±)-BINAP (3)NaOtBu (1.4)Toluene8018GoodEffective for the amination of 2-bromo-6-methylpyridine with a primary amine.[10]
Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11018-24Good to ExcellentA general and effective system for the amination of various bromopyridines with arylamines.[11]
Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Dioxane10012-24HighHighly effective for challenging aminations of heteroaryl halides.[12]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is a generalized procedure adaptable for coupling various secondary amines with this compound.[10]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

  • Add anhydrous toluene via syringe, followed by the addition of morpholine.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-substituted aminopyridine.

Visualization: The Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition ArPd(II)XL Ar-Pd(II)(X)L Oxidative_Addition->ArPd(II)XL Amine_Coordination Amine Coordination (R₂NH) ArPd(II)XL->Amine_Coordination Amine_Complex [Ar-Pd(II)(X)(R₂NH)L] Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(NR₂)L Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR₂ Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[15] This reaction is co-catalyzed by palladium and copper(I) and is performed in the presence of an amine base.[16]

Comparative Efficacy of Palladium Catalysts in Sonogashira Coupling

For the Sonogashira coupling of this compound, the classic catalyst system of Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) in combination with a copper(I) co-catalyst, typically Copper(I) iodide (CuI) , is highly effective.[17] This system, in the presence of an amine base such as triethylamine (Et₃N) , readily facilitates the coupling of a wide range of terminal alkynes.

For substrates that may be sensitive to copper, copper-free Sonogashira protocols have been developed. These often rely on more sophisticated palladium catalyst systems. For instance, the use of Pd(PPh₃)₄ can be effective in the absence of a copper co-catalyst, although higher reaction temperatures may be required.[3] More modern approaches utilize palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands to promote the catalytic cycle in the absence of copper.

Table 4: Comparison of Palladium Catalysts for the Sonogashira Coupling of Substituted Bromopyridines

Catalyst System (mol%)Cu Co-catalyst (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF656~90A standard and highly effective system for the coupling of 3-bromo-2-methylpyridine with phenylacetylene.[17]
Pd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃N (excess)DMF100372-96An optimized system for the rapid and high-yielding coupling of 2-amino-3-bromopyridines.[18]
Pd(PPh₃)₄ (15)CuI (30)Et₃N (excess)THFRT16HighEffective for the coupling of 6-bromo-3-fluoro-2-cyanopyridine at room temperature.[3]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[17]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous THF and triethylamine, followed by the phenylacetylene via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 65 °C).

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the mixture, dilute with diethyl ether, and filter through celite.

  • Wash the filtrate with a saturated aqueous NH₄Cl solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3-methyl-5-(phenylethynyl)pyridine.

Visualization: The Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)AlkynylL2 Ar-Pd(II)(C≡CR)L₂ Transmetalation->ArPd(II)AlkynylL2 CuX CuX Transmetalation->CuX Reductive_Elimination Reductive Elimination ArPd(II)AlkynylL2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡CR Reductive_Elimination->Product Alkyne_Coordination Alkyne Coordination (R-C≡CH) CuX->Alkyne_Coordination Cu_Alkynyl Cu-C≡CR Alkyne_Coordination->Cu_Alkynyl Cu_Alkynyl->Transmetalation

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Conclusion: A Roadmap for Catalyst Selection

The effective palladium-catalyzed functionalization of this compound is a critical enabling technology in modern synthetic chemistry. The choice of catalyst is not a one-size-fits-all decision but rather a nuanced process that requires an understanding of the specific cross-coupling reaction and the nature of the coupling partners.

For routine Suzuki-Miyaura couplings, Pd(PPh₃)₄ remains a workhorse catalyst, while Pd(dppf)Cl₂ offers enhanced reactivity. For the Heck reaction , Pd(OAc)₂ paired with an appropriate phosphine ligand provides a versatile system. The Buchwald-Hartwig amination of this sterically hindered heteroaryl bromide necessitates the use of bulky, electron-rich phosphine ligands, such as Xantphos or more specialized Buchwald ligands, in conjunction with a palladium precursor like Pd₂(dba)₃ . Finally, the classic Pd(PPh₃)₂Cl₂/CuI system is highly reliable for the Sonogashira coupling .

This guide has provided a comparative analysis of palladium catalyst efficacy, supported by experimental data from analogous systems, and detailed protocols for key transformations. By leveraging these insights, researchers can navigate the complexities of catalyst selection and unlock the full synthetic potential of this compound.

References

A Comparative Guide to the Quantitative Analysis of 3-Bromo-5-methylpyridine: qNMR vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Imperative in Pharmaceutical Synthesis

In the landscape of pharmaceutical research and drug development, the purity and exact concentration of chemical intermediates are not mere details; they are the bedrock of reproducible science and regulatory compliance. 3-Bromo-5-methylpyridine (CAS No: 3430-16-8), a key heterocyclic building block, is instrumental in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a reactive bromine atom and a nucleophilic nitrogen within the pyridine ring, makes it a versatile precursor.[1] However, the very reactivity that makes it valuable also predisposes it to potential side reactions, leading to impurities that can compromise the safety and efficacy of the final drug product.

Therefore, the accurate quantification—or assay—of this compound is a critical quality control step. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a primary analytical method, with established orthogonal techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and classical Titrimetry for the assay of this crucial intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and offer a clear, data-driven comparison to empower researchers and quality control analysts in selecting the most fit-for-purpose methodology.

The Primary Standard Bearer: Quantitative ¹H NMR (qNMR)

Quantitative NMR stands apart from most other analytical techniques because it is a primary ratio method.[2] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[3][4] This allows for the determination of the quantity of an analyte by comparing the integral of one of its signals to the integral of a signal from a certified reference material (an internal standard) of known purity, weighed into the same sample.[3] Crucially, qNMR does not require a reference standard of the analyte itself, a significant advantage when dealing with novel compounds or when a certified standard is unavailable.[4][5]

Why qNMR is a Superior Choice for Assay
  • Metrological Traceability: qNMR results can be made traceable to the International System of Units (SI) through the use of certified reference materials (CRMs), lending it the highest level of analytical confidence.[2]

  • Non-Destructive: The sample can be recovered unchanged after analysis, which is invaluable when working with precious or limited quantities of material.[3]

  • Structural Confirmation: A single qNMR experiment provides both quantitative data and unequivocal structural confirmation of the analyte, simultaneously verifying identity and purity.[6]

  • Broad Applicability: It can be used for nearly any organic compound that is soluble and contains NMR-active nuclei (¹H, ¹³C, ¹⁹F, ³¹P, etc.).[4][5]

Experimental Protocol: qNMR Assay of this compound

This protocol is designed to be a self-validating system, ensuring accuracy and precision.

1. Rationale for Component Selection:

  • Analyte: this compound (M.W. 172.02 g/mol ).

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, >99.5% purity).

    • Causality: Maleic acid is chosen because it is non-volatile, stable, non-hygroscopic, and can be weighed with high accuracy.[7] Its ¹H NMR spectrum in DMSO-d₆ shows a sharp singlet for its two vinyl protons at ~6.2 ppm, a region that does not overlap with the signals of this compound.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent solvent for a wide range of organic compounds, including both the analyte and the chosen internal standard. Its residual proton signal (~2.5 ppm) is well-separated from analyte and standard signals.

2. Step-by-Step Methodology:

  • Precision Weighing: Using a calibrated ultramicrobalance, accurately weigh approximately 15 mg of this compound into a clean glass vial. Record the weight to at least 0.01 mg.[8]

  • Internal Standard Addition: Accurately weigh approximately 10 mg of maleic acid (CRM) into the same vial. Record the weight with the same precision.

  • Sample Dissolution: Add approximately 0.75 mL of DMSO-d₆ to the vial using a positive displacement pipette. Ensure complete dissolution by gentle vortexing.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition (e.g., on a 600 MHz Spectrometer):

    • Temperature: Set the probe temperature to 298 K and allow it to equilibrate.

    • Pulse Angle: Use a calibrated 90° pulse to ensure uniform excitation across the spectrum.

    • Relaxation Delay (D1): Set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton to be integrated (both analyte and IS). A conservative value of 30 seconds is recommended to ensure complete magnetization recovery, which is critical for accurate integration.[9]

    • Acquisition Time (AQ): Set to at least 3 seconds to ensure good digital resolution.

    • Number of Scans (NS): Acquire a sufficient number of scans (typically 16 or 32) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[9]

  • Data Processing:

    • Apply an exponential window function with a line broadening (LB) of 0.3 Hz.

    • Perform Fourier transformation.

    • Crucial Step: Manually and carefully phase the spectrum and perform a baseline correction across the entire spectral width to ensure the accuracy of the integrals. Automatic routines are often insufficient.[10]

  • Integration and Calculation:

    • Select a well-resolved, non-overlapping signal for the analyte (e.g., the methyl protons, -CH₃, a singlet expected around 2.3 ppm).

    • Integrate the sharp singlet of the maleic acid vinyl protons (~6.2 ppm).

    • Calculate the purity (Purityₐ) of the analyte using the following equation:

    ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="ng-star-inserted display">

    Puritya(%)=IaIis×NisNa×MaMis×misma×Purityis Purity_a (%) = \frac{I_a}{I{is}} \times \frac{N_{is}}{N_a} \times \frac{M_a}{M_{is}} \times \frac{m_{is}}{m_a} \times Purity_{is} Puritya​(%)=Iis​Ia​​×Na​Nis​​×Mis​Ma​​×ma​mis​​×Purityis​

    Where:

    • Iₐ and Iᵢₛ are the integrals of the analyte and internal standard signals.

    • Nₐ and Nᵢₛ are the number of protons for the integrated signals of the analyte (e.g., 3 for -CH₃) and standard (2 for maleic acid).

    • Mₐ and Mᵢₛ are the molar masses of the analyte and standard.

    • mₐ and mᵢₛ are the masses of the analyte and standard.

    • Purityᵢₛ is the certified purity of the internal standard.

qNMR Workflow Visualization

qNMR_Workflow start Start prep Sample Preparation (Accurate Weighing of Analyte & CRM Standard) start->prep Weighing dissolve Dissolution (in Deuterated Solvent) prep->dissolve Solvation acquire NMR Acquisition (Optimized Parameters: D1, NS, 90° Pulse) dissolve->acquire Measurement process Data Processing (Manual Phasing & Baseline Correction) acquire->process FID -> Spectrum calculate Integration & Purity Calculation process->calculate Integration end_node Report Result calculate->end_node Final Assay

Caption: A streamlined workflow for quantitative NMR (qNMR) analysis.

Orthogonal Verification: Chromatographic and Titrimetric Methods

While qNMR is a powerful primary method, regulatory bodies like the FDA and international guidelines often recommend the use of orthogonal methods—techniques that rely on different physicochemical principles—to provide a comprehensive purity profile.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[12] It is the workhorse of the pharmaceutical industry for purity and impurity analysis.[13]

Experimental Protocol: HPLC Assay of this compound

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[13]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold, and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.[14]

  • Quantification (External Standard Method):

    • Prepare a stock solution of a this compound reference standard of known purity.

    • Create a series of calibration standards by serial dilution to cover the expected concentration range.

    • Generate a calibration curve by plotting peak area against concentration.

    • Prepare the analyte sample at a known concentration and determine its purity by comparing its peak area to the calibration curve.

Gas Chromatography (GC)

GC is ideal for analyzing volatile and thermally stable compounds.[12] It separates components based on their partitioning between a gaseous mobile phase and a stationary phase within a column.

Experimental Protocol: GC Assay of this compound

  • Instrumentation: GC system with a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: A mid-polarity column such as a DB-17 (50% Phenyl-methylpolysiloxane).

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: Initial oven temperature of 80 °C, ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Injector and Detector Temperature: 250 °C and 280 °C, respectively.

  • Quantification: External standard method, analogous to the HPLC procedure.

Titrimetry

This classical chemical method relies on a stoichiometric reaction between the analyte and a reagent of known concentration (the titrant). For this compound, the basic nitrogen atom can be titrated with a strong acid.

Experimental Protocol: Titrimetric Assay

  • Method: Non-aqueous acid-base titration.

    • Causality: Non-aqueous conditions are required because pyridine derivatives are very weak bases in water, leading to an indistinct endpoint.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent like glacial acetic acid.

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid, standardized against potassium hydrogen phthalate.

  • Endpoint Detection: Use a potentiometric endpoint with a suitable electrode system or a visual indicator like crystal violet.[15]

  • Calculation: Determine the purity based on the volume of titrant consumed to reach the equivalence point.

Head-to-Head Performance Comparison

The choice of an analytical method is a balance of technical performance, sample constraints, and available resources. The following table summarizes the key performance characteristics of each technique for the assay of this compound.

ParameterQuantitative NMR (qNMR) HPLC-UV GC-FID Titrimetry
Principle Nuclear spin properties[3]Differential partitioning (liquid-solid)[16]Differential partitioning (gas-liquid)[12]Stoichiometric chemical reaction[17]
Primary Method? Yes (Primary Ratio Method)[2]No (Requires analyte-specific standard)No (Requires analyte-specific standard)Yes (Can be a primary method)
Specificity Very High (Structurally specific)High (Separates impurities)High (Separates volatile impurities)Low (Measures total basicity)[18]
Accuracy Excellent (<1% RSD typical)[19]Very Good (Dependent on standard purity)[20]Very Good (Dependent on standard purity)Good (Can be affected by interferences)
Precision Excellent (<1% RSD typical)[19]Excellent (<1% RSD typical)[20]Excellent (<1% RSD typical)Good (Operator dependent)
Sample Destructive? No [3]YesYesYes
Analysis Time/Sample ~15-30 mins (including setup)[4]~20-40 mins (including equilibration)[20]~20-30 mins~10-15 mins
LOD/LOQ Moderate (µg-mg range)[21]Excellent (ng-µg range)[22]Excellent (pg-ng range)Poor (mg range)
Impurity Profiling Good (for NMR-active impurities)Excellent (for chromophoric impurities)Excellent (for volatile impurities)No

Decision Guide: Selecting the Appropriate Analytical Technique

The optimal method depends entirely on the analytical objective.

Decision_Tree start What is the Analytical Goal? goal1 Absolute Quantification (Assay) without a specific reference standard? start->goal1 goal2 Trace Impurity Profiling & Purity Check? start->goal2 goal3 Rapid QC check for Total Basicity? start->goal3 goal4 Check for Residual Volatile Solvents/Impurities? start->goal4 qnmr_node Use qNMR hplc_node Use HPLC gc_node Use GC titration_node Use Titration goal1->qnmr_node Yes goal1->hplc_node No (Standard Available) goal2->hplc_node Yes goal3->titration_node Yes goal4->gc_node Yes

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

For the definitive assay of this compound, Quantitative NMR (qNMR) emerges as the superior technique, offering unparalleled accuracy, structural confirmation, and metrological traceability without the need for an identical, analyte-specific reference standard. Its non-destructive nature further enhances its value in a research and development setting.

However, qNMR does not operate in a vacuum. A comprehensive quality control strategy should leverage the strengths of orthogonal methods. HPLC is indispensable for high-sensitivity separation and quantification of non-volatile impurities, providing a detailed purity profile that complements the qNMR assay. GC is the method of choice for analyzing volatile impurities and residual solvents, which are common in synthetic intermediates. Finally, Titrimetry , while lacking specificity, remains a rapid and cost-effective tool for routine process checks where total basicity is a sufficient indicator of quality.

By understanding the fundamental principles, strengths, and limitations of each technique, scientists can build a robust, multi-faceted analytical strategy that ensures the quality and integrity of this compound, thereby safeguarding the entire downstream drug development process.

References

The Strategist's Guide to 3,5-Disubstituted Pyridines: A Comparative Analysis of Alternatives to 3-Bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

<

Introduction: The Central Role and Emerging Challenges of 3-Bromo-5-methylpyridine

The 3,5-disubstituted pyridine motif is a cornerstone in modern medicinal chemistry, appearing in a significant percentage of top-selling pharmaceuticals.[1] Its unique electronic properties and spatial arrangement allow for critical interactions with biological targets. For decades, this compound has been a workhorse reagent for introducing this valuable scaffold, primarily through robust and well-understood palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3][4]

However, an over-reliance on a single building block presents strategic challenges in drug development. Fluctuations in cost and availability, the demand for milder reaction conditions for increasingly complex molecules, and the intellectual property landscape necessitate a thorough understanding of viable alternatives. This guide provides a head-to-head comparison of alternative reagents to this compound, offering experimental insights and data-driven guidance for researchers, scientists, and process chemists. We will delve into the nuances of reactivity, explore alternative coupling strategies, and even touch upon cutting-edge C-H functionalization techniques that bypass the need for pre-halogenated precursors.

The Benchmark: Palladium-Catalyzed Couplings with this compound

To compare alternatives, we must first establish a baseline. The carbon-bromine bond of this compound offers a balanced combination of reactivity and stability, making it highly effective in common cross-coupling reactions. The oxidative addition of the C-Br bond to a Palladium(0) catalyst is typically the rate-determining step in these cycles.[5]

A typical Suzuki-Miyaura coupling, a powerful method for forming C-C bonds, serves as an excellent benchmark.[4][6] The workflow for such a reaction is well-established and provides a framework for comparing the performance of alternative reagents.

G cluster_flask Inert Atmosphere Reaction Setup cluster_cycle Catalytic Cycle Reagents 3-Halo-5-methylpyridine (1.0 eq) Arylboronic Acid (1.2-1.5 eq) Base (e.g., K3PO4, 2.0 eq) Catalyst Pd Precursor (e.g., Pd(OAc)2) Ligand (e.g., SPhos) or Pre-formed Catalyst (e.g., Pd(PPh3)4) Solvent Degassed Solvent (e.g., Dioxane/H2O, Toluene) OA Oxidative Addition Solvent->OA Heat (e.g., 80-110 °C) TM Transmetalation OA->TM RE Reductive Elimination TM->RE Pd0 Pd(0)L2 (Active Catalyst) RE->Pd0 Product 3-Aryl-5-methylpyridine RE->Product Forms C-C bond Pd0->OA Workup Aqueous Workup & Purification Product->Workup

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Halogenated Pyridine Alternatives

The most direct alternatives to this compound are its chloro and iodo analogues. The choice between them is a classic trade-off between cost and reactivity.

ReagentRelative CostC-X Bond Energy (kcal/mol)General ReactivityKey Considerations
3-Chloro -5-methylpyridineLowest ~81LowerRequires more active catalysts (e.g., those with bulky, electron-rich phosphine ligands), higher catalyst loadings, and often higher temperatures.[5]
3-Bromo -5-methylpyridineBaseline ~68Good The industry standard; offers a good balance of reactivity and cost for a wide range of applications.
3-Iodo -5-methylpyridineHighest ~51HigherAllows for milder reaction conditions, lower catalyst loadings, and is useful for less reactive coupling partners. May suffer from lower stability.

Expert Insight: The weaker carbon-halogen bond in bromo- and iodo-pyridines facilitates the critical oxidative addition step in palladium-catalyzed reactions, leading to milder conditions and often higher yields compared to their chloro counterparts.[5] While 3-chloro-5-methylpyridine is more cost-effective, its use necessitates more specialized and often more expensive catalyst systems to achieve comparable results.[5] For large-scale pharmaceutical production where cost of goods is paramount, the initial investment in optimizing a reaction with the cheaper chloro-analogue can be highly beneficial.[1][7][8][9]

Alternative Coupling Strategies: Shifting the Reactive Group

Instead of varying the halogen, a different strategic approach is to reverse the polarity of the coupling partners. Using 5-methylpyridine-3-boronic acid allows the pyridine ring to act as the nucleophilic partner in a Suzuki coupling.

1. 5-Methylpyridine-3-boronic acid

This reagent is particularly useful when the desired coupling partner is a complex or sensitive aryl halide that might be unstable under the conditions required to form a boronic acid.

  • Advantages :

    • Opens up different synthetic routes.

    • Boronic acids are generally stable, crystalline solids.[10]

    • Commercially available.[11]

  • Considerations :

    • The synthesis of the boronic acid itself adds a step to the overall sequence compared to starting with a commercially available halopyridine.[12]

    • The cost may be higher than the corresponding bromo-pyridine.

G cluster_A Halide-Based Strategy cluster_B Boronic Acid-Based Strategy Start_A This compound Product 3-Aryl-5-methylpyridine Start_A->Product Suzuki Coupling Partner_A Aryl Boronic Acid Ar-B(OH)2 Partner_A->Product Start_B 5-Methylpyridine-3-boronic acid Start_B->Product Suzuki Coupling Partner_B Aryl Halide Ar-X Partner_B->Product

Caption: Comparison of synthetic strategies for 3-Aryl-5-methylpyridine.

Advanced and Emerging Alternatives

For research and development professionals looking towards next-generation synthetic methods, two key areas offer alternatives to classical cross-coupling with halogenated pyridines.

1. Pyridine N-oxides and Other Activated Derivatives

Pyridine N-oxides can be used in certain coupling reactions and offer a different reactivity profile. Other leaving groups, such as triflates (OTf) or tosylates (OTs), can be used in place of halogens. These are typically much more reactive than even iodides but are also more expensive and often require synthesis from the corresponding hydroxypyridine.

2. Direct C-H Functionalization

The most atom-economical and modern approach is the direct functionalization of the C-H bond at the 3-position of 3-methylpyridine (β-picoline).[13] This strategy avoids the need for pre-installing a halogen or boronic acid group, potentially shortening synthetic routes and reducing waste.

  • Advantages :

    • Highly efficient and sustainable.[14]

    • Reduces synthetic steps.

  • Challenges :

    • Achieving high regioselectivity can be difficult due to the presence of other C-H bonds.

    • Often requires specific directing groups or specialized catalysts.

    • The field is still evolving, and protocols may not be as robust or general as classical cross-coupling.[14]

Experimental Protocols: A Head-to-Head Comparison

The following protocols provide a starting point for the Suzuki-Miyaura coupling of a generic arylboronic acid with different 3-substituted-5-methylpyridine reagents.

Protocol 1: Benchmark Suzuki Coupling with this compound

This protocol is adapted from established procedures for similar substrates.[15]

  • Reagents & Equipment :

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium Phosphate (K₃PO₄) (2.0 eq)

    • 1,4-Dioxane and degassed Water (4:1 ratio)

    • Schlenk flask, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

  • Procedure :

    • To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 85-95 °C with vigorous stirring.

    • Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling with 3-Chloro-5-methylpyridine (Higher Activity Catalyst)

This protocol utilizes a more active catalyst system necessary for the less reactive C-Cl bond.[5]

  • Reagents & Equipment :

    • 3-Chloro-5-methylpyridine (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

    • SPhos (a bulky phosphine ligand) (0.04 eq)

    • Potassium Phosphate (K₃PO₄) (3.0 eq)

    • Degassed Toluene and Water (10:1 ratio)

    • Schlenk flask, magnetic stirrer, inert atmosphere (Argon)

  • Procedure :

    • To a dry Schlenk flask, add 3-Chloro-5-methylpyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed toluene/water solvent mixture.

    • Heat the reaction to 100-110 °C with vigorous stirring.

    • Monitor, work up, and purify as described in Protocol 1.

Conclusion and Strategic Recommendations

The choice of reagent to introduce the 3-methyl-5-pyridyl moiety is a strategic decision that impacts cost, scalability, and synthetic efficiency.

  • For routine, lab-scale synthesis and broad applicability , This compound remains the gold standard due to its balanced reactivity and extensive literature precedent.

  • For large-scale manufacturing where cost is a primary driver , investing in process development to utilize 3-Chloro-5-methylpyridine with a modern, highly active catalyst system can yield significant savings.

  • For complex syntheses with sensitive functional groups or unreactive coupling partners , the higher reactivity of 3-Iodo-5-methylpyridine may be necessary to achieve acceptable yields under mild conditions.

  • When exploring alternative synthetic disconnections , 5-methylpyridine-3-boronic acid provides a valuable strategic reversal of coupling partners.

  • For cutting-edge, sustainable synthesis , researchers should monitor the rapidly advancing field of direct C-H functionalization , which promises to be the most efficient method in the future.

By understanding the nuances of each alternative, chemists can make informed decisions, optimizing their synthetic strategies for the specific demands of their drug discovery and development programs.

References

A Senior Application Scientist's Guide to 3-Bromo-5-methylpyridine: A Comparative Benchmark for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the 3,5-Disubstituted Pyridine Scaffold

To the discerning researcher in drug discovery and the broader chemical sciences, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs and biologically active compounds underscores its importance as a privileged structure.[1][2] Among the vast array of functionalized pyridines, 3-Bromo-5-methylpyridine has emerged as a particularly valuable building block. Its 3,5-disubstitution pattern allows for the creation of diverse molecular architectures, offering vectors for substitution that are crucial for fine-tuning the pharmacological and pharmacokinetic properties of a lead compound.

This guide provides a comprehensive benchmarking of this compound against other common pyridine-based building blocks. We will delve into a comparative analysis of their reactivity in key cross-coupling reactions, supported by experimental data and detailed protocols. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the strategic selection of building blocks for their synthetic campaigns.

Comparative Analysis of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The workhorse reactions of modern medicinal chemistry—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—provide a robust platform for evaluating the utility of this compound and its alternatives. The reactivity of halopyridines in these transformations is primarily governed by the nature of the halogen and its position on the pyridine ring. The generally accepted order of reactivity for halogens is I > Br > Cl, which is inversely correlated with the carbon-halogen bond dissociation energy.[3] For positional isomers, the reactivity is influenced by the electronic properties of the pyridine ring, with 2- and 4-halopyridines often exhibiting higher reactivity than their 3-halo counterparts due to more favorable electronic activation.[4]

Alternatives Under Consideration

For this comparative analysis, we will benchmark this compound against the following representative building blocks:

  • Isomeric Bromopyridines:

    • 2-Bromo-5-methylpyridine

    • 3-Bromo-2-methylpyridine

  • Alternative Halogen:

    • 3-Chloro-5-methylpyridine

These alternatives were chosen to probe the effects of halogen position and the nature of the halogen on the reactivity and utility of the building block.

Suzuki-Miyaura Coupling: A Head-to-Head Comparison

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[5] The efficiency of this reaction with halopyridines can be influenced by the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can lead to catalyst inhibition.[6]

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Substituted Halopyridines with Phenylboronic Acid

EntryHalopyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₄K₂CO₃Toluene/H₂O9018~60-70%[4]
22-Bromo-5-methylpyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O9018~75-85%[4]
33-Chloro-5-methylpyridinePd(OAc)₂/SPhosK₃PO₄Toluene10018Lower (expected)

Note: Yields are representative and can vary based on specific reaction conditions and the nature of the boronic acid partner. The yield for 3-Chloro-5-methylpyridine is expected to be lower under these conditions and would likely require more specialized catalysts or harsher conditions for optimal performance.

From the data, it is evident that 2-Bromo-5-methylpyridine generally provides higher yields in Suzuki-Miyaura couplings compared to this compound under similar conditions. This is consistent with the general trend of higher reactivity for 2-halopyridines. The chloro-analogue, 3-Chloro-5-methylpyridine, is expected to be the least reactive, often necessitating the use of more electron-rich and bulky phosphine ligands to facilitate the challenging oxidative addition step.[3]

Buchwald-Hartwig Amination: Navigating C-N Bond Formation

The Buchwald-Hartwig amination is a vital transformation for the synthesis of arylamines.[7] Similar to the Suzuki-Miyaura coupling, the reactivity of halopyridines in this reaction is sensitive to the position of the halogen.

Table 2: Comparative Performance in the Buchwald-Hartwig Amination

EntryHalopyridineAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
13-BromopyridineMorpholinePd₂(dba)₃/BINAPNaOtBuToluene80High[8]
22-BromopyridineVariousPd(OAc)₂/dpppNaOtBuToluene8055-98%[9]
33-ChloropyridineVariousPd₂(dba)₃/XPhosNaOtBuToluene100Moderate-High

Note: Direct comparative data for the methylated analogues under identical conditions is limited. The data presented is for the parent halopyridines to illustrate the general reactivity trends.

The data suggests that both 2- and 3-bromopyridines are competent substrates for the Buchwald-Hartwig amination, with specialized ligands enabling high yields even for the potentially inhibiting 2-bromopyridines.[9] The amination of 3-chloropyridines often requires more advanced catalytic systems, such as those employing bulky biarylphosphine ligands like XPhos.

Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds

The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines.[8][10] The reactivity in this copper-co-catalyzed palladium reaction also follows the general trend of I > Br > Cl.[10]

Table 3: Representative Yields in the Sonogashira Coupling of Halopyridines

EntryHalopyridineAlkyneCatalyst SystemBaseSolventYield (%)
13-Bromopyridine2-Methyl-3-butyn-2-olNS-MCM-41-PdEt₃NNMP~34%[10]
22-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NToluene~80-90%[4]
33-ChloropyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMFLower (expected)

Note: The yields are representative and can vary significantly with reaction conditions.

The available data indicates that 2-bromopyridines are generally more reactive in Sonogashira couplings than their 3-bromo counterparts.[4][10] Achieving high yields with 3-bromopyridines may require optimization of the catalyst system and reaction conditions. 3-Chloropyridines are expected to be significantly less reactive.

Experimental Protocols

To ensure the reproducibility and validation of the comparative data, the following detailed experimental protocols for key cross-coupling reactions are provided.

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow reagents 1. Reagent Assembly: - Halopyridine (1.0 equiv) - Boronic Acid (1.2 equiv) - Pd(PPh₃)₄ (3-5 mol%) - K₂CO₃ (2.0 equiv) inert 2. Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x) reagents->inert solvent 3. Solvent Addition: Add degassed Toluene/H₂O (4:1) inert->solvent reaction 4. Reaction: Heat at 90°C for 12-24h solvent->reaction workup 5. Workup: Aqueous workup and extraction reaction->workup purification 6. Purification: Column Chromatography workup->purification

Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Halopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 mmol)

  • Potassium carbonate (2.0 mmol)

  • Toluene and Water (degassed, 4:1 ratio)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the halopyridine, arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[11]

General Procedure for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents 1. Reagent Assembly: - Halopyridine (1.0 equiv) - Amine (1.2 equiv) - Pd₂(dba)₃ (1-2 mol%) - Ligand (e.g., BINAP) - NaO*t*Bu (1.4 equiv) inert 2. Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x) reagents->inert solvent 3. Solvent Addition: Add anhydrous, degassed Toluene inert->solvent reaction 4. Reaction: Heat at 80-110°C solvent->reaction workup 5. Workup: Aqueous workup and extraction reaction->workup purification 6. Purification: Column Chromatography workup->purification

Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • Halopyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 mmol)

  • Phosphine ligand (e.g., BINAP) (0.02-0.04 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous, degassed toluene

  • Standard laboratory glassware for inert atmosphere chemistry

Procedure:

  • In a glovebox or under a stream of inert gas, add the Pd₂(dba)₃, phosphine ligand, and sodium tert-butoxide to an oven-dried Schlenk tube.

  • Add the halopyridine and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 80-110°C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[8]

General Procedure for Sonogashira Coupling

Sonogashira_Workflow reagents 1. Reagent Assembly: - Halopyridine (1.0 equiv) - Alkyne (1.2 equiv) - PdCl₂(PPh₃)₂ (2-5 mol%) - CuI (5-10 mol%) - Et₃N inert 2. Inert Atmosphere: Degas with Argon/Nitrogen reagents->inert reaction 3. Reaction: Stir at RT to 70°C inert->reaction workup 4. Workup: Aqueous workup and extraction reaction->workup purification 5. Purification: Column Chromatography workup->purification

Experimental workflow for Sonogashira coupling.

Materials:

  • Halopyridine (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 mmol)

  • Copper(I) iodide (CuI) (0.05-0.1 mmol)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard laboratory glassware

Procedure:

  • To a flask containing the halopyridine, add the solvent and triethylamine.

  • Add the terminal alkyne, followed by the PdCl₂(PPh₃)₂ and CuI catalysts.

  • Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Stir the reaction at room temperature or heat to 50-70°C, monitoring by TLC.

  • Once the reaction is complete, dilute with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.[3][8]

Mechanistic Insights and Causality of Reactivity Differences

The observed differences in reactivity can be rationalized by considering the mechanism of palladium-catalyzed cross-coupling reactions. The catalytic cycle typically involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[12]

Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R-X PdII R-Pd(II)(X)L₂ OA->PdII TM Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) PdII->TM R'-M or R'₂NH PdII_R2 R-Pd(II)(R')L₂ TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R-R' RE->Product

Generalized catalytic cycle for palladium-catalyzed cross-coupling.

The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step. The strength of the C-X bond is a critical factor, with the weaker C-Br bond being more readily cleaved than the stronger C-Cl bond. This explains the generally higher reactivity of bromopyridines compared to their chloro-analogues.

The position of the halogen on the pyridine ring also plays a significant role. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring, but this effect is most pronounced at the 2- and 4-positions. This increased electrophilicity at these positions facilitates oxidative addition, leading to higher reactivity for 2- and 4-halopyridines compared to 3-halopyridines.[4] However, in the case of 2-halopyridines, the proximity of the nitrogen lone pair can lead to coordination to the palladium center, which can inhibit the catalytic cycle. This "2-pyridyl problem" can often be overcome by the use of bulky, electron-rich phosphine ligands that favor the formation of the active monoligated palladium species.[6]

Practical Considerations: Synthesis, Availability, and Cost

While reactivity is a primary concern, the accessibility and cost of a building block are crucial for its practical application, especially in large-scale synthesis.

  • Synthesis: this compound can be synthesized from 3-amino-5-methylpyridine via a Sandmeyer-type reaction.[13][14] The starting 3-amino-5-methylpyridine can be obtained from 3-nitro-5-chloropyridine through a multi-step process.[13] The synthesis of 3-chloro-5-methylpyridine can be achieved by the chlorination of 3-methylpyridine.[2][15]

  • Availability and Cost: this compound and its isomers are commercially available from various suppliers.[16] As a general trend, brominated pyridines are often more expensive than their chlorinated counterparts. The relative cost of isomeric bromopyridines can vary depending on the complexity of their synthesis. A price-focused analysis is always recommended when planning a large-scale synthetic campaign.[17]

Conclusion and Recommendations

This comparative guide demonstrates that while this compound is a versatile and valuable building block, its reactivity in palladium-catalyzed cross-coupling reactions is generally lower than its 2-bromo isomer. For Suzuki-Miyaura and Sonogashira couplings where high yields and mild conditions are paramount, 2-bromo-5-methylpyridine may be the preferred choice, provided that potential catalyst inhibition by the 2-pyridyl nitrogen is addressed through appropriate ligand selection.

This compound remains an excellent choice for introducing a 5-methyl-3-pyridyl moiety, particularly when the higher reactivity of the 2-isomer is not required or when the steric environment of the 2-position is problematic for the desired transformation. The chloro-analogue, 3-chloro-5-methylpyridine, represents a more economical but less reactive alternative, which may be suitable for process development where reaction optimization can be undertaken to achieve acceptable yields.

Ultimately, the selection of the optimal building block is a multi-faceted decision that requires a careful balance of reactivity, cost, availability, and the specific strategic goals of the synthetic project. This guide provides the foundational data and insights to empower researchers to make these critical decisions with confidence.

References

A Comparative Guide to the Kinetics of 3-Bromo-5-methylpyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 3-Bromo-5-methylpyridine

In the landscape of modern synthetic chemistry, pyridine scaffolds are indispensable pharmacophores and key components in functional materials. Among the vast array of pyridine-based building blocks, this compound stands out as a versatile intermediate. Its disubstituted pattern allows for the strategic introduction of molecular complexity, making it a valuable precursor in drug discovery and materials science. However, the successful and efficient utilization of this substrate in palladium-catalyzed cross-coupling reactions hinges on a deep understanding of its reactivity and the kinetics that govern these transformations.

This guide provides an in-depth comparison of the kinetic profiles of this compound in several cornerstone cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. We will dissect the mechanistic underpinnings that dictate its reactivity, compare it with other bromopyridine isomers, and provide robust experimental protocols for researchers to conduct their own kinetic analyses. The insights herein are designed to empower scientists to move beyond simple reaction completion and toward rationally optimized, efficient, and scalable synthetic routes.

Pillar 1: Fundamentals of Palladium-Catalyzed Cross-Coupling Kinetics

The efficiency of a palladium-catalyzed cross-coupling reaction is determined by the rates of the individual steps in its catalytic cycle. While variations exist, the generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition (OA): A low-valent palladium(0) complex reacts with the aryl halide (in this case, this compound), cleaving the carbon-bromine bond and forming a new palladium(II) intermediate. For aryl bromides, this step is frequently the slowest and therefore the rate-determining step (RDS) of the entire cycle.[2][3] The rate of OA is highly sensitive to the electronic properties of the aryl halide and the steric and electronic nature of the ligands on the palladium center.[4]

  • Transmetalation (TM): The organic moiety from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide. The rate of this step is influenced by the choice of base and the nature of the organometallic coupling partner.[5]

  • Reductive Elimination (RE): The two organic fragments on the palladium(II) center couple and are expelled, forming the desired new carbon-carbon or carbon-nitrogen bond and regenerating the active palladium(0) catalyst. The steric bulk of the ligands and the electronic character of the coupling partners can influence the rate of this final step.[6]

Understanding which step is rate-limiting is paramount for reaction optimization. If oxidative addition is the bottleneck, strategies may include using more electron-rich ligands to accelerate the reaction or increasing the temperature.[7]

Catalytic_Cycle cluster_cycle General Pd-Catalyzed Cross-Coupling Cycle cluster_reactants Inputs & Outputs Pd0 Pd(0)L_n OA_Complex R-Pd(II)L_n-X Pd0->OA_Complex Oxidative Addition (RDS) + R-X TM_Complex R-Pd(II)L_n-R' OA_Complex->TM_Complex Transmetalation + M-R' TM_Complex->Pd0 Reductive Elimination + R-R' RX This compound (R-X) MR Coupling Partner (M-R') Product Product (R-R') Catalyst Pd(0) Catalyst Base Base

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Pillar 2: Comparative Kinetic Analysis of this compound

The reactivity of bromopyridines is critically dependent on the position of the bromine atom relative to the ring's nitrogen atom. The electron-withdrawing nature of the nitrogen atom activates the C-Br bond towards oxidative addition, particularly at the ortho (2-) and para (4-) positions.[2] Consequently, the general reactivity trend for bromopyridine isomers is: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[8][9]

This compound, as a 3-substituted isomer, is inherently the least reactive of the simple bromopyridines. This reduced reactivity means that cross-coupling reactions often require more forcing conditions—such as higher temperatures, longer reaction times, or more active, specialized catalyst systems—to achieve high yields.[8]

Comparison of Common Cross-Coupling Reactions

The choice of cross-coupling reaction profoundly impacts the required conditions and expected outcomes. Below is a comparative overview of this compound's performance in four major reaction classes.

Reaction Type Coupling Partner Typical Catalyst System Key Kinetic Factors for this compound References
Suzuki-Miyaura Aryl/Vinyl Boronic Acids/EstersPd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos)Oxidative addition is typically rate-determining. The choice of base (e.g., K₃PO₄, Cs₂CO₃) and ligand is critical to overcome the substrate's lower reactivity.[10][11][12]
Heck Reaction AlkenesPd(OAc)₂, PdCl₂(PPh₃)₂Can exhibit unusual selectivity depending on the catalyst. While generally less reactive, specific supramolecular catalysts have shown higher efficacy with 3-bromopyridine compared to its isomers.[13][13][14][15]
Sonogashira Terminal AlkynesPd catalyst (e.g., Pd(PPh₃)₄) with a Cu(I) co-catalyst (e.g., CuI)The dual-catalyst system complicates kinetics. Oxidative addition to palladium remains a key step. Amine base choice is crucial for both catalyst regeneration and alkyne activation.[16][17][18]
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., BINAP, Josiphos)The rate-determining step can be either oxidative addition or reductive elimination, highly dependent on the amine and ligand structure. Bulky ligands are essential to promote C-N bond formation.[3][9][19]
Case Study: Overcoming Inertness in the Heck Reaction

While 3-bromopyridine is typically sluggish, a 2023 study demonstrated that a supramolecular palladium catalyst with a zinc-porphyrin site for substrate binding could dramatically boost activity.[13] In a reaction with butyl acrylate, 3-bromopyridine gave a 78% yield, whereas the more traditionally reactive 2- and 4-bromopyridine isomers yielded less than 11%.[13] This highlights a critical principle: while substrate electronics provide a baseline for reactivity, sophisticated catalyst design can override these inherent tendencies, likely by lowering the activation energy for the rate-determining oxidative addition step.

Pillar 3: A Self-Validating Protocol for Kinetic Analysis

To facilitate the rational optimization of cross-coupling reactions, conducting a kinetic study is invaluable. The following protocol provides a robust framework for determining reaction order and rate constants for the Suzuki-Miyaura coupling of this compound, a widely applicable methodology.

Objective

To determine the reaction order with respect to this compound and the arylboronic acid, and to calculate the apparent second-order rate constant (k_obs). This is achieved by employing pseudo-first-order conditions.

Materials
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄, dried)

  • Internal Standard (IS) (e.g., Dodecane, Biphenyl; must be stable under reaction conditions and not interfere with product peaks)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Reaction vials with stir bars

  • Heating block or oil bath

  • GC-MS or HPLC for analysis

Experimental Workflow

Caption: Experimental workflow for a cross-coupling kinetic study.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Analyte Solution: Prepare a stock solution of this compound and the internal standard (IS) in the reaction solvent. The concentration of the IS should be constant across all experiments.

    • Reagent Solution: Prepare a separate stock solution of the arylboronic acid.

    • Catalyst/Base Slurry: Prepare a stock mixture of the palladium catalyst and the base in the solvent. Keep this well-stirred to ensure homogeneity.

    • Rationale: Using stock solutions ensures accurate and reproducible addition of reagents to each reaction vial. The internal standard corrects for variations in injection volume during analysis.

  • Reaction Setup (Pseudo-First-Order Conditions):

    • To determine the order with respect to this compound, use a large excess (e.g., 10-20 equivalents) of the arylboronic acid. This ensures its concentration remains effectively constant throughout the reaction.

    • In a series of temperature-controlled vials, add the Reagent and Catalyst/Base stock solutions.

    • Initiate the reactions by adding the Analyte Solution to each vial at time t=0.

  • Sampling and Quenching:

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the aliquot in a prepared vial containing a diluting/quenching solvent (e.g., 1 mL of cold ethyl acetate).

    • Rationale: Quenching stops the reaction instantly, providing an accurate snapshot of the reactant and product concentrations at that specific time point.

  • Analysis and Data Interpretation:

    • Analyze the quenched samples by GC-MS or HPLC. Determine the concentration of the starting material (this compound) relative to the constant concentration of the internal standard.

    • For a first-order reaction, the rate is proportional to the concentration of the limiting reactant. The integrated rate law is: ln([A]t / [A]₀) = -kt.

    • Plot ln([this compound]t / [this compound]₀) versus time. If the plot is linear, the reaction is pseudo-first-order with respect to this compound. The slope of this line is equal to -k_obs.

    • Repeat the entire experiment, this time varying the concentration of the arylboronic acid while keeping this compound in large excess to determine the reaction order with respect to the boronic acid.

Conclusion and Future Outlook

The kinetic profile of this compound in palladium-catalyzed cross-coupling reactions is defined by its inherent electronic properties as a 3-halopyridine, which render it less reactive than its 2- and 4-isomers. Consequently, achieving high efficiency often necessitates carefully optimized conditions, including the use of highly active ligands, appropriate bases, and potentially higher reaction temperatures.

However, as demonstrated by recent advances in catalyst design, these inherent limitations can be overcome.[13] The future of this field lies in the development of novel catalytic systems that can lower the activation barrier for the rate-determining oxidative addition step, enabling these transformations to proceed under milder conditions with greater efficiency. The kinetic analysis protocols detailed in this guide provide the fundamental tools for researchers to contribute to this endeavor, allowing for the quantitative evaluation of new catalysts and the rational optimization of reactions critical to the advancement of chemical synthesis.

References

A Comparative Guide to the Reaction Rates of 2-, 3-, and 4-Bromopyridine Isomers in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern medicinal and materials chemistry, pyridine-based structures are ubiquitous, forming the core of countless pharmaceuticals, agrochemicals, and functional materials. Among the most versatile building blocks for accessing these complex scaffolds are the brominated pyridines. The strategic placement of the bromine atom at the 2-, 3-, or 4-position profoundly influences the molecule's electronic properties and, consequently, its reactivity. For researchers, scientists, and drug development professionals, a deep understanding of the relative reaction rates of these isomers is not merely academic; it is a critical factor in synthetic route design, optimization, and the efficient discovery of new chemical entities.

This guide provides an in-depth, objective comparison of the reactivity of 2-, 3-, and 4-bromopyridines. We will dissect their performance in two of the most fundamental classes of reactions in the synthetic chemist's toolkit: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. By grounding our analysis in mechanistic principles and supporting it with experimental data, this guide aims to equip you with the field-proven insights necessary to make informed decisions in your synthetic endeavors.

The Electronic Landscape of Bromopyridines: The Root of Reactivity Differences

The reactivity of any bromopyridine isomer is a direct consequence of the interplay between the electron-withdrawing nature of the pyridine nitrogen and the electronic effects of the bromine substituent.

  • The Pyridine Ring: The nitrogen atom, being more electronegative than carbon, exerts a powerful electron-withdrawing inductive effect (-I). This effect polarizes the ring, creating regions of significant electron deficiency (partial positive charge), particularly at the α (C2, C6) and γ (C4) positions.[1][2] This inherent electron deficiency deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic attack.[1]

  • The Bromine Substituent: The bromine atom exhibits a dual electronic nature. It withdraws electron density through induction (-I effect) due to its electronegativity, but it can also donate electron density through resonance (+M effect) via its lone pairs.[1] For halogens, the inductive effect is generally dominant.[2]

The position of the bromine atom relative to the ring nitrogen dictates the net electronic effect at the carbon-bromine bond, which is the primary determinant of reactivity in the reactions discussed below.

Figure 1. Electronic activation of C-Br bond in bromopyridine isomers.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for C-N, C-O, and C-S bond formation on electron-poor aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, with the formation of a high-energy anionic intermediate (a Meisenheimer complex) being the rate-determining step.[3] The stability of this intermediate is paramount to the reaction's feasibility.

Mechanistic Rationale & Reactivity Order: (2- ≈ 4-) >> 3-

  • 2- and 4-Bromopyridine: Nucleophilic attack at the C2 or C4 position results in a Meisenheimer complex where the negative charge can be delocalized onto the electronegative nitrogen atom through resonance.[3][4] This provides substantial stabilization, lowering the activation energy and dramatically increasing the reaction rate.[3] Consequently, 2- and 4-bromopyridines are highly reactive towards nucleophiles.[5]

  • 3-Bromopyridine: When a nucleophile attacks the C3 position, the resulting negative charge in the Meisenheimer complex is distributed only across the carbon atoms of the ring.[3][4] There is no resonance form that places the charge on the nitrogen. The lack of this crucial stabilizing interaction makes the intermediate significantly higher in energy, rendering SNAr at the 3-position extremely slow and generally unfavorable under standard conditions.

SNAr_Mechanism cluster_2 Attack at C-2 cluster_4 Attack at C-4 cluster_3 Attack at C-3 2-BrPy 2-Bromopyridine Int_2 Meisenheimer Intermediate (Charge on N) 2-BrPy->Int_2 + Nu⁻ Prod_2 Substitution Product Int_2->Prod_2 - Br⁻ 4-BrPy 4-Bromopyridine Int_4 Meisenheimer Intermediate (Charge on N) 4-BrPy->Int_4 + Nu⁻ Prod_4 Substitution Product Int_4->Prod_4 - Br⁻ 3-BrPy 3-Bromopyridine Int_3 Meisenheimer Intermediate (No Charge on N) 3-BrPy->Int_3 + Nu⁻ Prod_3 No Reaction Int_3->Prod_3 High Ea

Figure 2. Stabilization of Meisenheimer intermediates in SNAr of bromopyridines.

In practice, the choice between 2- and 4-bromopyridine may be dictated by steric factors or the specific nucleophile employed. For instance, in the amination of 2,4,6-tribromopyridine, nucleophilic attack preferentially occurs at the C4 position in a polar solvent like water, where the electronic effects are maximized.[6]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most important methods for constructing C-C and C-N bonds in modern synthesis.[7] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The initial oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step and is highly sensitive to the electrophilicity of the carbon atom in the C-Br bond.[9]

Palladium_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(L)₂-Br Pd0->OA_Complex Oxidative Addition (Ar-Br) RATE DETERMINING Trans_Complex Ar-Pd(II)(L)₂-R OA_Complex->Trans_Complex Transmetalation (R-M) Trans_Complex->Pd0 Reductive Elimination Product Ar-R Trans_Complex->Product caption General Pd-Catalyzed Cross-Coupling Cycle

Figure 3. General catalytic cycle for palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide. The reactivity of bromopyridine isomers in this transformation follows a clear and predictable trend.

Reactivity Order: 4- > 2- > 3-Bromopyridine

  • 4-Bromopyridine: As the most reactive isomer, the C4-Br bond is highly polarized due to the strong, unimpeded electron-withdrawing effect of the para-nitrogen.[10] This makes the C4 carbon highly electrophilic and susceptible to rapid oxidative addition.[10]

  • 2-Bromopyridine: The C2-Br bond is also strongly activated by the adjacent nitrogen. However, the lone pair on the ortho-nitrogen can coordinate to the palladium catalyst. This coordination can sometimes inhibit the reaction or require specialized ligands to achieve high efficiency.[7][10]

  • 3-Bromopyridine: Lacking direct electronic activation from the nitrogen at the meta position, 3-bromopyridine is the least reactive of the three isomers.[10] Successful coupling often requires more forcing conditions, such as higher temperatures, longer reaction times, or more active catalyst systems to achieve yields comparable to the other isomers.[10]

Table 1: Representative Yields for the Suzuki-Miyaura Coupling of Bromopyridine Isomers with Phenylboronic Acid

Bromopyridine Isomer Typical Yield (%) Relative Reactivity
4-Bromopyridine >90% Highest
2-Bromopyridine 80-90% High
3-Bromopyridine 60-80% Lowest

Note: Yields are representative and can vary significantly based on specific reaction conditions (catalyst, ligand, base, solvent, temperature). Data synthesized from literature reports.[10]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol is designed to be a self-validating system to compare the reactivity of the three isomers under identical conditions.

Materials:

  • 2-Bromopyridine, 3-Bromopyridine, 4-Bromopyridine (1.0 mmol each)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL)

Procedure:

  • To three separate oven-dried Schlenk flasks, add phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • To each respective flask, add 2-bromopyridine (158 mg, 1.0 mmol), 3-bromopyridine (158 mg, 1.0 mmol), or 4-bromopyridine (158 mg, 1.0 mmol).

  • Evacuate and backfill each flask with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water (4:1, 5 mL) solvent mixture to each flask via syringe.

  • Heat the reaction mixtures to 90 °C with vigorous stirring.

  • Monitor the progress of each reaction at identical time points (e.g., 1h, 3h, 6h, 12h) using TLC or LC-MS.

  • Upon completion (or after a fixed time, e.g., 12 hours), cool the reactions to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product mixture or purified product to determine the yield and compare the extent of conversion for each isomer.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds between aryl halides and amines.[11][12] The reactivity trends observed are analogous to those in Suzuki-Miyaura coupling, as the reaction is also governed by the efficiency of the initial oxidative addition step.

Reactivity Order: 4- > 2- > 3-Bromopyridine

The same electronic principles that dictate the reactivity in Suzuki coupling apply here. The highly electrophilic C-Br bonds at the 4- and 2-positions undergo oxidative addition more readily than the less activated C-Br bond at the 3-position.

Table 2: Representative Yields for the Buchwald-Hartwig Amination of Bromopyridine Isomers with Morpholine

Bromopyridine Isomer Typical Yield (%) Relative Reactivity
4-Bromopyridine >90% Highest
2-Bromopyridine 85-95% High
3-Bromopyridine 70-85% Lowest

Note: Yields are representative and can vary significantly based on specific reaction conditions (catalyst, ligand, base, solvent, temperature). Data synthesized from literature reports.[10]

Experimental Protocol: Comparative Buchwald-Hartwig Amination

Materials:

  • 2-Bromopyridine, 3-Bromopyridine, 4-Bromopyridine (1.0 mmol each)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)

  • Xantphos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (4 mL)

Procedure:

  • To three separate oven-dried Schlenk tubes, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), Xantphos (17.3 mg, 0.03 mmol), and NaOtBu (135 mg, 1.4 mmol).

  • Seal each tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene (4 mL) to each tube.

  • To each respective tube, add 2-bromopyridine (158 mg, 1.0 mmol), 3-bromopyridine (158 mg, 1.0 mmol), or 4-bromopyridine (158 mg, 1.0 mmol) via syringe.

  • Add morpholine (105 mg, 1.2 mmol) to each reaction mixture via syringe.

  • Heat the reaction mixtures to 100 °C with vigorous stirring.

  • Monitor the progress of each reaction at identical time points using GC-MS or LC-MS.

  • Upon completion, cool the reactions to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to determine the yield.

Conclusion

The reactivity of 2-, 3-, and 4-bromopyridine is not uniform but follows a predictable pattern governed by fundamental electronic principles.

  • In Nucleophilic Aromatic Substitution , the 2- and 4-isomers are vastly more reactive than the 3-isomer due to the ability of the ring nitrogen to stabilize the key Meisenheimer intermediate.

  • In Palladium-Catalyzed Cross-Coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, the general reactivity order is 4- > 2- > 3-bromopyridine . This trend is dictated by the rate of oxidative addition, which is accelerated by the electron-withdrawing effect of the nitrogen atom at the para (C4) and ortho (C2) positions. The meta (C3) position lacks this direct activation, rendering 3-bromopyridine the most challenging substrate.

For the synthetic chemist, this knowledge is a powerful predictive tool. When seeking rapid and high-yielding transformations, 4- and 2-bromopyridines are the substrates of choice. Conversely, when working with the less reactive 3-bromopyridine, one must be prepared to employ more forcing conditions or advanced, highly active catalyst systems. By understanding the "why" behind these reactivity differences, researchers can more effectively navigate the complexities of pyridine chemistry to accelerate the synthesis of novel molecules that drive innovation in medicine and technology.

References

A Senior Application Scientist's Guide to the Synthesis and Validation of 3-Bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. 3-Bromo-5-methylpyridine is a valuable heterocyclic intermediate, and its synthetic pathway determines not only the feasibility of a project's early stages but also its scalability. This guide provides an in-depth validation of a common synthetic route to this compound, comparing it with viable alternatives and offering detailed experimental protocols and supporting data.

Introduction: Strategic Importance of this compound

This compound, also known as 3-bromo-5-picoline, is a key structural motif in numerous pharmacologically active compounds and agrochemicals. The strategic placement of the bromine atom at the 3-position and the methyl group at the 5-position of the pyridine ring allows for diverse downstream functionalization, making it a versatile precursor in organic synthesis. This guide focuses on the validation of its synthesis, ensuring a reliable and reproducible source of this critical intermediate.

Comparative Analysis of Synthetic Routes

Several synthetic strategies can be employed to produce this compound. Here, we compare the most prevalent method, the Sandmeyer reaction of 3-amino-5-methylpyridine, with a multi-step synthesis from commercially available starting materials and the direct bromination of 3-picoline.

Synthetic Route Starting Materials Key Steps Advantages Disadvantages
Route 1: Sandmeyer Reaction 3-Amino-5-methylpyridineDiazotization, BrominationHigh yield, reliable, well-establishedRequires handling of diazonium salts, multi-step if starting from a precursor to the amine
Route 2: Multi-step Synthesis Diethyl malonate, 3-Nitro-5-chloropyridineCondensation, Decarboxylation, Reduction, Diazotization, BrominationHigh yield, avoids direct handling of 3-picolineLong process route, multiple steps
Route 3: Direct Bromination 3-Methylpyridine (3-Picoline)Electrophilic Aromatic SubstitutionPotentially fewer stepsPoor regioselectivity, harsh reaction conditions, difficult purification

Expert Commentary: The Sandmeyer reaction is the most widely adopted method due to its reliability and high yield. While the multi-step synthesis from diethyl malonate offers a viable, albeit longer, alternative, the direct bromination of 3-picoline is often plagued by issues of regioselectivity, leading to mixtures of isomers that are challenging to separate. For laboratory-scale synthesis where purity and predictability are paramount, the Sandmeyer approach is demonstrably superior.

Validated Synthetic Protocol: The Sandmeyer Route

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the Sandmeyer reaction of 3-amino-5-methylpyridine.

Overall Reaction Scheme

cluster_0 Step 1: Diazotization cluster_1 Step 2: Bromination (Sandmeyer) A 3-Amino-5-methylpyridine B Diazonium Salt Intermediate A->B HBr, NaNO2, H2O 0-5 °C C This compound B->C CuBr (catalyst) Heat

Caption: Synthetic workflow for this compound via the Sandmeyer reaction.

Experimental Protocol

Materials:

  • 3-Amino-5-methylpyridine

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite

  • Copper(I) bromide

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Deionized water

  • Ice

Procedure:

  • Formation of the Diazonium Salt:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-amino-5-methylpyridine (1.0 eq).

    • Cool the flask in an ice-salt bath to 0 °C.

    • Slowly add hydrobromic acid (48%, 4.0 eq) while maintaining the temperature below 5 °C.

    • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel, ensuring the temperature remains between 0 and 5 °C.

    • Stir the resulting mixture for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Bromination:

    • In a separate flask, dissolve copper(I) bromide (0.2 eq) in hydrobromic acid (48%, 1.0 eq).

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

    • Carefully neutralize the mixture to a pH of approximately 8-9 by the slow addition of a saturated sodium hydroxide solution.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless to pale yellow liquid.

Validation of Product Identity and Purity

The successful synthesis of this compound must be confirmed through rigorous analytical techniques.

Spectroscopic Data
Technique Expected Results
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.35 (d, J=2.0 Hz, 1H), 8.28 (d, J=2.0 Hz, 1H), 7.50 (t, J=2.0 Hz, 1H), 2.35 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 149.9, 147.2, 139.3, 137.9, 120.9, 18.2
Mass Spectrometry (EI) m/z: 171/173 (M⁺, Br isotope pattern), 92 (M⁺ - Br)
Infrared (IR) ν (cm⁻¹): ~3050 (aromatic C-H), ~2920 (aliphatic C-H), ~1580, 1460 (C=C, C=N stretching)

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

A search for spectral data for this compound can be conducted through various chemical suppliers and databases.[1]

Discussion of Alternative Synthetic Routes

Route 2: Multi-step Synthesis from Diethyl Malonate

This route, often found in patent literature, offers an alternative for large-scale production where the cost and availability of 3-amino-5-methylpyridine may be a concern.[2]

A Diethyl Malonate + 3-Nitro-5-chloropyridine B 3-Nitro-5-methylpyridine A->B 1. Na/Toluene 2. H+ Decarboxylation C 3-Amino-5-methylpyridine B->C H2, Pd/C Methanol D This compound C->D Sandmeyer Reaction

Caption: Multi-step synthesis of this compound.[2]

While this route is effective, it involves several steps, including a condensation/decarboxylation, a reduction, and the final Sandmeyer reaction.[2] The overall yield is reported to be good, but the process is more labor-intensive and requires careful optimization of each step.[2]

Route 3: Direct Bromination of 3-Methylpyridine

The direct bromination of 3-picoline is conceptually the simplest route. However, the pyridine ring is deactivated towards electrophilic aromatic substitution, and the methyl group is an ortho-, para-director. This leads to a complex mixture of brominated and poly-brominated products, making the isolation of the desired this compound isomer in high purity a significant challenge. Harsh conditions, such as high temperatures and the use of oleum, are often required, further complicating the procedure and waste disposal.[3]

Conclusion

The synthesis of this compound via the Sandmeyer reaction of 3-amino-5-methylpyridine stands out as the most reliable and efficient method for laboratory-scale preparations, offering high yields and a predictable outcome. The provided detailed protocol, coupled with the validation data, serves as a robust guide for researchers. While alternative routes exist, they present challenges in terms of either process length or lack of selectivity. For any drug discovery or development program, a well-validated and reproducible synthetic route to key intermediates like this compound is a cornerstone of success.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-5-methylpyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 3-Bromo-5-methylpyridine, a halogenated pyridine derivative commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding the chemical nature of this compound is paramount to mitigating risks and ensuring environmental stewardship. This document outlines immediate safety considerations, step-by-step disposal procedures, and the scientific rationale behind these recommendations.

Understanding the Hazard Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is essential. This compound is a combustible liquid[2] and is harmful if swallowed.[2] It can cause serious eye damage and skin irritation.[2][3][4][5][6] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and within a controlled laboratory environment.

PropertyValueSource
Molecular Formula C₆H₆BrN[1][2][3]
Molecular Weight 172.02 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1][3][7]
Boiling Point 197.4 °C[7]
Flash Point 90.6 °C (closed cup)[2]
Density 1.4869 g/mL at 25 °C[2][7]
Hazards Acute toxicity (oral), Serious eye damage, Skin irritation[2][5][8]

Immediate Safety and Handling Protocols

Prior to handling this compound for disposal, the following safety measures are mandatory:

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, chemical-resistant gloves (e.g., butyl rubber or Viton), and a flame-retardant lab coat.[2][4][6][9] Standard nitrile gloves may not offer sufficient protection and should be avoided.

  • Ventilation: All transfers and handling of this compound must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[4]

  • Spill Kit: Ensure a spill kit appropriate for halogenated organic compounds is readily accessible. This should include an absorbent material (e.g., vermiculite or sand), and separate waste containers for spill cleanup materials.

Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound follows a systematic process of segregation, collection, and transfer to a licensed hazardous waste disposal facility. The primary recommended disposal method is high-temperature incineration.

Step 1: Waste Segregation

The cardinal rule of chemical waste management is segregation at the source. This prevents potentially violent reactions between incompatible chemicals and facilitates proper treatment and disposal.

  • Designated Waste Container: this compound waste must be collected in a dedicated, properly labeled container for halogenated organic waste .[10]

  • Container Material: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw cap.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "this compound," and the associated hazard pictograms (e.g., corrosive, irritant, environmental hazard).

Step 2: Waste Collection
  • Pure Compound and Concentrated Solutions: Unused or expired this compound and concentrated solutions should be transferred directly into the designated halogenated organic waste container.

  • Dilute Aqueous Solutions: While it may be tempting to dispose of dilute aqueous solutions down the drain, this is strictly prohibited for halogenated pyridines due to their environmental toxicity.[11] Collect all dilute aqueous waste containing this compound in the same designated waste container.

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, should be collected in a separate, clearly labeled solid hazardous waste container for halogenated organic materials.

Step 3: Storage Pending Disposal
  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible materials.

  • Container Integrity: Regularly inspect the waste container for any signs of degradation, leaks, or pressure buildup.

Step 4: Final Disposal
  • Professional Disposal Service: The ultimate disposal of this compound must be handled by a licensed professional hazardous waste disposal company. These companies are equipped to transport and dispose of the chemical in compliance with all federal, state, and local regulations.

  • Incineration: The preferred method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[9] This process ensures the complete destruction of the compound and minimizes the release of harmful byproducts.[12] During incineration, the bromine in the molecule is converted primarily to hydrogen bromide (HBr), which is then neutralized in the scrubber system.[12][13]

Scientific Rationale for Disposal Procedures

The stringent disposal protocols for this compound are rooted in its chemical properties and potential environmental impact.

  • Halogenated Nature: The presence of a bromine atom classifies this compound as a halogenated organic.[14][15] Incomplete combustion of halogenated compounds can lead to the formation of dioxins and other persistent organic pollutants.[13] Therefore, controlled high-temperature incineration is crucial.

  • Toxicity and Environmental Persistence: Pyridine and its derivatives can be toxic to aquatic life and may not readily biodegrade. Improper disposal could lead to long-term environmental contamination. The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated pyridines under 40 CFR § 721.8675, which underscores their potential for environmental harm.[11]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Small Spills (within a chemical fume hood):

    • Ensure your PPE is intact.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container for solid halogenated waste.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.

  • Large Spills (outside of a chemical fume hood):

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) department and follow their established emergency protocols.

    • Prevent the spill from entering drains.

Disposal Workflow Diagram

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, researchers can ensure a safe working environment, maintain regulatory compliance, and protect the environment. A proactive and informed approach to chemical waste management is fundamental to the integrity of scientific research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-methylpyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.